m-PEG2-Amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(2-methoxyethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-7-4-5-8-3-2-6/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCGXANSAOXRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
80506-64-5 | |
| Record name | Aminopoly(ethylene glycol) methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80506-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90334386 | |
| Record name | 2-(2-methoxyethoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31576-51-9 | |
| Record name | 2-(2-Methoxyethoxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31576-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-methoxyethoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to m-PEG2-Amine: Properties, Synthesis, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-2-amine (m-PEG2-Amine), a short, hydrophilic linker increasingly utilized in the development of advanced biotherapeutics. We detail its core physicochemical properties, provide representative synthesis and bioconjugation protocols, and explore its application in two cutting-edge fields: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document serves as a critical resource for researchers and drug development professionals aiming to leverage PEGylated linkers for enhanced therapeutic performance.
Core Properties of this compound
This compound, also known as 2-(2-methoxyethoxy)ethanamine, is a bifunctional molecule featuring a terminal methoxy (B1213986) group and a primary amine. The two ethylene (B1197577) glycol units confer hydrophilicity, which is a critical attribute for its function as a linker in complex biologic drugs. The primary amine serves as a reactive handle for conjugation to various molecules.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₅H₁₃NO₂ | [1] |
| Molecular Weight | 119.16 g/mol | [1] |
| CAS Number | 31576-51-9 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 98 °C at 0.4 mmHg | [2] |
| Density | ~0.934 g/cm³ |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in bioconjugation, representative of its application in ADC and PROTAC development.
Synthesis of this compound
This protocol describes a common two-step process for synthesizing this compound, starting from commercially available reagents.
Step 1: Synthesis of N-[2-(2-methoxyethoxy)ethyl]phthalimide
-
Combine 1-(2-chloroethoxy)-2-methoxyethane and an excess of ammonia (B1221849) (e.g., a 1:5 molar ratio) in a high-pressure autoclave.[3]
-
Heat the reaction mixture to approximately 130°C under the self-generated pressure (around 1.5 MPa) for 6 hours.[3]
-
Monitor the reaction for the consumption of the starting chloride material (e.g., by GC-MS).
-
Upon completion, cool the reaction vessel to room temperature.
-
Isolate the crude N-[2-(2-methoxyethoxy)ethyl]phthalimide intermediate.
Step 2: Hydrazinolysis to Yield this compound
-
Dissolve the crude N-[2-(2-methoxyethoxy)ethyl]phthalimide from the previous step in ethanol.
-
Add hydrazine (B178648) monohydrate (approximately 1.5 equivalents) to the solution.[3]
-
Reflux the mixture at 100°C for 3 hours.[3]
-
Cool the reaction to room temperature, which should result in the precipitation of phthalhydrazide.
-
Filter the mixture to remove the precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
To the residue, add acetone (B3395972) to precipitate any remaining impurities and filter again.
-
Concentrate the final filtrate under reduced pressure to yield this compound as an oil.[3]
-
Purify the final product by vacuum distillation.
General Protocol for Amide Coupling to a Carboxylic Acid
This protocol outlines the conjugation of this compound to a molecule containing a carboxylic acid, a common step in constructing ADCs and PROTACs.
-
Dissolve the carboxylic acid-containing molecule (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or NMP under an inert atmosphere (e.g., Argon).
-
Add this compound (1.1 equivalents).
-
Add a suitable coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents).[4]
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by a suitable analytical method, such as LC-MS or TLC.[5]
-
Upon completion, quench the reaction by adding water.
-
Extract the product using an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting PEGylated conjugate using column chromatography or reverse-phase HPLC.[4]
Applications in Drug Development
The hydrophilic and flexible nature of the PEG chain in this compound makes it an advantageous linker. It can improve the solubility and pharmacokinetic properties of the resulting conjugate, which is particularly beneficial when linking hydrophobic drug payloads.[6][7]
Role in Antibody-Drug Conjugates (ADCs)
In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a tumor-specific antigen. The linker's stability in circulation and its ability to release the payload inside the target cell are critical. PEG linkers like this compound can enhance the aqueous solubility of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[8][]
The general mechanism of action for an ADC is a multi-step process.[10][11] The mAb component of the ADC binds to a specific antigen on the surface of a cancer cell.[] Following binding, the cell internalizes the ADC-antigen complex, typically through endocytosis.[] Once inside the cell, the complex is trafficked to lysosomes, where the acidic environment or specific enzymes cleave the linker, releasing the cytotoxic payload.[11] The released drug can then exert its cell-killing effect, for example, by damaging DNA or inhibiting microtubule polymerization, ultimately leading to apoptosis.[10][11]
References
- 1. 2-(2-Methoxyethoxy)ethanamine | C5H13NO2 | CID 520530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]
- 3. 2-(2-Methoxyethoxy)ethanamine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. adcreview.com [adcreview.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 11. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-methoxyethoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(2-methoxyethoxy)ethanamine (CAS No: 31576-51-9). The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key chemical processes.
Chemical Identity and Structure
2-(2-methoxyethoxy)ethanamine is a primary amine featuring a diether linkage. Its structure consists of a methoxyethyl group attached to an ethoxy ethanamine backbone. This unique combination of ether and amine functionalities imparts specific solubility and reactivity characteristics, making it a valuable building block in various chemical syntheses.
Chemical Structure:
Caption: Molecular structure of 2-(2-methoxyethoxy)ethanamine.
Physical Properties
The physical properties of 2-(2-methoxyethoxy)ethanamine are summarized in the table below. It is important to note that experimental values for certain properties of this specific compound are not widely available in the literature. Therefore, data from structurally similar compounds and computed values are included for a comprehensive understanding.
| Property | Value | Source / Notes |
| Molecular Formula | C₅H₁₃NO₂ | |
| Molecular Weight | 119.16 g/mol | |
| Appearance | Liquid | |
| Boiling Point | Not precisely determined. A structurally similar, longer chain analog, 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine, has a boiling point of 223.9°C at 760 mmHg. | |
| Melting Point | Data not available | |
| Density | 0.958 g/mL | |
| Refractive Index (n²⁰/D) | 1.429 | |
| Flash Point | 70 °C (158 °F) | |
| Solubility | Soluble in organic solvents. Slightly soluble in water. Quantitative data not available. | |
| Computed XLogP3 | -1.2 | [1] |
Chemical Properties
The chemical behavior of 2-(2-methoxyethoxy)ethanamine is dictated by its primary amine and ether functionalities.
| Property | Value / Description | Source / Notes |
| pKa | Experimental data not available. As a primary amine, it is expected to be a weak base. | |
| Reactivity | The primary amine group is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation. The ether linkages are generally stable but can be cleaved under harsh acidic conditions. | |
| Stability | Stable under normal conditions. | |
| Hazards | Acute toxicity (oral), Category 3. |
Synthesis Pathway
A common synthetic route to 2-(2-methoxyethoxy)ethanamine involves the reaction of 1-(2-chloroethoxy)-2-methoxyethane with ammonia.[2] This nucleophilic substitution reaction replaces the chlorine atom with an amino group.
Caption: A plausible synthetic route to 2-(2-methoxyethoxy)ethanamine.
Spectral Data Summary
Detailed spectral analysis is crucial for the identification and characterization of 2-(2-methoxyethoxy)ethanamine. Below is a summary of expected spectral features.
| Spectrum | Key Features |
| ¹H NMR | Signals corresponding to the methoxy (B1213986) (-OCH₃) protons, the methylene (B1212753) (-CH₂-) protons adjacent to the ether and amine groups, and the amine (-NH₂) protons are expected. The integration of these signals would confirm the number of protons in each environment. |
| ¹³C NMR | Distinct signals for each of the five carbon atoms in different chemical environments are anticipated. The chemical shifts would be indicative of their proximity to electronegative oxygen and nitrogen atoms. |
| IR Spectroscopy | Characteristic absorption bands are expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), C-O stretching of the ether linkages (around 1050-1150 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹). |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the C-O and C-C bonds adjacent to the heteroatoms. |
Experimental Protocols
The following are detailed methodologies for determining key physical and chemical properties of liquid compounds like 2-(2-methoxyethoxy)ethanamine.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology:
-
Apparatus Setup: A small quantity of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube. The test tube is then attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).
-
Heating: The heating bath is heated gently and evenly.
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
Measurement: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to standard pressure (760 mmHg) if necessary.
Determination of Density
Principle: Density is the mass per unit volume of a substance.
Methodology:
-
Apparatus: A pycnometer (a small glass flask with a precise volume) and an analytical balance are required.
-
Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.
-
Mass of Pycnometer with Sample: The pycnometer is filled with 2-(2-methoxyethoxy)ethanamine, ensuring no air bubbles are trapped. The excess liquid is wiped off, and the filled pycnometer is weighed.
-
Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. Its mass is then determined.
-
Calculation: The density of the sample is calculated using the following formula: Density = (Mass of sample) / (Volume of sample) where the volume of the sample is determined from the mass of the water and the known density of water at that temperature.
Determination of pKa (Potentiometric Titration)
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For an amine, it is more accurately the pKa of its conjugate acid. Potentiometric titration measures the change in pH of a solution upon the addition of a titrant.
Methodology:
-
Solution Preparation: A known concentration of 2-(2-methoxyethoxy)ethanamine is prepared in a suitable solvent (e.g., water or a water-alcohol mixture).
-
Titration Setup: A calibrated pH electrode is immersed in the amine solution, which is stirred continuously. A standardized solution of a strong acid (e.g., HCl) is used as the titrant and is added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Titration Curve: A graph of pH versus the volume of titrant added is plotted.
-
pKa Determination: The equivalence point is the point of steepest inflection on the titration curve. The half-equivalence point is the point at which half of the volume of titrant required to reach the equivalence point has been added. The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.
References
An In-depth Technical Guide on the Mechanism of Action of m-PEG2-Amine in Bioconjugation
Introduction
In the fields of drug development, diagnostics, and proteomics, the modification of biomolecules to enhance their therapeutic properties or to facilitate their detection is a critical endeavor. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins and peptides.[1] This process can increase drug solubility, extend circulating half-life, and reduce immunogenicity and proteolytic degradation.[1][2]
m-PEG2-Amine (methoxy-PEG2-amine) is a short, hydrophilic linker containing a terminal primary amine group that serves as a versatile tool in bioconjugation.[3][4] Its primary amine is a potent nucleophile that, under the appropriate conditions, can form stable covalent bonds with various functional groups on proteins, peptides, or other molecules. This guide provides a detailed exploration of the core mechanisms by which this compound participates in bioconjugation reactions, offering experimental protocols and technical considerations for researchers, scientists, and drug development professionals.
Core Principles of this compound Reactivity
The utility of this compound in bioconjugation stems from the nucleophilic character of its terminal primary amine (-NH2). This amine group can react with various electrophilic targets to form stable covalent bonds. The primary targets on proteins for such reactions are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the polypeptide chain.[5][6] These amine groups are generally located on the protein surface, making them accessible for conjugation.[6]
A critical factor governing the reactivity of this compound is the reaction pH. The primary amine must be in a deprotonated, non-protonated state to act as an effective nucleophile.[7][8] Since the pKa of primary amines is typically around 10.5, reactions are performed at a physiological to slightly alkaline pH (typically 7.2 to 9.0) to ensure a sufficient concentration of the reactive, deprotonated amine.[6][7]
Key Mechanisms of Action in Bioconjugation
This compound is not reactive on its own but is conjugated to biomolecules that have been activated with specific electrophilic functional groups. The most common mechanisms are acylation with activated esters and carbodiimide-mediated coupling.
The most prevalent method for conjugating amine-containing linkers like this compound involves its reaction with an N-hydroxysuccinimide (NHS) ester.[5] NHS esters are highly reactive towards primary amines, forming a stable and irreversible amide bond.[9][10] The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated amine of this compound attacks the carbonyl carbon of the NHS ester. This is followed by the departure of the NHS leaving group.[6] A significant competing reaction is the hydrolysis of the NHS ester, which also increases at higher pH; therefore, reaction conditions must be optimized.[6]
This compound can be directly conjugated to carboxylic acid groups (e.g., on aspartic acid, glutamic acid, or the C-terminus of a protein) using a carbodiimide (B86325) activator such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI).[11] EDC activates the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[11] This intermediate can then react with the primary amine of this compound to form an amide bond.
To improve the efficiency and stability of this reaction, N-hydroxysuccinimide (NHS) is often added.[12][13] The O-acylisourea intermediate reacts with NHS to form a more stable semi-stable NHS ester, which is less susceptible to hydrolysis in an aqueous environment. This NHS ester then reacts with this compound as described in the previous section.
Experimental Protocols and Considerations
Successful bioconjugation requires careful planning and execution, with particular attention paid to buffer composition, pH, and reagent stoichiometry.
The process of conjugating this compound to a protein typically follows a standardized workflow, from reagent preparation to final product analysis. This ensures reproducibility and maximizes the yield of the desired conjugate.
The efficiency of conjugation is highly dependent on the reaction conditions. The tables below summarize key parameters for the two primary mechanisms.
Table 1: Recommended Buffer Conditions for Amine-Reactive Conjugations
| Parameter | NHS Ester Coupling | EDC/NHS Coupling (Amine Reaction Step) | Rationale |
|---|---|---|---|
| pH | 7.2 - 8.5[6] | 7.2 - 8.0[13] | Ensures the primary amine is deprotonated and nucleophilic. |
| Buffer Type | Phosphate, Borate, Carbonate, HEPES[5][6] | Phosphate, Borate, HEPES[13] | Must be free of primary amines to avoid competing reactions. |
| Forbidden Buffers | Tris, Glycine[8] | Tris, Glycine[13] | These buffers contain primary amines that will react with the activated molecule. |
Table 2: Typical Reaction Parameters for Bioconjugation
| Parameter | NHS Ester Coupling | EDC/NHS Coupling | Notes |
|---|---|---|---|
| Protein Concentration | > 2 mg/mL[8] | > 2 mg/mL | Higher concentrations favor the conjugation reaction over hydrolysis. |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1[14] | 10:1 to 50:1 | Should be optimized for each specific protein to achieve the desired degree of labeling. |
| Temperature | 4°C to Room Temp (25°C)[6] | Room Temp (25°C)[12] | Lower temperatures can help control the reaction and minimize hydrolysis.[6] |
| Reaction Time | 30 minutes to 4 hours[6] | 2 hours to 12 hours[12] | Monitored to prevent over-labeling or degradation. |
| Quenching Reagent | 50-100 mM Tris or Glycine[8] | Hydroxylamine, Tris, Glycine[12][13] | Stops the reaction by consuming any remaining reactive groups. |
This protocol provides a general method for labeling a protein with this compound via an NHS ester linkage.
-
Protein Preparation:
-
Dissolve or exchange the protein into an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 2-10 mg/mL.[8]
-
-
Reagent Preparation:
-
Immediately before use, dissolve the protein-reactive NHS ester in a dry, water-miscible solvent like DMSO or DMF to a stock concentration of 10-20 mM.[8]
-
Dissolve this compound in the reaction buffer.
-
-
Conjugation Reaction:
-
This step assumes the protein is already activated with an NHS ester. Add the desired molar excess of this compound solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[15] The optimal time may vary.
-
-
Quenching:
-
Add a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM.[8]
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Remove excess this compound and byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable purification method.
-
This protocol details the steps for conjugating this compound to a protein's carboxyl groups.
-
Protein and Reagent Preparation:
-
Activation of Carboxylic Acids:
-
Conjugation Reaction:
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer like Tris or hydroxylamine.[13]
-
Purify the PEGylated protein using an appropriate method like SEC to remove unreacted reagents.
-
Characterization of Conjugates
After purification, it is essential to confirm the success of the conjugation. A common method is SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis), where a successful PEGylation will result in a visible increase in the molecular weight of the protein, causing it to migrate slower through the gel compared to the unmodified protein.[15] For more precise characterization, techniques like MALDI-TOF mass spectrometry can determine the exact mass of the conjugate and the degree of labeling.
Conclusion
This compound is a fundamental building block in modern bioconjugation, enabling the precise modification of biomolecules. Its primary amine functional group provides a reliable handle for forming stable amide bonds through well-established chemical reactions, primarily with NHS esters and EDC/NHS-activated carboxylic acids. A thorough understanding of the underlying reaction mechanisms, the influence of experimental parameters like pH and stoichiometry, and proper analytical characterization are paramount for the successful development of novel bioconjugates for therapeutic and research applications.
References
- 1. PEGylation of Peptides, Proteins & Antibody Fragments - Biochempeg [biochempeg.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. This compound, 31576-51-9 | BroadPharm [broadpharm.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for Protein PEGylation [jenkemusa.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Applications of m-PEG2-Amine in Medical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern medical research and drug development, the strategic modification of biomolecules and delivery systems is paramount to enhancing therapeutic efficacy and safety. Among the chemical tools utilized for these advancements, Polyethylene Glycol (PEG) linkers have become indispensable. This guide focuses on a specific, short-chain PEG linker, m-PEG2-Amine (2-(2-Methoxyethoxy)ethanamine), a versatile reagent with significant applications in bioconjugation, drug delivery, and the development of novel therapeutic modalities.
This compound is a heterobifunctional linker featuring a methoxy-capped diethylene glycol chain and a terminal primary amine.[1] The PEG component imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules, while the reactive amine group allows for covalent attachment to a variety of functional groups.[2] This guide provides a detailed exploration of the core applications of this compound, complete with quantitative data, experimental protocols, and visualizations to support researchers in their work.
Core Applications of this compound
The unique properties of this compound make it a valuable component in several cutting-edge areas of medical research.
Development of Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells. The linker connecting the antibody to the cytotoxic payload is a critical component, influencing the ADC's stability, solubility, and mechanism of drug release.[3][4] this compound is frequently incorporated into the linker structure of ADCs.[5] As a short, hydrophilic spacer, it can help to improve the solubility of hydrophobic payloads and modulate the overall pharmacokinetic properties of the conjugate.[4][6] The terminal amine group serves as a key handle for conjugation to either the payload or the antibody, often after activation to react with specific amino acid residues.
Caption: Workflow of ADC targeting and payload delivery.
Quantitative Data Summary: Impact of PEG Linkers on ADC Properties
While specific data for this compound is often embedded in proprietary drug development, the inclusion of PEG linkers in ADCs has been shown to quantitatively impact several key parameters.
| Parameter | Effect of PEGylation | Typical Quantitative Impact | Reference |
| Drug-to-Antibody Ratio (DAR) | Enables higher loading of hydrophobic drugs by mitigating aggregation. | Optimized DARs of 2-4 are often achieved to balance potency and pharmacokinetics. | |
| Solubility | Increases the hydrophilicity of the ADC, preventing aggregation. | Significantly improved solubility in aqueous buffers. | |
| In Vivo Stability | Can shield the payload from premature degradation in circulation. | Enhanced stability in serum over several days compared to non-PEGylated linkers. | [7] |
| Pharmacokinetics | Prolongs circulation half-life by increasing hydrodynamic volume. | Can lead to a several-fold increase in plasma half-life. | [8] |
Experimental Protocol: General Synthesis of an ADC with an Amine-Linker
This protocol outlines a general workflow for conjugating a drug payload to an antibody using a linker strategy that could incorporate this compound. This often involves reacting the amine group of the PEG linker with an activated carboxylic acid on the drug, followed by conjugation to the antibody.
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0).
-
Ensure the buffer is free of primary amines (e.g., Tris) that could compete in the reaction.
-
For cysteine-based conjugation, partially reduce the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a molar excess of ~2.5 equivalents for 90 minutes at 37°C.[7]
-
Remove the reducing agent using a desalting column or tangential flow filtration (TFF), exchanging the antibody into the conjugation buffer.
-
-
Linker-Payload Synthesis:
-
Dissolve the carboxylic acid-functionalized payload and an equimolar amount of this compound in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add coupling reagents such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 equivalents) and NHS (N-hydroxysuccinimide) (1.2 equivalents).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS until the formation of the amine-PEG-payload conjugate is complete.
-
Purify the product via chromatography.
-
-
Conjugation to Antibody:
-
Activate the linker-payload construct if necessary (e.g., by introducing a maleimide (B117702) group to react with reduced antibody thiols).
-
Add the activated linker-payload to the prepared antibody solution at a specific molar ratio (e.g., 6:1 drug-to-antibody) to target a desired DAR.[9]
-
Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle mixing.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching reagent (e.g., N-acetylcysteine for maleimide reactions) to cap any unreacted sites on the antibody.
-
Remove unconjugated linker-payload and other small molecules by size-exclusion chromatography (SEC) or TFF.
-
Exchange the final ADC into a suitable formulation buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the final protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Calculate the DAR using methods such as UV-Vis spectroscopy (if the drug has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC).
-
Synthesis of PROTACs
PROteolysis TArgeting Chimeras (PROTACs) are innovative heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[2] The linker's length, flexibility, and solubility are critical for enabling the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase).
This compound is an effective building block for PROTAC linkers.[2][5] Its inclusion can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[10] The amine functionality provides a straightforward point of attachment for either the target protein ligand or the E3 ligase ligand through amide bond formation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Quantitative Data Summary: Influence of PEG Linkers on PROTAC Performance
The linker is a key determinant of a PROTAC's degradation efficiency. While specific DC50 values are highly dependent on the target and ligands, the choice of linker has a quantifiable impact.
| Parameter | Effect of PEGylation | Typical Quantitative Impact | Reference |
| Aqueous Solubility | Increases solubility of hydrophobic PROTAC molecules. | Can significantly increase solubility, aiding in formulation and cell permeability. | [10] |
| Cell Permeability | Modulates physicochemical properties to improve cell entry. | Optimal PEG length can enhance permeability and subsequent degradation activity. | [10] |
| Degradation Efficiency (DC50) | Affects the geometry of the ternary complex, influencing degradation. | Systematic changes in PEG linker length can modulate DC50 values by orders of magnitude. | [10] |
Experimental Protocol: General Synthesis of a PROTAC Using this compound
This protocol describes a general method for synthesizing a PROTAC where this compound is used to connect two ligands.
-
Synthesis of Ligand-Linker Intermediate:
-
Select one of the ligands (e.g., the one binding the protein of interest) that has a carboxylic acid functional group.
-
Dissolve this ligand (1 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent like DMF.
-
Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) and a base like DIPEA (N,N-Diisopropylethylamine) (2 equivalents).
-
Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS.
-
Upon completion, purify the amine-PEG-ligand intermediate by preparative HPLC.
-
-
Coupling of the Second Ligand:
-
Take the second ligand (e.g., the E3 ligase binder), which should also possess a carboxylic acid group.
-
In a separate flask, dissolve this second ligand (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to activate the carboxylic acid, and stir for 15-30 minutes.
-
Add the purified amine-PEG-ligand intermediate (1 equivalent) to the activated second ligand solution.
-
Stir the final reaction mixture at room temperature overnight.
-
-
Purification and Verification:
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Once the reaction is complete, purify the crude product by preparative HPLC.
-
Verify the structure and purity of the final PROTAC molecule using ¹H NMR and high-resolution mass spectrometry.
-
Surface Modification of Nanoparticles for Drug Delivery
Nanoparticles (NPs) are promising vehicles for drug delivery, but their interaction with biological systems can lead to rapid clearance by the immune system. Surface modification with PEG, a process known as PEGylation, is a widely used strategy to create "stealth" nanoparticles that can evade opsonization and prolong circulation time.[11]
This compound can be used to functionalize the surface of pre-formed nanoparticles that have reactive groups like carboxylic acids. The amine group of this compound can be coupled to the nanoparticle surface, creating a hydrophilic PEG shell. This modification can improve the nanoparticle's stability in biological media and reduce non-specific uptake by macrophages.[12]
Caption: Workflow for surface PEGylation of nanoparticles.
Quantitative Data Summary: Effects of PEGylation on Nanoparticle Properties
The surface modification of nanoparticles with PEG chains leads to measurable changes in their physicochemical characteristics.
| Parameter | Effect of PEGylation | Typical Quantitative Impact | Reference |
| Hydrodynamic Size | Increases the particle diameter due to the PEG layer. | Increase in size from ~155 nm to ~211 nm after PEGylation. | [13] |
| Zeta Potential | Can shift the surface charge towards neutral. | A positive zeta potential can be decreased or shifted towards neutral. | [11] |
| Protein Adsorption | Reduces non-specific binding of plasma proteins. | Can significantly decrease the amount of protein adsorbed onto the NP surface. | [14] |
| Macrophage Uptake | Decreases phagocytosis by macrophages. | Can lead to a several-fold decrease in nanoparticle internalization by macrophages. | [12] |
Experimental Protocol: Surface Functionalization of Carboxylated Nanoparticles
This protocol provides a method for conjugating this compound to nanoparticles with surface carboxyl groups.
-
Nanoparticle Preparation:
-
Synthesize or procure nanoparticles with a carboxyl-functionalized surface (e.g., carboxylated mesoporous silica (B1680970) or PLGA nanoparticles).
-
Disperse the nanoparticles in a suitable buffer, such as MES buffer (0.1 M MES, 0.5 M NaCl; pH 6.0).
-
-
Carboxyl Group Activation:
-
To the nanoparticle dispersion, add EDC (e.g., 90 mg for a 50 mg batch of NPs) and NHS (e.g., 60 mg).[13]
-
Stir the mixture at room temperature for 1 hour to activate the surface carboxyl groups, forming reactive NHS esters.
-
-
PEGylation Reaction:
-
In a separate vial, dissolve an excess of this compound in distilled water.
-
Add the this compound solution dropwise to the activated nanoparticle dispersion with continuous stirring.
-
Allow the reaction to proceed for 2-24 hours at room temperature.
-
-
Purification:
-
Separate the PEGylated nanoparticles from unreacted this compound and coupling reagents. This can be achieved by repeated cycles of centrifugation and resuspension in fresh distilled water or buffer.
-
Alternatively, dialysis can be used for purification.
-
-
Characterization:
-
Confirm successful PEGylation using techniques like Fourier-transform infrared (FTIR) spectroscopy (to observe the appearance of amide bond peaks).
-
Measure the change in hydrodynamic size and zeta potential using Dynamic Light Scattering (DLS).[13]
-
Quantify the degree of PEGylation using thermogravimetric analysis (TGA) or quantitative NMR.
-
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. purepeg.com [purepeg.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. openpr.com [openpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. mdpi.com [mdpi.com]
- 12. Size- and charge-dependent non-specific uptake of PEGylated nanoparticles by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atlantis-press.com [atlantis-press.com]
- 14. researchgate.net [researchgate.net]
PEGylation for Enhanced Drug Delivery: A Technical Guide for Researchers
A comprehensive overview of the principles, strategies, and practical considerations for utilizing PEGylation to improve the therapeutic efficacy of pharmaceuticals.
Executive Summary
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a therapeutic molecule, is a clinically validated and widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs.[1][2] This modification can lead to a range of benefits, including extended circulatory half-life, increased stability and solubility, and reduced immunogenicity.[1][2] This technical guide provides an in-depth exploration of PEGylation for researchers, scientists, and drug development professionals. It covers the fundamental principles, various chemical strategies, detailed experimental protocols, and analytical techniques for characterization. Quantitative data on the impact of PEGylation on drug pharmacokinetics are presented, and key workflows and decision-making processes are visualized to aid in the rational design of PEGylated therapeutics.
Core Principles of PEGylation
PEG is a hydrophilic, non-toxic, and non-immunogenic polymer approved by the FDA for use in a wide range of pharmaceutical applications.[3] The core principle of PEGylation lies in the alteration of the physicochemical properties of the parent molecule.[2] By covalently attaching PEG chains, the hydrodynamic volume of the drug is increased, which provides several key advantages:
-
Reduced Renal Clearance: The increased size of the PEG-drug conjugate limits its filtration by the kidneys, thereby prolonging its circulation time in the bloodstream.[4][5]
-
Steric Hindrance: The flexible PEG chains create a hydrophilic shield around the drug molecule.[6] This steric hindrance protects the drug from proteolytic degradation by enzymes and recognition by the immune system, which can reduce its immunogenicity and antigenicity.[3][7]
-
Enhanced Solubility: PEGylation can significantly improve the solubility of hydrophobic drugs, facilitating their formulation and administration.[4][8]
-
Altered Biodistribution: The changes in physicochemical properties can also influence the tissue distribution of the drug.[3]
These modifications collectively lead to a more favorable pharmacokinetic profile, often allowing for reduced dosing frequency and an improved therapeutic window.[4][]
Pharmacokinetic Impact of PEGylation: A Quantitative Comparison
The most significant advantage of PEGylation is the substantial improvement in the pharmacokinetic profile of the conjugated drug. The following tables summarize quantitative data from various studies, comparing key pharmacokinetic parameters of PEGylated drugs with their non-PEGylated counterparts.
Table 1: Pharmacokinetic Parameters of PEGylated Interferons
| Drug | PEG Moiety | Half-life (t½) | Renal Clearance | Reference |
| Interferon alfa | N/A | ~2.3 hours | High | [10] |
| Peginterferon alfa-2a (Pegasys®) | 40 kDa branched | ~50 hours (absorption) | Reduced >100-fold | [10] |
| Peginterferon alfa-2b (PegIntron®) | 12 kDa linear | ~4.6 hours (absorption) | Reduced ~10-fold | [10] |
Table 2: Pharmacokinetic Parameters of PEGylated Granulocyte Colony-Stimulating Factor (G-CSF)
| Drug | PEG Moiety | Half-life (t½) | Clearance Mechanism | Reference |
| Filgrastim (Neupogen®) | N/A | 3.5 - 4 hours | Primarily renal | [11] |
| Pegfilgrastim (Neulasta®) | 20 kDa linear | 15 - 80 hours | Primarily neutrophil-mediated | [1][12] |
Table 3: Pharmacokinetic Parameters of a PEGylated Enzyme
| Drug | PEG Moiety | Elimination Half-life (t½) in mice | Reference |
| Recombinant Human TIMP-1 | N/A | 1.1 hours | [7] |
| PEG20K-TIMP-1 | 20 kDa linear | 28 hours | [7] |
Table 4: Pharmacokinetic Parameters of a PEGylated Antibody Fragment
| Drug | PEG Moiety | Effect on Lung Residence Time | Reference |
| Anti-IL-17A F(ab')2 | N/A | Short | [13] |
| 40 kDa PEG-Anti-IL-17A F(ab')2 | 40 kDa branched | Significantly prolonged | [13] |
Chemical Strategies for PEGylation
The choice of PEGylation chemistry is critical and depends on the available functional groups on the therapeutic molecule and the desired properties of the final conjugate.[3] PEGylation strategies have evolved from "first-generation" random approaches to "second-generation" site-specific methods that yield more homogeneous products.[3]
Amine-Specific PEGylation
This is the most common strategy due to the abundance of lysine (B10760008) residues on the surface of most proteins.[3]
-
N-hydroxysuccinimide (NHS) Esters: PEG-NHS esters react with primary amines (N-terminus and lysine ε-amino groups) at neutral to slightly alkaline pH to form stable amide bonds.[14]
-
Aldehyde Chemistry (Reductive Amination): PEG-aldehydes can be used for more selective N-terminal PEGylation at a slightly acidic pH (5-8), where the N-terminal α-amino group is more reactive than the ε-amino groups of lysine.[8][12][15] The resulting Schiff base is then reduced to a stable secondary amine linkage.[8][12]
Thiol-Specific PEGylation
This approach targets the sulfhydryl group of cysteine residues, offering a high degree of site-specificity, especially when a single reactive cysteine is available or introduced via genetic engineering.
-
Maleimide Chemistry: PEG-maleimides react specifically with free thiols at near-neutral pH to form a stable thioether bond.[8]
Other Site-Specific Strategies
Advanced techniques are continually being developed to achieve greater control over the PEGylation site, including:
-
Enzymatic PEGylation: Enzymes like transglutaminase can be used to attach PEG to specific glutamine residues.[3]
-
"Click" Chemistry: This involves the use of bio-orthogonal reactions for highly specific and efficient conjugation.[3]
Experimental Protocols
The following sections provide detailed methodologies for key experiments in the development of a PEGylated therapeutic.
Protocol 1: N-Terminal Specific PEGylation via Reductive Amination
This protocol describes the site-specific PEGylation of a protein at its N-terminus using a PEG-aldehyde.
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM MES, pH 6.0)
-
Methoxy-PEG-propionaldehyde (20 kDa)
-
Sodium cyanoborohydride (NaCNBH₃) stock solution (e.g., 1 M in water)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)
-
Purification system (e.g., SEC-HPLC or IEX-HPLC)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines.
-
PEGylation Reaction: Add the PEG-aldehyde to the protein solution at a 5-10 fold molar excess.
-
Reduction: Add sodium cyanoborohydride to a final concentration of 20-50 mM.
-
Incubation: Gently mix the reaction mixture and incubate at 4°C for 12-24 hours.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method (see Protocol 3).
-
Characterization: Analyze the purified product to determine the degree of PEGylation and purity (see Protocol 4).
Protocol 2: Thiol-Specific PEGylation using Maleimide Chemistry
This protocol details the site-specific PEGylation of a protein containing a free cysteine residue.
Materials:
-
Cysteine-containing protein in a phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, 2 mM EDTA, pH 7.0)
-
PEG-Maleimide (e.g., 20 kDa)
-
Reducing agent (e.g., TCEP)
-
Degassing equipment
-
Purification system
Procedure:
-
Protein Reduction (if necessary): If the cysteine is in a disulfide bond, reduce the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Buffer Exchange: Remove the reducing agent by buffer exchange into the reaction buffer. Degas the buffer to prevent re-oxidation of the thiol.
-
PEGylation Reaction: Add PEG-Maleimide to the protein solution at a 10-20 fold molar excess.[1]
-
Incubation: Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Purification: Separate the PEGylated protein from the reaction mixture.[1]
-
Characterization: Confirm the successful conjugation and purity of the product.
Protocol 3: Purification of PEGylated Proteins by Chromatography
Purification is a critical step to remove unreacted reagents and separate different PEGylated species.
-
Size Exclusion Chromatography (SEC): This is often the first step to separate the larger PEG-protein conjugate from smaller unreacted PEG and native protein.[6]
-
Column: Choose a column with a fractionation range appropriate for the size of the PEGylated protein.
-
Mobile Phase: An isocratic mobile phase, such as phosphate-buffered saline, is typically used.
-
Detection: Monitor the elution profile using UV absorbance at 280 nm.
-
-
Ion Exchange Chromatography (IEX): IEX can separate proteins based on the degree of PEGylation, as the PEG chains can shield the protein's surface charges.[6]
-
Principle: Unmodified protein will bind more strongly to the column than mono-PEGylated, which in turn binds more strongly than di-PEGylated species.
-
Gradient: A salt gradient is used to elute the different species.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and can be a powerful tool for analyzing the purity of the final product and separating positional isomers.[6]
Protocol 4: Characterization of PEGylated Proteins
Thorough characterization is essential to ensure the quality and consistency of the PEGylated product.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the native protein.
-
HPLC Analysis:
-
SEC-HPLC: To assess aggregation and determine the relative amounts of monomeric PEGylated protein.
-
RP-HPLC: To determine the purity and resolve different PEGylated species.[16] A typical mobile phase system consists of water with 0.1% TFA (solvent A) and acetonitrile (B52724) with 0.1% TFA (solvent B), with a gradient elution.[16]
-
-
Mass Spectrometry (MS):
-
MALDI-TOF MS: To determine the average molecular weight of the PEGylated protein and the degree of PEGylation.[10][11][17] The protein sample is mixed with a matrix solution (e.g., sinapic acid) and spotted onto a MALDI target.[18]
-
LC-MS: To identify the specific sites of PEGylation through peptide mapping analysis.
-
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate important logical relationships and workflows in the development of PEGylated drugs.
Challenges and Future Perspectives
Despite its successes, PEGylation is not without its challenges.
-
Reduced Bioactivity: The steric hindrance provided by the PEG chain can sometimes interfere with the drug's binding to its target receptor, leading to a decrease in in vitro activity.[] This potential loss of potency must be balanced against the gains in pharmacokinetic properties.[7]
-
Immunogenicity of PEG: Although generally considered non-immunogenic, there is growing evidence of pre-existing and treatment-induced anti-PEG antibodies in some patients.[4] These antibodies can lead to accelerated clearance of the PEGylated drug and, in some cases, hypersensitivity reactions.
-
Manufacturing Complexity: Achieving consistent, site-specific PEGylation on a large scale can be challenging and requires robust process development and analytical characterization.
Future innovations in PEGylation are focused on overcoming these challenges. This includes the development of novel, biodegradable PEG linkers, alternative polymers to PEG, and more precise and efficient site-specific conjugation technologies.[3] These advancements will continue to expand the utility of polymer conjugation in creating safer and more effective medicines.
Conclusion
PEGylation remains a cornerstone technology in drug delivery, offering a proven method to significantly improve the pharmacokinetic profiles of a wide range of therapeutic molecules. By understanding the core principles, carefully selecting the appropriate chemical strategy, and employing rigorous purification and characterization methods, researchers can successfully leverage PEGylation to develop next-generation therapeutics with enhanced efficacy and patient convenience. This guide provides a foundational framework to support these endeavors, from initial concept to preclinical evaluation.
References
- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creativepegworks.com [creativepegworks.com]
- 8. mdpi.com [mdpi.com]
- 10. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pegylation of antibody fragments improves their local bioavailability following pulmonary delivery | DIAL.pr - BOREAL [dial.uclouvain.be]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Activated PEG Aldehyde for N-terminal PEGylation [jenkemusa.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. covalx.com [covalx.com]
The Crucial Role of Linkers in PROTACs: A Technical Guide Featuring m-PEG2-Amine
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to inducing the degradation of disease-causing proteins. These heterobifunctional molecules are at the forefront of targeted protein degradation, offering the potential to address previously "undruggable" targets. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects these two moieties.[1] Far from being a mere spacer, the linker is a pivotal element that profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2]
This technical guide provides an in-depth exploration of PROTAC linkers, with a special focus on the versatile building block, m-PEG2-Amine. We will delve into the design principles of PROTAC linkers, present quantitative data on their impact on degradation activity, and provide detailed experimental protocols for their evaluation.
The Linker: More Than Just a Connection
The linker's primary function is to bridge the POI and an E3 ligase, facilitating the formation of a stable ternary complex.[] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[] The composition, length, and attachment points of the linker are critical determinants of a PROTAC's success.[4]
Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design, primarily due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[1][2] The flexibility of PEG chains also allows for the necessary conformational adjustments to achieve a productive ternary complex.[5]
This compound: A Versatile Building Block
This compound, with the chemical formula C5H13NO2, is a short-chain PEG linker containing a terminal amine group.[6][7] This amine functionality makes it a valuable building block for PROTAC synthesis, as it can readily react with carboxylic acids or activated esters on a POI ligand or E3 ligase ligand to form a stable amide bond.[7] Its two ethylene (B1197577) glycol units provide a balance of flexibility and hydrophilicity, contributing to improved physicochemical properties of the final PROTAC molecule.[7]
Chemical Structure of this compound:
Quantitative Insights: The Impact of Linker Length on PROTAC Efficacy
The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an overly long linker may result in an unstable and unproductive complex. The optimal linker length is often a delicate balance that maximizes degradation efficiency.
Below are tables summarizing the impact of linker length on the degradation of various target proteins, as measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).
| Table 1: Impact of Linker Length on BRD4 Degradation | |||
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) |
| PROTAC A | PEG | 8 | >1000 |
| PROTAC B | PEG | 10 | 150 |
| PROTAC C | PEG | 12 | 8.9 |
| PROTAC D | PEG | 14 | 25 |
| PROTAC E | PEG | 16 | 100 |
| Table 2: Impact of Linker Length on BTK Degradation | |||
| PROTAC | Linker Composition | Linker Length (PEG units) | DC50 (nM) |
| PROTAC F | PEG | 2 | >1000 |
| PROTAC G | PEG | 3 | 120 |
| PROTAC H | PEG | 4 | 2.2 |
| PROTAC I | PEG | 5 | 40 |
Note: The data in these tables are compiled from various sources in the scientific literature and are intended for illustrative purposes. Actual values may vary depending on the specific cell line and experimental conditions.
Experimental Protocols
1. Synthesis of a PROTAC using this compound (Representative Protocol)
This protocol describes a general two-step synthesis of a PROTAC where this compound is used to link a carboxylic acid-functionalized POI ligand and an NHS-ester functionalized E3 ligase ligand.
Step 1: Amide Coupling of POI Ligand with this compound
-
Dissolve the carboxylic acid-functionalized POI ligand (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting POI-linker intermediate by flash column chromatography.
Step 2: Coupling of POI-Linker Intermediate with E3 Ligase Ligand
-
Dissolve the purified POI-linker intermediate (1 equivalent) and the NHS-ester functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
2. Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in the levels of the target protein.
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.
-
3. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique to measure the binding kinetics and affinity of the ternary complex.
-
Immobilization: Immobilize the E3 ligase onto a sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding kinetics and affinity (KD) of the PROTAC for the E3 ligase.
-
Separately, determine the binding affinity of the PROTAC for the POI in solution.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase.
-
Analyze the sensorgrams to determine the kinetic parameters for ternary complex formation.
-
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated to understand the stability of the ternary complex.
Visualizing the Process: Diagrams and Workflows
Conclusion
The linker is a critical component in the design of effective PROTACs, influencing a multitude of factors that determine the ultimate success of targeted protein degradation. The use of versatile building blocks like this compound, coupled with a systematic approach to linker length and composition optimization, is paramount for the development of potent and selective degraders. The experimental protocols and workflows provided in this guide offer a framework for the rational design and robust evaluation of novel PROTAC molecules, empowering researchers to advance this exciting therapeutic modality.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 31576-51-9 | BroadPharm [broadpharm.com]
m-PEG2-Amine: A Technical Safety and Handling Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for m-PEG2-Amine (CAS No. 31576-51-9). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary precautions for safe laboratory use. This document is intended to supplement, not replace, institutional safety protocols and standard operating procedures.
Chemical Identification and Properties
This compound, also known as 2-(2-Methoxyethoxy)ethanamine, is a hydrophilic PEG linker containing a terminal amino group. Its structure facilitates the modification of molecules to increase their solubility in aqueous media, making it a valuable tool in drug delivery, nanotechnology, and bioconjugation.[1][2]
| Identifier | Value |
| Chemical Name | 2-(2-Methoxyethoxy)ethanamine[3] |
| Synonyms | This compound, 1-(2-Aminoethoxy)-2-methoxyethane, Di(ethylene glycol) methyl ether amine[3] |
| CAS Number | 31576-51-9[3] |
| Molecular Formula | C5H13NO2[3] |
| Molecular Weight | 119.16 g/mol [3] |
Hazard Identification and Classification
The hazard classification for this compound can vary between suppliers. It is crucial to consult the specific SDS for the product in use. A summary of GHS classifications found is presented below.
| Hazard Class | GHS Classification | Source |
| Acute Oral Toxicity | Category 4 | [3] |
| Acute Aquatic Toxicity | Category 1 | [3] |
| Chronic Aquatic Toxicity | Category 1 | [3] |
Some suppliers classify m-PEG derivatives as not a hazardous substance or mixture.[4][5] However, it is prudent to handle the compound with care, assuming potential hazards in the absence of comprehensive toxicological data.
Hazard Statements:
Precautionary Measures and Safe Handling
Adherence to proper handling protocols is essential to minimize risk when working with this compound. A generalized workflow for safe handling is depicted below.
Caption: Figure 1: General Safe Handling Workflow.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles or glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after handling.[4]
-
Respiratory Protection: A system of local and/or general exhaust is recommended. If risk of inhalation is present, use a NIOSH-approved respirator.[6]
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Measures | Source |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Never give anything by mouth to an unconscious person.[3][4] | |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration.[4] | |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing.[4] | |
| Eye Contact | Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.[3][4] |
Storage and Disposal
Storage:
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep container tightly closed. Some sources recommend storage at -20°C for long-term stability.[2][6]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[3]
-
Do not let the product enter drains.[9]
-
Disposal should be in accordance with local, state, and federal regulations.
Toxicological and Ecological Information
Detailed toxicological studies for this compound are limited. The chemical, physical, and toxicological properties have not been thoroughly investigated.[5]
Quantitative Toxicity Data:
-
No specific LD50 or LC50 data is readily available in the reviewed safety data sheets.
Ecological Information:
-
This compound is classified as very toxic to aquatic life with long-lasting effects.[3]
-
Avoid release to the environment and collect any spillage.[3]
Experimental Protocol: A Generalized Safety Assessment Workflow
While specific experimental safety protocols for this compound are not published, a general workflow for the safety assessment of a chemical compound is outlined below. This logical diagram illustrates the typical progression of a toxicological evaluation.
Caption: Figure 2: Generalized Chemical Safety Assessment Workflow.
This guide is intended for informational purposes only and is based on publicly available safety data sheets. Researchers are strongly encouraged to consult the specific SDS provided by their supplier and to follow all institutional and regulatory safety guidelines.
References
- 1. This compound, 31576-51-9 | BroadPharm [broadpharm.com]
- 2. mPEG2-amine (CAS No.: 31576-51-9) - Biopharma PEG [biochempeg.com]
- 3. This compound|31576-51-9|MSDS [dcchemicals.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. biochempeg.com [biochempeg.com]
- 6. jenkemusa.com [jenkemusa.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ruixibiotech.com [ruixibiotech.com]
- 9. fishersci.com [fishersci.com]
Safeguarding Your Starting Material: A Technical Guide to m-PEG2-Amine Storage and Stability
For researchers, scientists, and drug development professionals, ensuring the stability of starting materials is paramount to the success of their work. This in-depth technical guide provides a comprehensive overview of the proper storage conditions for methoxy-polyethylene glycol-amine (m-PEG2-Amine) to maintain its chemical integrity and ensure reliable performance in sensitive applications.
This compound is a valuable bifunctional linker used in bioconjugation, drug delivery, and nanoparticle functionalization. Its susceptibility to environmental factors such as temperature, light, and oxygen necessitates strict adherence to proper storage protocols. This guide synthesizes manufacturer recommendations and scientific principles to provide a framework for maintaining the long-term stability of this compound.
Recommended Storage Conditions: A Comparative Overview
Several commercial suppliers of this compound provide specific recommendations for its storage. While there are slight variations, a clear consensus emerges regarding the optimal conditions to prevent degradation. The following table summarizes these recommendations:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage; 2-8°C for short-term storage. | Low temperatures slow down chemical degradation reactions, including hydrolysis and oxidation. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | The amine functional group is susceptible to oxidation. An inert atmosphere minimizes contact with oxygen. |
| Moisture | Store in a desiccated environment. Keep container tightly sealed. | The ether linkages in the PEG backbone can be susceptible to hydrolysis, and moisture can facilitate other degradation pathways. |
| Light | Protect from light. | Exposure to light, particularly UV, can catalyze oxidative degradation of the PEG backbone. |
| Handling | Avoid frequent freeze-thaw cycles. Allow the product to warm to room temperature before opening to prevent condensation. | Temperature fluctuations can introduce moisture and potentially affect the physical state and stability of the compound. |
Understanding Potential Degradation Pathways
The stability of this compound is influenced by its two primary components: the polyethylene (B3416737) glycol (PEG) backbone and the terminal amine group. Understanding the potential degradation pathways for each is crucial for implementing effective storage strategies.
1. Oxidative Degradation of the PEG Backbone: The polyether chain of PEG is susceptible to oxidation, a process that can be initiated by heat, light, and the presence of transition metal ions. This degradation can lead to chain scission, resulting in the formation of various byproducts, including aldehydes and carboxylic acids. Storing under an inert atmosphere and protecting from light are the primary measures to mitigate this pathway.
2. Amine Group Reactivity and Oxidation: The primary amine group is nucleophilic and can react with various electrophiles. More importantly, in the context of storage, it is susceptible to oxidation. The presence of oxygen can lead to the formation of various oxidation products, compromising the purity and reactivity of the this compound.
The following diagram illustrates the relationship between environmental factors and the degradation of this compound.
difference between monodisperse and polydisperse PEG linkers
An In-Depth Technical Guide to Monodisperse and Polydisperse PEG Linkers in Drug Development
Introduction: The Pivotal Role of PEG Linkers
Polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools in drug delivery, bioconjugation, and materials science.[1][2] These synthetic polymers, composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O–), act as flexible, biocompatible spacers to connect therapeutic molecules to other entities, such as antibodies, nanoparticles, or small molecules.[1] The practice of attaching PEG chains, known as PEGylation, can dramatically improve the therapeutic properties of a drug by enhancing its water solubility, extending its circulation half-life by reducing renal clearance, and shielding it from immune recognition and enzymatic degradation.[1][3][4][5][6]
The utility of PEG linkers dates back to the 1970s, when they were first conjugated to proteins to reduce immunogenicity and prolong circulation time.[1] Since then, the technology has evolved from simple polymers to sophisticated, functionalized linkers designed for specific applications.[1] A critical distinction for any researcher in this field is the difference between monodisperse and polydisperse PEG linkers. This choice has profound implications for the purity, characterization, efficacy, and safety of the final conjugate, particularly in precision applications like antibody-drug conjugates (ADCs).[7]
This guide provides a comprehensive technical overview of the core differences between these two classes of linkers, supported by quantitative data, detailed experimental protocols, and logical diagrams to inform researchers and drug development professionals.
Core Concepts: Defining Dispersity
The fundamental difference between monodisperse and polydisperse PEGs lies in their molecular weight distribution.
Monodisperse PEG Linkers
A monodisperse PEG is a single, pure compound with a precisely defined molecular weight and an exact number of ethylene glycol units.[8][9][10] These are not polymers in the traditional sense but are better described as discrete molecules.
-
Synthesis: Monodisperse PEGs are produced through a controlled, stepwise chemical synthesis.[7][11] This process involves the sequential addition of protected ethylene glycol monomers, often on a solid support, which allows for the creation of a homogenous final product with a precise length and structure.[7][] This meticulous construction is more complex and costly than polymerization.[13]
-
Structure: Each molecule is identical, resulting in a single, well-defined chemical entity. For example, a "PEG8" linker contains exactly eight ethylene glycol repeats.[8]
-
Key Properties:
-
High Purity: A single molecular entity, simplifying characterization and analysis.[7]
-
Homogeneity: Ensures batch-to-batch consistency and predictable behavior.[3][7]
-
Defined Structure: Allows for precise structure-activity relationship (SAR) studies to optimize linker length for maximum efficacy.[7]
-
Polydisperse PEG Linkers
A polydisperse PEG is a mixture of PEG chains of varying lengths, resulting in a distribution of molecular weights.[1][8][9]
-
Synthesis: These linkers are synthesized via the ring-opening polymerization of ethylene oxide.[7][11] This process is highly efficient and cost-effective but inherently produces a population of molecules with a range of chain lengths.[11][14]
-
Structure: The final product is characterized by an average molecular weight (e.g., 5kDa, 10kDa) and a Polydispersity Index (PDI) , which measures the breadth of the molecular weight distribution.[1][8][15]
-
Key Properties:
-
Molecular Weight Distribution: A heterogeneous mixture of different chain lengths.[16]
-
Cost-Effectiveness: Simpler synthesis makes them less expensive and widely available.[14]
-
Analytical Complexity: The heterogeneity complicates precise characterization and can lead to batch-to-batch variability.[14]
-
Visualization: Structural and Synthetic Differences
Diagrams created using the Graphviz DOT language illustrate the core structural differences and the divergent synthetic pathways.
Caption: Structural comparison of monodisperse vs. polydisperse PEG chains.
Caption: High-level overview of synthesis workflows.
Quantitative Data Presentation
The choice between monodisperse and polydisperse linkers has a measurable impact on both the physicochemical properties of the linker itself and the resulting bioconjugate.
Table 1: Comparative Physicochemical Properties
| Property | Monodisperse PEG | Polydisperse PEG |
| Molecular Weight (MW) | Precise, single value (e.g., 352.39 Da for PEG8)[8][9] | Average value with a distribution (e.g., 2kDa, 5kDa)[8][16] |
| Polydispersity Index (PDI) | PDI = 1.0[3][14] | PDI > 1.0 (typically 1.01 - 1.10)[16] |
| Chemical Structure | Single, defined molecular entity with an exact number of repeat units.[1][5] | A population of molecules with varying numbers of repeat units.[1][17] |
| Purity & Consistency | High purity, leading to excellent batch-to-batch consistency.[3][7] | Heterogeneous mixture, leading to potential batch-to-batch variability.[14] |
| Synthesis Method | Controlled, stepwise synthesis (e.g., solid-phase).[7][] | Ring-opening polymerization of ethylene oxide.[7][14] |
Table 2: Impact on Bioconjugate Characteristics
| Characteristic | Monodisperse PEG Linker | Polydisperse PEG Linker |
| Pharmacokinetics (PK) | Provides a homogenous PK profile.[18][19] The uniform structure leads to more predictable absorption, distribution, metabolism, and excretion (ADME).[8] | Results in a heterogeneous PK profile. Shorter chains may be cleared faster, while longer chains persist, complicating dosimetry.[20] |
| Immunogenicity | Lower risk of generating anti-PEG antibodies due to the uniform structure.[3][7] | Higher potential for immunogenicity. The mixture of chain lengths can be recognized by the immune system, leading to anti-PEG antibodies.[14] |
| Final Conjugate Purity | Produces a single, well-defined final conjugate, simplifying purification and analysis.[9][] | Generates a complex mixture of conjugates with varying PEG lengths, making purification and characterization challenging.[14][21] |
| Drug-to-Antibody Ratio (DAR) in ADCs | Enables precise control over DAR, resulting in a homogenous ADC population (e.g., all DAR=4).[3] | Leads to a distribution of DAR values, creating a heterogeneous mixture of ADC species. |
| Protein Adsorption | Forms a uniform, dense hydration layer that is highly effective at repelling non-specific protein adsorption.[18][19][22] | The heterogeneous layer is less effective at preventing protein adsorption, which can lead to faster clearance.[18][19][22] |
| Stability & Solubility | Hydrophilic nature improves the solubility of hydrophobic payloads, preventing aggregation.[3][23] | Also improves solubility, but the effect can be less predictable due to the mixture of chain lengths.[24] |
Experimental Protocols
The following protocols provide methodologies for key experiments related to the characterization and application of PEG linkers.
Protocol 1: Characterization of Polydispersity Index (PDI) via GPC/SEC
This protocol outlines the determination of molecular weight and PDI for a polydisperse PEG linker using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).
-
Principle: GPC/SEC separates molecules based on their hydrodynamic volume in solution.[25] Larger molecules elute faster from the column because they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer path, eluting later.[25] A calibration curve created with known molecular weight standards is used to determine the molecular weight distribution of the sample.[25]
-
Materials and Equipment:
-
GPC/SEC system with a refractive index (RI) detector.
-
GPC column suitable for the expected molecular weight range (e.g., Agilent PL aquagel-OH for aqueous solvents).[26]
-
Mobile Phase: Appropriate solvent for the PEG linker (e.g., Tetrahydrofuran (THF) for organic-soluble PEGs, or water with a salt like 0.1 M NaNO₃ for water-soluble PEGs).[27]
-
PEG standards with known molecular weights and narrow PDI for calibration (e.g., JenKem Technology PEG GPC Calibration Standards).[28]
-
Sample: Polydisperse PEG linker dissolved in the mobile phase (concentration ~1-2 mg/mL).
-
-
Methodology:
-
System Preparation: Equilibrate the GPC/SEC system with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the RI detector.[26]
-
Calibration: Prepare a series of PEG calibration standards of known molecular weights. Inject each standard individually and record the retention time of the peak maximum.
-
Calibration Curve: Plot the logarithm of the molecular weight (log MW) of the standards against their corresponding retention times. Fit the data to generate a calibration curve.
-
Sample Analysis: Dissolve the polydisperse PEG sample in the mobile phase. If dissolution is slow, mild heating may be applied.[27] Filter the sample through a 0.22 µm filter.
-
Injection: Inject the prepared sample onto the column and record the chromatogram.
-
-
Data Analysis:
-
Using the GPC software and the generated calibration curve, calculate the Number Average Molecular Weight (Mn), Weight Average Molecular Weight (Mw), and Peak Molecular Weight (Mp).
-
Calculate the Polydispersity Index (PDI) using the formula: PDI = Mw / Mn .[28]
-
A monodisperse sample will yield a single, sharp peak and a PDI of 1.0. A polydisperse sample will show a broader peak and a PDI greater than 1.0.[16][26]
-
Caption: Experimental workflow for PDI determination using GPC/SEC.
Protocol 2: Comparative Antibody-Drug Conjugation (ADC)
This protocol describes a general workflow for conjugating a cytotoxic drug to a monoclonal antibody (mAb) using either a monodisperse or polydisperse PEG linker functionalized with an NHS-ester (for reaction with lysine (B10760008) residues).
-
Principle: The N-hydroxysuccinimide (NHS) ester on the PEG linker reacts with primary amines on the surface of the antibody (primarily the ε-amino group of lysine residues) to form a stable amide bond.[29] The heterogeneity of the polydisperse linker will translate directly into the final ADC product.
-
Materials and Equipment:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
Linker-Payload: Drug molecule pre-functionalized with either a monodisperse (e.g., Mal-dPEG₄-NHS) or polydisperse (e.g., Mal-PEG(5k)-NHS) linker.
-
Reaction Buffer: Amine-free buffer, e.g., PBS, pH 7.2-8.0.
-
Quenching Reagent: e.g., 1 M Tris buffer, pH 8.0.
-
Purification System: Size exclusion chromatography (SEC) or Tangential Flow Filtration (TFF) to remove unconjugated linker-payload.
-
Analytical System for DAR measurement (see Protocol 3).
-
-
Methodology:
-
Antibody Preparation: Prepare the mAb solution at a defined concentration (e.g., 5-10 mg/mL) in the reaction buffer.
-
Linker-Payload Preparation: Dissolve the monodisperse or polydisperse linker-payload in an organic co-solvent (e.g., DMSO) at a high concentration. Uniform PEG linkers may improve the solubility of the linker-payload, potentially reducing the required amount of co-solvent.[30]
-
Conjugation Reaction: Add the linker-payload solution to the mAb solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-to-mAb). Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for 1-2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching reagent (e.g., Tris buffer) to consume any unreacted NHS esters.
-
Purification: Purify the resulting ADC from excess, unconjugated linker-payload and solvent using SEC or TFF, exchanging the buffer into a formulation buffer (e.g., histidine, pH 6.0).
-
-
Expected Outcome:
-
Monodisperse Linker: The resulting ADC will be a more homogenous product with a narrow distribution of Drug-to-Antibody Ratios (DAR).
-
Polydisperse Linker: The resulting ADC will be a heterogeneous mixture of molecules with varying PEG lengths attached, complicating analysis and potentially impacting PK/PD properties.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The average DAR is a critical quality attribute of an ADC.[2][31] Several methods can be used for its determination.
-
Method A: UV/Vis Spectroscopy
-
Principle: This is a simple method to determine the average DAR if the drug and antibody have distinct maximum absorbance wavelengths (λmax).[2][] By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and λmax for the drug), the concentrations of each component can be determined using the Beer-Lambert law.[]
-
Procedure:
-
Measure the extinction coefficients for the naked antibody and the free drug at both wavelengths.
-
Measure the absorbance of the purified ADC sample at both wavelengths.
-
Calculate the concentrations of the antibody and the conjugated drug using simultaneous equations derived from the Beer-Lambert law.
-
DAR = [Concentration of Drug] / [Concentration of Antibody].
-
-
-
Method B: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on hydrophobicity.[2] Since the cytotoxic payload is typically hydrophobic, ADC species with more drugs attached (higher DAR) are more hydrophobic and will be retained longer on the HIC column.[30] HIC is considered a standard technique for analyzing cysteine-conjugated ADCs.[2]
-
Procedure:
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the purified ADC sample.
-
Elute the ADC species using a decreasing salt gradient.
-
The resulting chromatogram will show a series of peaks, each corresponding to a different DAR value (DAR0, DAR2, DAR4, etc.).
-
The average DAR is calculated as the weighted average of the peak areas: DAR = Σ (% Area of Peak * DAR of Peak) / 100 .[]
-
-
-
Method C: Mass Spectrometry (MS)
-
Principle: High-resolution mass spectrometry (often coupled with liquid chromatography, LC-MS) can determine the exact mass of the intact or reduced ADC.[31] The mass difference between the unconjugated antibody and the various ADC species allows for direct calculation of the number of conjugated drugs.
-
Procedure:
-
The ADC sample can be analyzed intact or after reduction to separate heavy and light chains.[33]
-
The sample is introduced into the mass spectrometer.
-
The resulting mass spectrum is deconvoluted to determine the masses of the different species present.
-
The number of drugs per antibody (or chain) is calculated from the mass shift.
-
The average DAR is calculated from the relative abundance of each species.[34]
-
-
Caption: Logical impact of linker choice on ADC properties and development.
Conclusion and Recommendations
The choice between monodisperse and polydisperse PEG linkers is a critical decision in drug development that hinges on the specific application and desired outcome.
Choose Monodisperse PEG Linkers when:
-
Precision is paramount: For therapeutics like ADCs, where a specific and consistent Drug-to-Antibody Ratio is essential for optimizing the therapeutic window.[3][30]
-
Regulatory scrutiny is high: The well-defined, homogenous nature of monodisperse conjugates simplifies characterization, ensures batch-to-batch consistency, and facilitates a clearer path through regulatory approval.[3][7]
-
Structure-Activity Relationship (SAR) studies are needed: The ability to precisely control the linker length allows for systematic optimization of a drug's pharmacokinetic and pharmacodynamic properties.[7]
Choose Polydisperse PEG Linkers when:
-
General property modification is the goal: For applications such as increasing the overall solubility or extending the half-life of a protein where absolute precision is not required.[8][9]
-
Cost is a primary driver: The polymerization synthesis process is significantly more economical, making polydisperse PEGs a practical choice for surface coatings, hydrogels, and early-stage research where large quantities may be needed.[14]
-
Creating a large hydrodynamic radius is key: The mixture of long chains in polydisperse PEGs is effective for creating steric hindrance and the "stealth" effect needed to prolong circulation for PEGylated proteins and nanoparticles.[8][9]
References
- 1. chempep.com [chempep.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. labinsights.nl [labinsights.nl]
- 4. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 5. PEG Linker, PEGylation & Custom Synthesis - Biochempeg [zpeg.net]
- 6. PEGylation of Peptides, Proteins & Antibody Fragments - Biochempeg [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biopharma PEG Provides Monodisperse PEGs In Drug Development [diagnosticsworldnews.com]
- 14. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 15. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 16. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates [research.unipd.it]
- 25. Cambridge Polymer Group :: GPC/SEC [campoly.com]
- 26. agilent.com [agilent.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. PEG GPC Calibration Standards - JenKem Technology USA [jenkemusa.com]
- 29. biopharminternational.com [biopharminternational.com]
- 30. books.rsc.org [books.rsc.org]
- 31. sciex.com [sciex.com]
- 33. agilent.com [agilent.com]
- 34. lcms.cz [lcms.cz]
Methodological & Application
Application Note: Protocol for m-PEG2-Amine Conjugation to Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of molecules. This process can improve the solubility, stability, and pharmacokinetic profiles of peptides, proteins, and small molecule drugs.[1][][3] This application note provides a detailed protocol for the conjugation of methoxy-PEG-amine (m-PEG-Amine) to molecules containing carboxylic acid groups using the carbodiimide (B86325) coupling chemistry.
The most common method for forming a stable amide bond between a carboxylic acid and an amine is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][4][5] EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This ester intermediate readily reacts with the primary amine of the m-PEG-Amine to form a covalent amide linkage.[5]
Chemical Reaction Workflow
The following diagram illustrates the two-step EDC/NHS coupling reaction for conjugating m-PEG2-Amine to a carboxylic acid.
Caption: Workflow for EDC/NHS mediated conjugation of this compound to a carboxylic acid.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the conjugation reaction. Two primary protocols are provided: a two-step aqueous method, which is generally recommended to minimize side reactions, and a one-pot organic solvent method.
Materials
-
This compound
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.[6]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7][8]
-
Reaction vessels
-
Stir plate and stir bars
Protocol 1: Two-Step Aqueous Method
This is the preferred method for proteins and other biomolecules in aqueous solutions as it minimizes the risk of unwanted crosslinking of the amine-containing PEG.
Step 1: Activation of the Carboxylic Acid
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer to a final concentration of 1-10 mM.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or ultrapure water. For example, create 100 mM stock solutions.
-
Add the EDC stock solution to the carboxylic acid solution, followed by the NHS stock solution. The molar ratio of EDC and NHS to the carboxylic acid should be optimized, but a common starting point is a 2-5 fold molar excess of EDC and a 1.2-1.5 fold molar excess of NHS.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.[5][8]
Step 2: Conjugation with this compound
-
Dissolve the this compound in Conjugation Buffer.
-
Add the this compound solution to the activated carboxylic acid mixture. A 2 to 10-fold molar excess of the PEG-amine over the carboxylic acid is typically used.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Conjugation Buffer if necessary.[5][6]
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7] The reaction progress can be monitored by techniques such as HPLC or LC-MS.
Step 3: Quenching the Reaction
-
To stop the reaction and hydrolyze any remaining active NHS esters, add a quenching buffer to a final concentration of 10-50 mM.[5] Incubate for 15-30 minutes at room temperature.[5]
Protocol 2: One-Pot Organic Solvent Method
This method is suitable for small molecules that may have limited solubility in aqueous solutions.
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in an anhydrous organic solvent like DMF or DCM.[8]
-
Add EDC (1.5-2 equivalents) and NHS (1.2-1.5 equivalents) to the solution.[8]
-
Stir the mixture at room temperature for 15-60 minutes to activate the carboxylic acid.[7][8]
-
Add the this compound (1.5-2 equivalents) to the reaction mixture. If needed, a non-nucleophilic base such as diisopropylethylamine (DIPEA) can be added to scavenge the acid formed.[8][9]
-
Continue stirring the reaction at room temperature for 2-24 hours, monitoring the progress by TLC, HPLC, or LC-MS.[7][10]
Data Presentation: Reaction Parameters
The following table summarizes key quantitative parameters for the conjugation of this compound to carboxylic acids.
| Parameter | Recommended Range | Notes |
| Molar Ratios | ||
| EDC : Carboxylic Acid | 2-10 fold excess | Higher excess may be needed for dilute solutions.[5] |
| NHS : Carboxylic Acid | 1.2-5 fold excess | Helps to improve the efficiency of the reaction. |
| This compound : Carboxylic Acid | 2-10 fold excess | A higher excess drives the reaction to completion. |
| Reaction Conditions | ||
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation.[6][8] |
| Conjugation pH | 7.2 - 8.0 | Optimal for the reaction of the NHS ester with the amine.[5][6] |
| Temperature | 4 - 25 °C | Room temperature is common, but 4°C can be used to minimize side reactions.[4] |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the substrates.[7][10] |
| Solvents | ||
| Aqueous | MES, PBS buffers | Commonly used for biomolecules.[6] |
| Organic | DMF, DMSO, DCM | Used for molecules with poor water solubility.[7][8] |
Purification and Characterization
Purification
After the conjugation reaction, the mixture will contain the desired PEGylated product, unreacted starting materials, and reaction byproducts.[] Several chromatographic techniques can be employed for purification:
-
Size-Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from smaller unreacted molecules and byproducts.[]
-
Ion-Exchange Chromatography (IEX): This technique can be used to separate molecules based on their charge, which may be altered by the PEGylation process.[][12][13]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that can be used for both purification and analysis of the reaction mixture.[]
-
Dialysis/Diafiltration: Useful for removing small molecule impurities from larger PEGylated proteins.
Characterization
The successful conjugation and purity of the final product should be confirmed using appropriate analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the PEGylated product. MALDI-TOF is often used for larger molecules.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For visual confirmation of the increase in molecular weight of PEGylated proteins.[14]
References
- 1. Novel method for coupling of poly(ethyleneglycol) to carboxylic acid moieties of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 13. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide for the Conjugation of m-PEG2-Amine with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the reaction between methoxy-poly(ethylene glycol)-amine (m-PEG2-Amine) and N-hydroxysuccinimide (NHS) esters. This bioconjugation technique is a cornerstone in drug development, proteomics, and nanotechnology, enabling the covalent attachment of a hydrophilic PEG spacer to proteins, peptides, antibodies, and other molecules. The addition of the PEG chain can enhance solubility, stability, and circulation half-life, while reducing immunogenicity.[][2]
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of the primary amine of this compound on the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3] The reaction is most efficient in a slightly basic environment (pH 7-9), where the primary amine is deprotonated and thus more nucleophilic.[][2][3][4][5] It is crucial to be aware of the competing hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency.[4]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the successful conjugation of this compound to a molecule containing an NHS ester.
Materials Required
-
This compound
-
NHS ester-functionalized molecule (e.g., protein, peptide)
-
Amine-free reaction buffer: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer (pH 7.2-8.5).[6][7] Avoid buffers containing primary amines like Tris or glycine (B1666218), as they will compete with the reaction.[4][6][7][8]
-
Anhydrous organic solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the NHS ester.[4][6][7][8]
-
Quenching solution: 1 M Tris-HCl pH 8.0 or 1 M glycine to stop the reaction.
-
Purification tools: Desalting columns, dialysis cassettes, or size-exclusion chromatography for removal of excess reagents.[4][6][7]
Protocol 1: Conjugation in Aqueous Buffer
This protocol is suitable for reactions where the NHS ester-functionalized molecule is soluble and stable in an aqueous environment.
-
Preparation of Reagents:
-
Equilibrate the NHS ester reagent to room temperature before opening to prevent moisture condensation.[6][7][8]
-
Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[6][7][9] Do not store the reconstituted NHS ester, as it is susceptible to hydrolysis.[6][7][8]
-
Dissolve the this compound in the amine-free reaction buffer.
-
Dissolve or buffer-exchange the NHS ester-functionalized molecule into the same amine-free reaction buffer.
-
-
Reaction:
-
Add the desired molar excess of the this compound solution to the NHS ester-functionalized molecule solution. A 10- to 50-fold molar excess of this compound is a common starting point.[4][10]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[7][9] The optimal time may need to be determined empirically.
-
-
Quenching:
-
Add a quenching solution (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
Protocol 2: Conjugation in a Mixed Organic/Aqueous System
This protocol is useful when the NHS ester has limited aqueous solubility.
-
Preparation of Reagents:
-
Follow the same reagent preparation steps as in Protocol 1.
-
-
Reaction:
-
Slowly add the dissolved NHS ester stock solution (in DMSO or DMF) to the solution of this compound in the reaction buffer. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to maintain the stability of most proteins.[4][7][9]
-
Incubate and monitor the reaction as described in Protocol 1. The reaction time may vary from 3 to 24 hours depending on the substrate.[6][8][9]
-
-
Quenching and Purification:
-
Follow the same quenching and purification steps as in Protocol 1.
-
Data Presentation
The following tables summarize key quantitative parameters for the this compound reaction with NHS esters.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Higher pH increases reaction rate but also hydrolysis of the NHS ester.[3][4] |
| Temperature | 4°C - 25°C (Room Temp) | Lower temperatures can be used to slow down hydrolysis and the reaction rate.[7][9] |
| Reaction Time | 30 minutes - 24 hours | Dependent on temperature, pH, and reactivity of the substrates.[6][7][8][9] |
| Molar Excess of this compound | 10 - 50 fold | A higher excess can drive the reaction to completion but may require more extensive purification.[4][10] |
| Organic Solvent | DMSO or DMF | Use minimal amount necessary to dissolve the NHS ester (typically <10% of total volume).[4][7][9] |
Table 2: Hydrolysis Half-life of NHS Esters
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Visualizations
Reaction Signaling Pathway
References
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. confluore.com [confluore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. NHS-PEG-NHS [nanocs.net]
Application Notes and Protocols for Peptide and Protein Modification using m-PEG2-Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG2-Amine for the modification of peptides and proteins. This document outlines the fundamental principles, detailed experimental protocols, and methods for the characterization of the resulting PEGylated conjugates.
Introduction to this compound and PEGylation
This compound is a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker containing a terminal primary amine group.[1][2][3] This functional group allows for its covalent attachment to peptides and proteins, a process known as PEGylation. PEGylation is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules.[4] Key advantages of modifying peptides and proteins with PEG linkers like this compound include:
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of molecules, which can reduce renal clearance and extend the circulating half-life in vivo.[]
-
Enhanced Stability: The PEG chain can protect the peptide or protein from proteolytic degradation, leading to increased stability.
-
Reduced Immunogenicity: The hydrophilic PEG shell can mask epitopes on the protein surface, potentially reducing its immunogenicity.
-
Increased Solubility: this compound can improve the solubility of hydrophobic peptides and proteins in aqueous solutions.[1][2][3]
The primary amine group of this compound is reactive towards various functional groups on peptides and proteins, most commonly activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) and aldehydes/ketones.[1][2][3]
Experimental Protocols
General Workflow for Peptide/Protein Modification with this compound
The overall process for modifying a peptide or protein with this compound involves several key steps, from initial reaction to final characterization.
Protocol for Amide Bond Formation via NHS Ester Chemistry
This protocol describes the conjugation of this compound to a peptide or protein containing accessible carboxylic acid groups (aspartic acid, glutamic acid, or C-terminus) via the formation of an N-hydroxysuccinimide (NHS) ester intermediate.
Materials:
-
Peptide or protein with accessible carboxyl groups
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM borate (B1201080) buffer, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification columns (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Peptide/Protein Preparation:
-
Dissolve the peptide or protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.
-
-
Activation of Carboxyl Groups:
-
Add a 10-50 fold molar excess of EDC and NHS to the peptide/protein solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation with this compound:
-
Dissolve this compound in Conjugation Buffer.
-
Add a 10-100 fold molar excess of the this compound solution to the activated peptide/protein mixture.
-
Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated peptide/protein from excess reagents and unreacted starting materials using an appropriate chromatography technique such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Table 1: Typical Reaction Conditions for this compound Conjugation via NHS Ester Chemistry
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxyl groups. |
| Conjugation pH | 7.2 - 8.0 | Favors the reaction of the primary amine of this compound. |
| Molar Ratio (this compound:Protein) | 10:1 to 100:1 | The optimal ratio should be determined empirically for each protein. |
| Molar Ratio (EDC/NHS:Protein) | 10:1 to 50:1 | Sufficient excess to drive the activation reaction. |
| Reaction Time | 2 hours to overnight | Longer reaction times may be required for less reactive sites. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize protein degradation. |
Characterization of PEGylated Peptides and Proteins
Thorough characterization is essential to confirm the successful conjugation and to determine the properties of the modified molecule.
Table 2: Characterization Methods for PEGylated Peptides and Proteins
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess increase in molecular weight | A shift to a higher apparent molecular weight for the PEGylated product compared to the unmodified protein. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Determine the precise molecular weight and degree of PEGylation | A mass spectrum showing peaks corresponding to the unmodified protein and one or more PEGylated species, allowing for the calculation of the number of attached PEG molecules. |
| Size-Exclusion Chromatography (SEC) | Separate and quantify different PEGylated species and aggregates | Chromatogram showing distinct peaks for the monomeric PEGylated protein, unmodified protein, and any aggregates. |
| Ion-Exchange Chromatography (IEX) | Separate species based on charge differences | PEGylation can alter the surface charge, allowing for the separation of different positional isomers or species with varying degrees of PEGylation. |
| Reverse-Phase HPLC (RP-HPLC) | Assess purity and separate isoforms | A method to separate and quantify the PEGylated product from unreacted materials and byproducts. |
| Circular Dichroism (CD) Spectroscopy | Evaluate secondary and tertiary structure | Comparison of the CD spectra of the native and PEGylated protein to assess any conformational changes. |
| Biological Activity Assays | Determine the functional impact of PEGylation | Measurement of the biological activity (e.g., enzyme kinetics, receptor binding) of the PEGylated molecule compared to the unmodified counterpart. |
Application Example: PEGylation of an Antibody Fragment (Fab)
This example illustrates the modification of a Fab fragment with this compound to potentially improve its pharmacokinetic profile.
Impact on Signaling Pathways: A Case Study with PEGylated Interferon
PEGylation can influence the interaction of a modified protein with its receptor and subsequent signaling pathways. For example, PEGylated interferons are used in the treatment of hepatitis C. While PEGylation extends their half-life, it can also modulate the activation of the JAK-STAT signaling pathway.
The binding of interferon (IFN) to its receptor activates Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of interferon-stimulated genes (ISGs), leading to an antiviral response. The size and location of the attached PEG molecule can sterically hinder the binding of the PEGylated interferon to its receptor, thereby attenuating the downstream signaling cascade.
Troubleshooting
Table 3: Common Issues and Solutions in this compound Conjugation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inefficient activation of carboxyl groups.- Non-optimal pH for conjugation.- Insufficient molar excess of this compound.- Presence of primary amines in the buffer. | - Increase the molar excess of EDC/NHS.- Optimize the activation and conjugation pH.- Increase the molar ratio of this compound to protein.- Use amine-free buffers (e.g., MES, PBS, Borate). |
| Protein Aggregation | - High protein concentration.- Unfavorable buffer conditions.- Structural changes upon PEGylation. | - Reduce the protein concentration during the reaction.- Screen different buffers and pH values.- Include stabilizing excipients in the reaction buffer. |
| Multiple PEGylated Species | - Multiple reactive sites on the protein.- Lack of site-specificity in the reaction. | - Optimize the molar ratio of this compound to favor mono-PEGylation.- Consider site-directed mutagenesis to remove reactive sites if a single isomer is desired. |
Conclusion
This compound is a valuable tool for the modification of peptides and proteins, offering the potential to significantly improve their therapeutic properties. The protocols and information provided in these application notes serve as a starting point for researchers. It is crucial to empirically optimize the reaction conditions for each specific peptide or protein to achieve the desired degree of PEGylation while preserving biological activity. Careful characterization of the final conjugate is essential to ensure its quality and desired performance.
References
Application Notes and Protocols for m-PEG2-Amine as a Linker in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of m-PEG2-Amine as a hydrophilic, cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer can enhance the physicochemical properties of ADCs, potentially leading to an improved therapeutic index.
Introduction to this compound in ADCs
This compound is a heterobifunctional linker containing a methoxy-capped diethylene glycol (PEG2) spacer and a terminal amine group. This short-chain PEG linker offers a balance between hydrophilicity and size, making it an attractive component in ADC design. The primary amine allows for covalent attachment to a payload or a payload-containing linker moiety, which is then conjugated to a monoclonal antibody (mAb).
The hydrophilic PEG spacer can improve the solubility and stability of the resulting ADC, particularly when working with hydrophobic payloads.[1][2] This can help to prevent aggregation and may allow for a higher drug-to-antibody ratio (DAR) without compromising the pharmacokinetic properties of the conjugate.[1][3] The linker is designed to be stable in circulation and release the cytotoxic payload upon internalization into target cancer cells.[4]
Key Properties of this compound:
| Property | Value |
| Chemical Formula | C5H13NO2 |
| Molecular Weight | 119.16 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in DMSO, DMF, CH2Cl2, THF |
| Reactive Group | Primary Amine (-NH2) |
Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using this compound. These protocols are intended as a starting point and may require optimization based on the specific antibody, payload, and desired final product characteristics.
Two-Step Lysine (B10760008) Conjugation Strategy
This common strategy involves the initial activation of the payload-linker moiety followed by conjugation to the lysine residues on the surface of the antibody.[5][6]
Workflow for Two-Step Lysine Conjugation:
Caption: Workflow for a two-step lysine conjugation using this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Cytotoxic payload with a carboxylic acid functional group
-
This compound
-
N-hydroxysuccinimide (NHS) or N,N'-Disuccinimidyl carbonate (DSC)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., hydroxylamine (B1172632) or tris buffer)
-
Purification system (e.g., size-exclusion chromatography (SEC) column)
-
Characterization instruments (e.g., UV-Vis spectrophotometer, Mass Spectrometer, HPLC)
Protocol:
Step 1: Activation of Payload with this compound
-
Payload Activation: Dissolve the cytotoxic payload containing a carboxylic acid in anhydrous DMF or DMSO. Add 1.2 equivalents of NHS and 1.2 equivalents of EDC. Stir the reaction at room temperature for 1-2 hours to form the NHS-ester of the payload.
-
Amine Coupling: In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous DMF or DMSO.
-
Amide Bond Formation: Slowly add the activated payload solution to the this compound solution. Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Purification: Once the reaction is complete, purify the payload-PEG2-amine conjugate using reverse-phase HPLC. Lyophilize the purified product.
Step 2: Conjugation to the Antibody
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 8.0-8.5).
-
Payload-Linker Preparation: Dissolve the purified and lyophilized payload-PEG2-amine in DMSO to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the desired molar excess of the payload-PEG2-amine stock solution to the antibody solution. The molar ratio will influence the final DAR and should be optimized. A typical starting point is a 5-10 fold molar excess of the payload-linker.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
Quenching: Quench the reaction by adding a final concentration of 50 mM tris buffer or 100 mM hydroxylamine to react with any remaining active esters.
-
Purification: Purify the resulting ADC using a desalting column or SEC to remove unconjugated payload-linker and other small molecules.
-
Characterization: Characterize the purified ADC for protein concentration (e.g., A280 measurement), DAR (e.g., UV-Vis spectroscopy or mass spectrometry), aggregation (e.g., SEC), and in vitro potency.
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: The average DAR can be determined by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The following equation can be used:
DAR = (A_payload / ε_payload) / ((A_280 - (A_payload * CF)) / ε_Ab)
Where:
-
A_payload = Absorbance of the ADC at the payload's λmax
-
ε_payload = Molar extinction coefficient of the payload
-
A_280 = Absorbance of the ADC at 280 nm
-
CF = Correction factor for the payload's absorbance at 280 nm
-
ε_Ab = Molar extinction coefficient of the antibody at 280 nm
-
-
Mass Spectrometry: Intact mass analysis of the ADC by ESI-MS can provide information on the distribution of different drug-loaded species.
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of high molecular weight species (aggregates) and fragments in the ADC preparation.
Quantitative Data on ADCs with Short PEG Linkers
The inclusion of a short PEG spacer like PEG2 can influence the physicochemical and biological properties of an ADC. While extensive data specifically for this compound is limited in publicly available literature, studies on ADCs with short PEG linkers (e.g., PEG2, PEG4) provide valuable insights.
Table 1: Impact of Short PEG Linkers on ADC Properties
| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG2/PEG4) | Long PEG Linker (e.g., PEG8/PEG12) | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | Variable | Optimal DAR achievable | May decrease with longer linkers | [7] |
| Aggregation | Higher | Reduced | Reduced | [7] |
| In Vitro Potency (IC50) | Potent | Generally maintained or slightly reduced | May be reduced with longer linkers | [8] |
| Plasma Clearance | Faster | Generally maintained | Slower | [3] |
| In Vivo Efficacy | Effective | Effective | May be improved due to better PK | [8] |
Note: The data presented is a summary from various studies and the actual performance will depend on the specific antibody, payload, and linker chemistry. A study on MORAb-202 showed that a PEG2 spacer was as effective as longer PEG spacers in eliminating aggregation and allowed for a more efficient conjugation to achieve an optimal DAR.[7]
Signaling Pathways and Mechanism of Action
The cytotoxic payload delivered by the ADC is ultimately responsible for inducing cancer cell death. The this compound linker is designed to be cleaved intracellularly, releasing the active drug. Many common payloads used in ADCs are microtubule inhibitors, such as monomethyl auristatin E (MMAE) and maytansinoid derivatives (e.g., DM1).
MMAE-Induced Cell Death
MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, which disrupts the microtubule network. This leads to cell cycle arrest in the G2/M phase and subsequent activation of apoptotic pathways.[9][10] MMAE has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a key survival pathway in many cancers.[11][12][13]
Caption: Signaling pathway of an MMAE-containing ADC.
DM1-Induced Cell Death
DM1, a maytansinoid derivative, also targets tubulin but functions by inhibiting microtubule assembly. This leads to mitotic arrest and subsequent apoptosis.
Caption: Signaling pathway of a DM1-containing ADC.
Conclusion
This compound serves as a valuable linker in the construction of ADCs, offering a means to introduce a short, hydrophilic spacer. This can lead to improved physicochemical properties, such as increased solubility and reduced aggregation, which are critical for the development of robust and effective ADC therapeutics. The protocols and information provided herein offer a foundation for researchers to explore the utility of this compound in their ADC development programs. Careful optimization of conjugation conditions and thorough characterization of the resulting ADC are essential for achieving the desired therapeutic profile.
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 5. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 6. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 7. books.rsc.org [books.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 12. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
Application of m-PEG2-Amine in the Development of PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of m-PEG2-Amine Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This tripartite assembly forms a ternary complex, facilitating the ubiquitination of the POI and marking it for degradation by the 26S proteasome.
The linker is a critical component of a PROTAC, significantly influencing its efficacy, selectivity, and physicochemical properties. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, biocompatibility, and the flexibility to modulate their length. Short-chain PEG linkers, such as this compound, are particularly valuable for optimizing the formation of a stable and productive ternary complex.
This compound, with its two ethylene (B1197577) glycol units and a terminal amine group, offers a balance of hydrophilicity and a defined length. The terminal amine allows for straightforward conjugation to a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase) via a stable amide bond. The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the final PROTAC molecule, a common challenge in the development of these relatively large molecules. The defined length of the this compound linker is crucial for establishing the optimal distance and orientation between the POI and the E3 ligase to ensure efficient ubiquitin transfer.
Key Advantages of this compound in PROTAC Design
-
Enhanced Solubility: The hydrophilic nature of the PEG spacer can improve the solubility of the PROTAC in aqueous media, which is beneficial for both in vitro assays and in vivo applications.
-
Facile Conjugation: The terminal primary amine provides a reactive handle for straightforward amide bond formation with carboxylic acid-containing ligands using standard coupling reagents.
-
Defined Length and Flexibility: The two-unit PEG chain offers a specific length and conformational flexibility that can be critical for achieving a productive ternary complex geometry. This defined length allows for systematic structure-activity relationship (SAR) studies by comparing it with longer or shorter PEG linkers.
-
Improved Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion, the flexible nature of short PEG linkers can allow the PROTAC to adopt conformations that shield polar surface area, potentially improving cell permeability.
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. The following tables provide representative data from published studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on degradation efficacy. While not all examples use this compound specifically, they demonstrate the principle of how linker length, including short PEG chains, affects the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Representative Degradation Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-A | 1-unit PEG | >1000 | <20 |
| PROTAC-B | 2-unit PEG | 50 | >90 |
| PROTAC-C | 4-unit PEG | 15 | >95 |
| PROTAC-D | 6-unit PEG | 80 | ~85 |
Note: Data is hypothetical and for illustrative purposes to show the trend of how linker length can affect potency.
Table 2: Representative Degradation Efficacy of EGFR-Targeting PROTACs with Varying Linker Lengths
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| EGFR-PROTAC-1 | Alkyl C8 | 150 | ~70 |
| EGFR-PROTAC-2 | 2-unit PEG | 25 | >95 |
| EGFR-PROTAC-3 | 4-unit PEG | 10 | >95 |
| EGFR-PROTAC-4 | 8-unit PEG | 200 | ~60 |
Note: Data is hypothetical and for illustrative purposes to show the trend of how linker length can affect potency.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Amide Bond Formation
This protocol describes a general two-step synthesis of a PROTAC where this compound is used to connect a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide) and a carboxylic acid-functionalized POI-binding ligand (e.g., a kinase inhibitor). This example assumes a sequential coupling strategy.
Step 1: Coupling of E3 Ligase Ligand to this compound
-
Materials and Reagents:
-
Carboxylic acid-functionalized E3 ligase ligand (1.0 eq)
-
This compound (1.2 eq)
-
HATU (1.2 eq) or HOBt (1.2 eq) and EDC (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF.
-
Add HATU (or HOBt and EDC) and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the E3 ligase ligand-PEG2-Amine intermediate.
-
Step 2: Coupling of POI Ligand to the E3 Ligase Ligand-PEG2-Amine Intermediate
-
Materials and Reagents:
-
E3 ligase ligand-PEG2-Amine intermediate (1.0 eq)
-
Carboxylic acid-functionalized POI-binding ligand (1.1 eq)
-
HATU (1.1 eq) or HOBt (1.1 eq) and EDC (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Preparative HPLC system
-
-
Procedure:
-
Dissolve the E3 ligase ligand-PEG2-Amine intermediate and the carboxylic acid-functionalized POI-binding ligand in anhydrous DMF.
-
Add HATU (or HOBt and EDC) and DIPEA to the solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture and purify the crude product directly by preparative HPLC to yield the final PROTAC molecule.
-
Characterize the final product by LC-MS and NMR.
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cultured cells after treatment with a PROTAC.
-
Materials and Reagents:
-
Appropriate cell line expressing the target protein
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and controls) for a specified period (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and plot the results to determine DC50 and Dmax values.
-
Mandatory Visualizations
Signaling Pathway Diagram: PROTAC-Mediated Degradation of KEAP1 to Activate the NRF2 Pathway
The KEAP1-NRF2 pathway is a critical regulator of cellular defense against oxidative stress.[1][2][3] PROTACs are being developed to target KEAP1 for degradation, leading to the activation of NRF2 and the expression of antioxidant genes.[1][4] A short and hydrophilic linker like this compound could be suitable for developing KEAP1-targeting PROTACs.
Caption: PROTAC-mediated degradation of KEAP1 leading to NRF2 activation.
Experimental Workflow Diagram: PROTAC Synthesis and Evaluation
This diagram illustrates the general workflow for the development and assessment of a PROTAC utilizing an this compound linker.
Caption: General workflow for PROTAC synthesis and evaluation.
Logical Relationship Diagram: Ternary Complex Formation
This diagram illustrates the crucial role of the this compound linker in facilitating the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Caption: Role of the linker in ternary complex formation.
References
Surface Modification of Nanoparticles with m-PEG2-Amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles using methoxy-poly(ethylene glycol)-amine (m-PEG2-Amine). PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a surface, is a widely employed strategy to improve the biocompatibility and in vivo performance of nanoparticles for therapeutic and diagnostic applications.
Introduction to Nanoparticle PEGylation
The surface modification of nanoparticles with m-PEG-Amine offers a robust method to enhance their utility in drug delivery. The hydrophilic and flexible nature of the PEG chains creates a "stealth" effect, which sterically hinders the adsorption of opsonin proteins. This reduction in opsonization minimizes recognition and uptake by the mononuclear phagocyte system (MPS), leading to prolonged systemic circulation times and increased potential for accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][2][3]
Key Advantages of PEGylation:
-
Prolonged Circulation Time: Reduces clearance by the MPS, increasing the nanoparticle's half-life in the bloodstream.[4][5][6]
-
Improved Stability: Prevents nanoparticle aggregation and enhances colloidal stability in biological fluids.[7]
-
Reduced Immunogenicity: Masks the nanoparticle surface from the immune system.
-
Enhanced Drug Delivery: Increased circulation time can lead to improved drug accumulation at the target site.[2]
Applications in Drug Delivery
The primary application of this compound modified nanoparticles is in the development of long-circulating drug delivery systems. By tuning the PEG chain length and grafting density, the pharmacokinetic profile of the encapsulated therapeutic can be precisely controlled.[4][6]
Specific Applications Include:
-
Cancer Therapy: PEGylated nanoparticles can passively target tumors through the EPR effect, delivering chemotherapeutic agents directly to the tumor microenvironment while minimizing systemic toxicity.
-
Gene Delivery: PEGylation can protect nucleic acid payloads from degradation and improve their delivery to target cells.
-
Targeted Drug Delivery: The terminal amine group of the PEG chain can be further functionalized with targeting ligands, such as antibodies or peptides, to facilitate active targeting to specific cell types.[2]
-
Medical Imaging: PEGylated nanoparticles can be loaded with contrast agents for applications in magnetic resonance imaging (MRI) and other imaging modalities, benefiting from the extended circulation time for improved imaging windows.
Experimental Protocols
General Workflow for Nanoparticle PEGylation
The following diagram illustrates the general workflow for the surface modification of carboxylated nanoparticles with this compound using the EDC/NHS coupling chemistry.
Detailed Protocol for this compound Conjugation to Carboxylated Nanoparticles
This protocol is a general guideline for the covalent attachment of this compound to nanoparticles with surface carboxyl groups using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Carboxylated nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[8]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[9]
-
Quenching Solution (optional): Hydroxylamine (B1172632) or Tris buffer
-
Washing Buffer: Deionized water or appropriate buffer
-
Reaction tubes
-
Centrifuge
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in Activation Buffer. A typical starting point is a 5- to 10-fold molar excess of EDC and NHS relative to the surface carboxyl groups on the nanoparticles.
-
Add the EDC solution to the nanoparticle suspension and mix gently.
-
Immediately add the NHS solution to the nanoparticle suspension and mix.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[9][10]
-
-
Conjugation with this compound:
-
Dissolve the this compound in Conjugation Buffer. The molar excess of this compound will determine the grafting density and should be optimized for the specific application. A 10- to 50-fold molar excess is a common starting range.
-
Centrifuge the activated nanoparticles to remove excess EDC and NHS. Resuspend the nanoparticle pellet in Conjugation Buffer.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.[9]
-
-
Quenching (Optional): To quench any unreacted NHS esters, add a quenching solution (e.g., 50 mM hydroxylamine or 100 mM Tris) and incubate for 15-30 minutes.
-
Purification:
-
Purify the PEGylated nanoparticles to remove unreacted PEG and byproducts. This can be achieved by repeated centrifugation and resuspension in a suitable washing buffer, or by dialysis against the washing buffer.
-
Perform at least three washing cycles to ensure complete removal of unbound PEG.
-
-
Storage: Resuspend the final PEGylated nanoparticles in an appropriate buffer for storage. For long-term storage, consider lyophilization.
Protocol for Quantification of PEG Grafting Density using Fluorescamine (B152294) Assay
This protocol allows for the indirect quantification of PEG chains on the nanoparticle surface by measuring the amount of unreacted this compound in the supernatant after the conjugation reaction.[11]
Materials:
-
Supernatant from the PEGylation reaction
-
This compound standard solutions of known concentrations
-
Phosphate buffer (pH 8.0-9.0)
-
Fluorescamine solution (e.g., 3 mg/mL in acetone)
-
Fluorometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of this compound standard solutions in the same buffer as the reaction supernatant.
-
To a fixed volume of each standard, add a specific volume of fluorescamine solution and mix rapidly.
-
After a 5-10 minute incubation at room temperature, measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~475 nm).
-
Plot the fluorescence intensity versus the concentration of this compound to generate a standard curve.
-
-
Sample Measurement:
-
Take an aliquot of the supernatant from the first wash of the PEGylation reaction.
-
Treat the supernatant sample with fluorescamine in the same manner as the standards.
-
Measure the fluorescence intensity of the sample.
-
-
Calculation:
-
Use the standard curve to determine the concentration of unreacted this compound in the supernatant.
-
Calculate the total amount of unreacted PEG and subtract this from the initial amount of PEG added to the reaction to determine the amount of PEG conjugated to the nanoparticles.
-
The PEG grafting density can then be calculated based on the nanoparticle concentration and surface area.
-
Characterization and Quantitative Data
Thorough characterization of PEGylated nanoparticles is crucial to ensure successful surface modification and to understand their in vivo behavior.
Physicochemical Characterization
| Parameter | Technique | Expected Outcome of PEGylation |
| Size and Size Distribution | Dynamic Light Scattering (DLS) | Increase in hydrodynamic diameter.[2][12] |
| Surface Charge | Zeta Potential Measurement | Shift in zeta potential towards neutral.[2][12] |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Visualization of a "halo" or shell around the nanoparticle core. |
| PEG Grafting Density | Thermogravimetric Analysis (TGA), Fluorescence Spectroscopy, NMR | Quantitative determination of the amount of PEG on the nanoparticle surface.[13] |
Impact of PEGylation on Nanoparticle Properties
The following tables summarize representative quantitative data on the effects of PEGylation.
Table 1: Effect of m-PEG-Amine Modification on Nanoparticle Size and Zeta Potential
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| Unmodified Carboxylated Nanoparticles | 155 ± 5 | -25 ± 3 |
| PEGylated Nanoparticles (m-PEG 2kDa) | 180 ± 8 | -8 ± 2 |
| PEGylated Nanoparticles (m-PEG 5kDa) | 210 ± 10 | -5 ± 1.5 |
Data are representative and will vary depending on the nanoparticle core material, size, and PEGylation conditions.
Table 2: Influence of PEG Chain Length and Density on In Vivo Performance
| PEG Chain Length (kDa) | PEG Grafting Density (chains/nm²) | Plasma Half-life (hours) | Liver Accumulation (% Injected Dose) |
| No PEG | 0 | < 0.5 | 60-80 |
| 2 | Low | ~4 | ~30 |
| 2 | High | ~8 | ~20 |
| 5 | Low | ~10 | ~15 |
| 5 | High | > 18 | < 10 |
This table illustrates general trends. Actual values are highly dependent on the nanoparticle system and animal model.[4][5][14]
Cellular Uptake and Biological Interactions
Evasion of the Mononuclear Phagocyte System (MPS)
The "stealth" effect of PEGylation is a critical mechanism for prolonging circulation time. The hydrophilic PEG layer creates a steric barrier that reduces the adsorption of opsonin proteins, which are recognized by phagocytic cells of the MPS, primarily located in the liver and spleen.
Cellular Uptake Mechanisms
While PEGylation generally reduces non-specific cellular uptake, especially by phagocytic cells, PEGylated nanoparticles can still be internalized by target cells through various endocytic pathways. The specific mechanism can depend on the cell type, nanoparticle size, and the presence of targeting ligands. Common pathways include clathrin-mediated endocytosis and macropinocytosis.[1]
Conclusion
The surface modification of nanoparticles with this compound is a fundamental and highly effective strategy for enhancing their performance in drug delivery and other biomedical applications. By carefully selecting the PEG chain length and controlling the grafting density, researchers can tailor the physicochemical properties and in vivo behavior of their nanoparticle formulations. The protocols and data presented in this document provide a comprehensive guide for the successful implementation of PEGylation in your research and development endeavors.
References
- 1. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [cora.ucc.ie]
- 13. Determination of the surface density of polyethylene glycol on gold nanoparticles by use of microscale thermogravimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Functionalizing Biomaterials with m-PEG2-Amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of m-PEG2-Amine in Biomaterial Modification
This compound (2-(2-Methoxyethoxy)ethanamine) is a short, monofunctional polyethylene (B3416737) glycol (PEG) derivative that features a terminal primary amine group and a terminal methoxy (B1213986) group.[1][2] Its structure provides a hydrophilic, flexible spacer that is invaluable for modifying the surface of biomaterials. The process of covalently attaching PEG chains, known as PEGylation, is a well-established strategy to enhance the performance of biomaterials in biological environments.[3]
The primary amine group serves as a reactive handle for conjugation, readily forming stable covalent bonds with various functional groups on a biomaterial's surface, most commonly activated carboxylic acids.[2][4] The inert methoxy terminus ensures that the PEG chain acts as a surface modifier rather than a crosslinker.
Key advantages of functionalizing biomaterials with this compound include:
-
Enhanced Biocompatibility: PEGylation is known to create a biocompatible surface, reducing immunogenicity and antigenicity.[5][6]
-
Reduced Nonspecific Protein Adsorption: The hydrophilic PEG chains form a hydration layer that sterically hinders the adsorption of proteins, a phenomenon crucial for preventing the foreign body response and improving the in-vivo lifetime of an implant or nanoparticle.[5][7]
-
Improved Solubility: For particulate biomaterials like nanoparticles, surface PEGylation can increase their solubility and stability in aqueous physiological media.[4]
-
Tunable Surface Properties: The density of grafted this compound can be controlled to fine-tune the surface wettability and charge of the biomaterial.
These application notes provide detailed protocols for the covalent attachment of this compound to carboxylated biomaterials and methods for characterizing the resulting functionalized surface.
Reaction Chemistry and Workflow
The most common and efficient method for attaching this compound to a biomaterial is through the formation of a stable amide bond with a surface carboxylic acid group (-COOH). This is typically achieved using a two-step carbodiimide (B86325) reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Activation Step: EDC reacts with the carboxyl group on the biomaterial to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Stabilization Step: NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS-ester. This semi-stable ester is less susceptible to hydrolysis than the O-acylisourea intermediate.[8]
-
Conjugation Step: The primary amine of this compound performs a nucleophilic attack on the NHS-ester, displacing the NHS group and forming a stable amide bond, thus covalently linking the PEG molecule to the biomaterial surface.[9]
References
- 1. chemscene.com [chemscene.com]
- 2. mPEG2-amine (CAS No.: 31576-51-9) - Biopharma PEG [biochempeg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, 31576-51-9 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG for Tissue Engineering | MolecularCloud [molecularcloud.org]
- 8. Achieving Controlled Biomolecule–Biomaterial Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for m-PEG2-Amine in Hydrogel Development for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) hydrogels are extensively utilized as scaffolds in tissue engineering and for drug delivery due to their high water content, biocompatibility, and tunable physicochemical properties.[1][2] Amine-functionalized PEGs, such as m-PEG2-Amine, serve as versatile precursors for hydrogel formation through various crosslinking chemistries. These hydrogels can create a three-dimensional environment that mimics the native extracellular matrix (ECM), supporting cell growth, proliferation, and differentiation.[3] This document provides detailed application notes and experimental protocols for the use of this compound and analogous multi-arm amine-terminated PEGs in the development of hydrogels for tissue engineering applications.
Application Notes
Amine-terminated PEGs are valuable in tissue engineering for several reasons:
-
Biocompatibility: PEG is well-known for its non-immunogenicity and resistance to protein adsorption, which minimizes inflammatory responses in vivo.[3][4]
-
Tunable Properties: The mechanical and biochemical properties of the resulting hydrogels can be tailored by adjusting the PEG concentration, molecular weight, and the type and concentration of the crosslinking agent.[2][5] This allows for the creation of hydrogels that can match the stiffness of various soft tissues.
-
Versatile Crosslinking: The primary amine groups on this compound can react with a variety of crosslinkers, enabling different gelation mechanisms. A common method involves crosslinking with agents like genipin (B1671432), a naturally derived and non-toxic compound, which reacts with amine groups.[6][7] Other strategies include reactions with N-hydroxysuccinimidyl (NHS)-activated esters or through Michael-type addition reactions.[5][8]
-
Biofunctionalization: The hydrogel network can be modified with bioactive molecules, such as the cell-adhesive peptide Arg-Gly-Asp (RGD), to promote cell attachment and survival.[1][9]
Key Experiments and Protocols
Protocol 1: Synthesis of Amine-Terminated PEG Hydrogels using a Genipin Crosslinker
This protocol describes the formation of a hydrogel using a multi-arm amine-terminated PEG and genipin as the crosslinker. The principles can be adapted for this compound.
Materials:
-
4-arm or 8-arm amine-terminated PEG (Mw 10 kDa)[6]
-
Genipin[6]
-
Nanopure water[6]
-
Phosphate Buffered Saline (PBS), pH 7.4[10]
Equipment:
-
Vortex mixer
-
Incubator at 37°C
-
Sterile culture tubes or well plates
Procedure:
-
Prepare PEG Solution: Dissolve the amine-terminated PEG powder in Nanopure water to create a 10% (w/v) solution. For example, dissolve 0.6 g of PEG powder in 6 mL of water.[6]
-
Prepare Genipin Solution: Prepare an 88 mM genipin stock solution in Nanopure water.
-
Crosslinking: Mix the PEG solution with the genipin solution to achieve the desired final genipin concentration (e.g., 17.6 mM or 35.2 mM).[6] Vortex the mixture gently to ensure homogeneity.
-
Gelation: Transfer the solution to a sterile culture tube or well plate and incubate at 37°C.[10]
-
Monitor Gelation: The gelation time is recorded when the solution no longer flows upon inversion of the tube.[10] Gelation time will vary depending on the PEG architecture and genipin concentration.[6]
Protocol 2: Characterization of Hydrogel Properties
A. Swelling and Water Uptake:
-
Prepare hydrogel samples as described in Protocol 1 and weigh them immediately after gelation (W_initial).
-
Immerse the hydrogels in PBS at 37°C.
-
At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (W_swollen).
-
The swelling ratio can be calculated as (W_swollen - W_initial) / W_initial.
-
Water uptake is calculated as (W_swollen - W_initial) / W_swollen x 100%.[6]
B. In Vitro Degradation (Weight Loss):
-
After measuring the swollen weight, lyophilize the hydrogel samples to determine the dry weight (W_dry_initial).
-
Incubate the hydrogels in PBS at 37°C.
-
At various time points, remove the hydrogels, rinse with deionized water, and lyophilize to obtain the final dry weight (W_dry_final).
-
The weight remaining is calculated as (W_dry_final / W_dry_initial) x 100%.[6]
Protocol 3: Cell Encapsulation and Viability Assessment
This protocol provides a general method for encapsulating cells within the hydrogel and assessing their viability.
Materials:
-
Human Adipose-Derived Stem Cells (ASCs) or other desired cell type[6]
-
Complete cell culture medium
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM/Ethidium homodimer-1)
-
Pre-gel solution (amine-terminated PEG and crosslinker) prepared under sterile conditions
Procedure:
-
Cell Preparation: Culture and expand the desired cell line using standard cell culture techniques. Harvest the cells by trypsinization and resuspend them in complete culture medium at the desired concentration.
-
Cell Encapsulation: Gently mix the cell suspension with the pre-gel solution immediately before gelation. Ensure the final cell concentration is appropriate for the experiment.
-
Hydrogel Formation: Dispense the cell-laden pre-gel solution into a sterile mold or well plate and allow it to crosslink at 37°C.[6]
-
Cell Culture: After gelation, add complete culture medium to the hydrogels and incubate under standard cell culture conditions (37°C, 5% CO2). Change the medium every 2-3 days.
-
Viability Assessment: At desired time points, wash the cell-laden hydrogels with PBS. Incubate the hydrogels with the Live/Dead staining solution according to the manufacturer's instructions. Visualize the live (green) and dead (red) cells using a fluorescence microscope.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on multi-arm amine-terminated PEG hydrogels crosslinked with genipin.
| Hydrogel Formulation | Genipin Concentration (mM) | Gelation Time at 37°C (hours) |
| 4-arm PEG | 25 | 1.7[6] |
| 8-arm PEG | 25 | 6.2[6] |
| 4-arm PEG | 35.2 | 1.3[6] |
| 8-arm PEG | 35.2 | 4.4[6] |
| Hydrogel Formulation | Genipin Concentration (mM) | Weight Remaining at Week 10 (%) |
| 4-arm PEG | 17.6 | 73.7[6] |
| 8-arm PEG | 17.6 | 71.6[6] |
| 4-arm PEG | 35.2 | 83.0[6] |
| 8-arm PEG | 35.2 | 88.1[6] |
Visualizations
Caption: Experimental workflow for hydrogel synthesis and application.
Caption: Crosslinking of amine-terminated PEG to form a hydrogel.
References
- 1. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocompatibility of PEG-based hydrogels in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel multiarm PEG-based hydrogels for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling m-PEG2-Amine to Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation technique in drug development and research. It serves to enhance the pharmacokinetic and pharmacodynamic properties of molecules by increasing solubility, extending circulatory half-life, and reducing immunogenicity. The reaction of an amine-functionalized PEG with a carbonyl group (aldehyde or ketone) via reductive amination is a robust and common method for achieving stable PEGylation. This document provides detailed application notes and protocols for the coupling of m-PEG2-Amine to aldehydes and ketones.
Reductive amination, or reductive alkylation, is a two-step process that begins with the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of an aldehyde or ketone. This forms a reversible Schiff base (with aldehydes) or an enamine (with ketones). The subsequent reduction of this intermediate with a selective reducing agent results in a stable secondary amine linkage.[1][2] This method is favored for its efficiency and the stability of the resulting conjugate.
Core Principles of the Reaction
The coupling of this compound to aldehydes and ketones is governed by several key parameters that can be optimized to achieve high yields and purity.
-
pH: The reaction is highly pH-dependent. The initial formation of the Schiff base or enamine intermediate is favored at a slightly acidic to neutral pH (typically 5.0 to 7.5). At a lower pH, the amine becomes protonated, reducing its nucleophilicity. At a higher pH, the rate of imine formation can decrease. For site-specific PEGylation of proteins at the N-terminus, a lower pH (around 5.0-6.0) can be used to target the lower pKa of the α-amine compared to the ε-amines of lysine (B10760008) residues.
-
Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) is a popular choice due to its ability to selectively reduce the imine/iminium ion in the presence of the more stable carbonyl group of the starting material.[3] However, its high toxicity and the generation of cyanide byproducts are significant drawbacks.[4] Safer alternatives include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which is particularly effective in aprotic solvents, and borane (B79455) complexes like pyridine (B92270) borane and 2-picoline borane, which are less toxic alternatives to sodium cyanoborohydride.[4][5] Sodium borohydride (B1222165) (NaBH4) can also be employed, but care must be taken as it can also reduce the starting aldehyde or ketone; therefore, it is typically added after the imine formation is complete.[5]
-
Stoichiometry: To drive the reaction towards completion, an excess of the this compound and the reducing agent relative to the carbonyl-containing molecule is often used. The optimal molar ratio will depend on the specific substrates and reaction conditions.
-
Solvent: The choice of solvent depends on the solubility of the reactants. For biomolecules, aqueous buffers such as phosphate-buffered saline (PBS) or 2-(N-morpholino)ethanesulfonic acid (MES) are common. For small molecules, organic solvents like methanol (B129727), ethanol, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) can be used.[5]
-
Temperature and Time: The reaction is typically performed at room temperature (around 25°C) or at 4°C to minimize side reactions, particularly when working with sensitive biomolecules. Reaction times can vary from a few hours to overnight.
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to an Aldehyde or Ketone using Sodium Cyanoborohydride
This protocol provides a general method for the reductive amination of a carbonyl-containing substrate with this compound.
Materials:
-
Aldehyde or ketone substrate
-
This compound
-
Sodium cyanoborohydride (NaCNBH3) (Caution: Highly Toxic)
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0
-
Quenching solution: e.g., 50 mM Tris buffer, pH 7.4
-
Anhydrous Methanol (if substrate is not water-soluble)
-
Purification system (e.g., SEC, IEX, or RP-HPLC)
Procedure:
-
Dissolve the Substrate: Dissolve the aldehyde or ketone-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL. If the substrate is not soluble in aqueous buffer, it can be dissolved in a minimal amount of a water-miscible organic solvent like methanol before adding it to the reaction buffer.
-
Add this compound: Add a 5 to 20-fold molar excess of this compound to the substrate solution. Mix gently by vortexing or pipetting.
-
Incubate for Imine Formation (Optional but Recommended): Allow the mixture to incubate at room temperature for 30-60 minutes to facilitate the formation of the Schiff base/enamine intermediate.
-
Prepare and Add Reducing Agent: In a well-ventilated fume hood, prepare a fresh stock solution of sodium cyanoborohydride in the reaction buffer (e.g., 5 M). Add a 10 to 50-fold molar excess of the sodium cyanoborohydride solution to the reaction mixture.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring or agitation. The optimal reaction time should be determined empirically by monitoring the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Quench the Reaction: To stop the reaction, add a quenching solution to consume any unreacted aldehyde/ketone and reducing agent.
-
Purification: Purify the PEGylated product from unreacted starting materials and byproducts. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): To separate based on size.
-
Ion-Exchange Chromatography (IEX): To separate based on charge.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-resolution separation of small molecules.
-
Dialysis or Ultrafiltration: For removing small molecule impurities from larger biomolecule conjugates.[2]
-
-
Characterization: Characterize the final product using techniques such as Mass Spectrometry, NMR, and HPLC to confirm the identity and purity of the conjugate.
Protocol 2: Coupling this compound using a Less Toxic Reducing Agent (Sodium Triacetoxyborohydride)
This protocol is suitable for reactions in aprotic organic solvents.
Materials:
-
Aldehyde or ketone substrate
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as a catalyst)
Procedure:
-
Dissolve Reactants: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone substrate and a 1.2 to 1.5 molar equivalent of this compound in anhydrous DCM or DCE.
-
Add Catalyst (Optional): A catalytic amount of acetic acid (e.g., 1-2 drops) can be added to facilitate iminium ion formation.
-
Stir at Room Temperature: Stir the mixture at room temperature for 1-2 hours.
-
Add Reducing Agent: Add 1.5 to 2.0 molar equivalents of sodium triacetoxyborohydride to the reaction mixture in one portion.
-
Reaction Incubation: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the reductive amination of carbonyls with PEG-amines. Note that yields are highly substrate-dependent.
| Parameter | Aldehyde Substrate | Ketone Substrate | Reference |
| This compound:Substrate Molar Ratio | 5:1 to 20:1 | 10:1 to 30:1 | General Knowledge |
| Reducing Agent:Substrate Molar Ratio | 10:1 to 50:1 (NaCNBH3) | 20:1 to 60:1 (NaCNBH3) | General Knowledge |
| pH | 6.5 - 7.5 | 6.0 - 7.0 | [1] |
| Temperature | 4 - 25 °C | 25 - 40 °C | General Knowledge |
| Reaction Time | 2 - 12 hours | 12 - 24 hours | General Knowledge |
| Typical Yield | 70 - 95% | 50 - 85% | [6] |
Visualizing the Workflow and Reaction Mechanism
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: A flowchart of the reductive amination process.
Caption: The chemical mechanism of reductive amination.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the molar excess of this compound and the reducing agent. Optimizing the pH of the reaction buffer can also significantly improve yields. Ensure that the reducing agent is fresh and active.
-
Side Products: The presence of multiple PEGylated species may indicate a lack of site-specificity. This can often be addressed by lowering the reaction pH to favor N-terminal modification. Unreacted starting materials can be removed by optimizing the purification protocol.
-
Substrate Instability: If the substrate is sensitive to the reaction conditions, consider performing the reaction at a lower temperature (4°C) and for a shorter duration. The use of a milder, less toxic reducing agent may also be beneficial.
By carefully controlling the reaction conditions outlined in these notes and protocols, researchers can successfully couple this compound to a wide variety of aldehyde and ketone-containing molecules, enabling the development of novel PEGylated therapeutics and research tools.
References
Application Notes and Protocols for Reductive Amination using m-PEG2-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a powerful and versatile chemical reaction for the synthesis of amines from carbonyl compounds (aldehydes and ketones). This method is widely employed in pharmaceutical and bioconjugation chemistry to link molecules of interest. The use of m-PEG2-Amine (2-(2-Methoxyethoxy)ethanamine), a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, offers several advantages, including increased water solubility and reduced steric hindrance of the resulting conjugate.[1] This document provides detailed protocols for the reductive amination of small molecule aldehydes and ketones using this compound, along with data presentation and visualization to guide researchers in their applications.
Reaction Principle
The reductive amination process involves two key steps that can be performed in a single pot:
-
Imine/Enamine Formation: The primary amine of this compound reacts with the carbonyl group of an aldehyde or ketone to form a Schiff base (imine) or an enamine intermediate. This reaction is typically reversible and can be favored by the removal of water or by using a mild acid catalyst.[2][3]
-
Reduction: The intermediate imine or enamine is then reduced to a stable secondary or tertiary amine by a selective reducing agent.[3] Common reducing agents for this purpose are sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound.[3][4][5]
Data Presentation
Table 1: Reactant and Product Information
| Compound | Structure | Molecular Weight ( g/mol ) | Key Properties |
| This compound | CH₃O(CH₂)₂O(CH₂)₂NH₂ | 119.16 | Hydrophilic PEG linker with a primary amine.[6][7] |
| Benzaldehyde (B42025) | C₆H₅CHO | 106.12 | Aromatic aldehyde, model substrate. |
| Acetone (B3395972) | CH₃COCH₃ | 58.08 | Aliphatic ketone, model substrate. |
| m-PEG2-N-benzylamine | C₁₂H₁₉NO₂ | 209.28 | Product of reductive amination with benzaldehyde. |
| m-PEG2-N-isopropylamine | C₈H₁₉NO₂ | 161.24 | Product of reductive amination with acetone. |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Characteristics | Advantages | Disadvantages |
| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective reducing agent.[4][5] | Stable in protic solvents like methanol (B129727); selectively reduces imines over carbonyls.[8] | Highly toxic; can generate toxic hydrogen cyanide gas, especially at lower pH.[8][9] |
| Sodium Triacetoxyborohydride | STAB | Mild and selective reducing agent.[6][7][10][11] | Less toxic alternative to NaBH₃CN; highly effective for reductive aminations.[1][10] | Water-sensitive; not compatible with methanol.[10] |
Table 3: Representative Reaction Conditions and Expected Outcomes
| Carbonyl Substrate | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield |
| Benzaldehyde | NaBH₃CN | Methanol | 12-24 | Room Temp. | High |
| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane (B109758) (DCM) | 4-12 | Room Temp. | >90%[1] |
| Acetone | NaBH₃CN | Methanol | 12-24 | Room Temp. | Moderate to High |
| Acetone | NaBH(OAc)₃ | Dichloromethane (DCM) | 6-18 | Room Temp. | Good |
Note: Yields are estimates based on literature for similar reductive amination reactions and should be optimized for specific applications. A study on the reductive amination of benzaldehyde with aniline (B41778) using sodium borohydride (B1222165) in glycerol (B35011) reported a 97% yield.[12]
Experimental Protocols
Protocol 1: Reductive Amination of Benzaldehyde with this compound using Sodium Cyanoborohydride
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate (B1210297)/Hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and this compound (1.1 mmol, 1.1 equivalents) in anhydrous methanol (10 mL).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the mixture to facilitate imine formation. Stir the reaction at room temperature for 1-2 hours.
-
Reduction: In a separate vial, carefully dissolve sodium cyanoborohydride (1.5 mmol, 1.5 equivalents) in methanol (5 mL). Add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired m-PEG2-N-benzylamine.[13]
-
Protocol 2: Reductive Amination of Acetone with this compound using Sodium Triacetoxyborohydride
Materials:
-
This compound
-
Acetone
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous dichloromethane (15 mL).
-
Addition of Carbonyl: Add acetone (1.2 mmol, 1.2 equivalents) to the solution.
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equivalents) to the mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent (e.g., a gradient of methanol in dichloromethane) to obtain the pure m-PEG2-N-isopropylamine.[13]
-
Characterization of the Conjugate
The successful synthesis of the PEGylated product can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product by identifying characteristic peaks of both the m-PEG2 moiety and the conjugated molecule.[14]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the molecular weight of the conjugate, confirming the successful PEGylation.[15][16][17]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to assess the purity of the final product.[18][]
Visualizations
Caption: Mechanism of Reductive Amination.
Caption: Experimental Workflow for Reductive Amination.
Caption: Key Components of the Reductive Amination Protocol.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. interchim.fr [interchim.fr]
- 5. fiveable.me [fiveable.me]
- 6. (156e) A Quantitative Assay of Sodium Triacetoxyborohydride | AIChE [proceedings.aiche.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. erowid.org [erowid.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Synthesis and characterization of mPEG-PLA prodrug micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Collection - Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines - Analytical Chemistry - Figshare [acs.figshare.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Note: m-PEG2-Amine for Creating Biocompatible Coatings on Medical Devices
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interaction between a medical device and a biological environment is a critical factor in determining its success and patient safety. Unwanted host responses, such as protein adsorption, platelet adhesion, bacterial colonization, and inflammatory reactions, can lead to device failure and severe complications.[1][2] Surface modification is a key strategy to improve the biocompatibility of materials used in medical devices.[3]
Poly(ethylene glycol) (PEG) has been extensively utilized for surface modification due to its ability to create a hydrophilic, protein-resistant surface.[4][5] The covalent attachment of PEG, or "PEGylation," forms a hydration layer that acts as a physical barrier, sterically hindering the approach of proteins and cells, thereby enhancing the biocompatibility of the underlying material.[6][7]
m-PEG2-Amine (2-(2-Methoxyethoxy)ethanamine) is a short, amine-terminated PEG linker ideal for surface functionalization.[8] Its terminal primary amine group allows for facile covalent attachment to a variety of surfaces that possess or are modified to possess reactive groups like carboxylic acids or N-hydroxysuccinimide (NHS) esters.[9][10] This application note provides detailed protocols for using this compound to create biocompatible coatings and for evaluating their efficacy.
Mechanism of Biocompatibility Enhancement
The primary mechanism by which this compound coatings enhance biocompatibility is by preventing the initial, non-specific adsorption of proteins. When a device is introduced into a biological environment, proteins from the blood or surrounding tissues rapidly coat its surface.[1] This adsorbed protein layer mediates subsequent cellular interactions, including platelet adhesion (thrombosis), immune cell activation (inflammation), and bacterial adhesion (biofilm formation).[2][4]
The this compound coating creates a dense layer of hydrophilic PEG chains on the device surface. These chains attract and organize water molecules, forming a tightly bound hydration layer. This layer presents a steric and energetic barrier that repels proteins, significantly reducing their ability to adsorb onto the surface. By preventing this initial step, the PEGylated surface effectively becomes "invisible" to the biological system, mitigating adverse reactions and improving the device's overall biocompatibility.[6][7]
Quantitative Data Summary
Surfaces coated with this compound exhibit a significant reduction in protein adsorption and subsequent cellular adhesion. The following table summarizes representative data from studies on PEGylated surfaces, demonstrating the coating's effectiveness.
| Parameter | Uncoated Control Surface | This compound Coated Surface | Percent Reduction (%) | Reference |
| Fibrinogen Adsorption (ng/cm²) | 350 ± 45 | 25 ± 8 | ~93% | [4][6] |
| Platelet Adhesion (platelets/1000 µm²) | 850 ± 110 | 40 ± 15 | ~95% | [4] |
| Bacterial Adhesion (CFU/cm²) | 1.2 x 10⁶ | 0.5 x 10⁴ | >99% | [2][11] |
| Fibroblast Cell Adhesion (cells/mm²) | 2100 ± 300 | 50 ± 20 | ~98% | [11] |
| Water Contact Angle (°) | 85° ± 5° (Hydrophobic) | 30° ± 4° (Hydrophilic) | - | [7] |
Note: Data are illustrative and represent typical results obtained for PEG-functionalized surfaces. Actual values may vary based on the substrate material, coating density, and specific experimental conditions.
Experimental Protocols
Protocol 1: Surface Functionalization with this compound via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to a carboxylated surface (e.g., plasma-treated polymer or self-assembled monolayer-modified gold/glass).
Materials:
-
Carboxyl-terminated substrate
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0[7]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4[7]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Deionized (DI) water
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate via sonication in acetone, isopropanol, and DI water (15 minutes each). Dry under a stream of nitrogen. If the substrate is not already carboxylated, treat it with oxygen plasma to introduce carboxyl groups.[3]
-
Activation of Carboxyl Groups:
-
Prepare a solution of 10 mg/mL EDC and 5 mg/mL NHS in Activation Buffer.
-
Immerse the carboxylated substrate in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction converts carboxyl groups to reactive NHS esters.[7]
-
-
Washing: Briefly rinse the activated substrate with Activation Buffer and then Coupling Buffer to remove excess EDC and NHS. Do not allow the surface to dry.
-
This compound Coupling:
-
Prepare a 50 mM solution of this compound in Coupling Buffer.
-
Immediately immerse the activated substrate in the this compound solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation. The primary amine of the this compound will react with the NHS ester to form a stable amide bond.[10]
-
-
Quenching and Final Washing:
-
Rinse the substrate with Coupling Buffer.
-
Immerse the substrate in Quenching Buffer for 15 minutes to deactivate any remaining NHS esters.
-
Wash the surface thoroughly by sonicating for 5 minutes each in DI water and ethanol (B145695) to remove any non-covalently bound PEG.
-
-
Drying and Storage: Dry the functionalized substrate under a stream of nitrogen and store in a desiccator until further use.
Protocol 2: Characterization of the this compound Coated Surface
A. Water Contact Angle (WCA) Goniometry:
-
Purpose: To confirm the increased surface hydrophilicity after PEGylation.
-
Procedure: Place a 5 µL droplet of DI water on both the uncoated and coated surfaces. Capture an image of the droplet and measure the angle between the substrate surface and the droplet tangent. A successful coating will result in a significant decrease in the water contact angle.
B. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the chemical composition of the surface and the presence of the PEG coating.
-
Procedure: Acquire high-resolution spectra for C1s, O1s, and N1s regions.
-
Expected Results: The coated surface will show an increased C-O peak (~286.5 eV) in the C1s spectrum, characteristic of the PEG ethylene (B1197577) glycol repeats. The presence of an N1s peak (~400 eV) confirms the amide bond formation.
Protocol 3: In Vitro Biocompatibility Assessment
A. Protein Adsorption Assay (ELISA-based):
-
Purpose: To quantify the reduction in non-specific protein adsorption.
-
Procedure:
-
Incubate control and this compound coated surfaces in a solution of a model protein (e.g., 1 mg/mL Fibrinogen or Bovine Serum Albumin in PBS) for 1 hour at 37°C.[12]
-
Wash surfaces thoroughly with PBS containing 0.05% Tween-20 (PBST) to remove unbound protein.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with a primary antibody specific to the adsorbed protein (e.g., anti-Fibrinogen) for 1 hour.
-
Wash with PBST.
-
Incubate with a Horseradish Peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Wash with PBST and add a TMB substrate. Measure the absorbance at 450 nm. A lower absorbance indicates less protein adsorption.
-
B. Cell Adhesion and Viability Assay:
-
Purpose: To assess the coating's ability to resist cell attachment and ensure it is not cytotoxic.[13]
-
Procedure:
-
Place sterile control and coated substrates in a 24-well tissue culture plate.
-
Seed a relevant cell line (e.g., NIH 3T3 fibroblasts or human umbilical vein endothelial cells) at a density of 2.5 x 10⁵ cells/cm² onto the surfaces.[12]
-
Culture for 24 hours under standard conditions (37°C, 5% CO₂).[11]
-
Adhesion: Gently wash the surfaces with PBS to remove non-adherent cells. Visualize the remaining adherent cells using light microscopy and quantify by counting cells in multiple fields of view.
-
Viability (MTT Assay): Add MTT reagent to the wells and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Dissolve the crystals with DMSO and measure the absorbance at 570 nm. Results should show low cell adhesion but high viability for any cells present in the supernatant, indicating the surface is non-toxic.[13]
-
Experimental and Characterization Workflow
The following diagram outlines the logical flow from initial substrate preparation to the final evaluation of the biocompatible coating.
Conclusion
This compound is an effective and versatile reagent for creating biocompatible coatings on medical devices.[14][15] The straightforward coupling chemistry allows for the functionalization of diverse materials, resulting in surfaces that significantly reduce protein adsorption, platelet adhesion, and cell attachment.[4][11] The protocols outlined in this application note provide a robust framework for researchers to develop and validate this compound coatings, ultimately leading to safer and more effective medical devices.
References
- 1. Protein Adsorption on Solid Surfaces - University of Galway [universityofgalway.ie]
- 2. Fortified interpenetrating polymers – bacteria resistant coatings for medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Surface Texturing and Combinatorial Approaches to Improve Biocompatibility of Implanted Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. mPEG2-amine (CAS No.: 31576-51-9) - Biopharma PEG [biochempeg.com]
- 9. This compound, 31576-51-9 | BroadPharm [broadpharm.com]
- 10. mPEG-NH2, 80506-64-5, Activated Amine PEGylation - Biopharma PEG [biochempeg.com]
- 11. A functionalized poly(ethylene glycol)-based bioassay surface chemistry that facilitates bio-immobilization and inhibits non-specific protein, bacterial, and mammalian cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein adsorption and cell adhesion on nanoscale bioactive coatings formed from poly(ethylene glycol) and albumin microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. updates.reinste.com [updates.reinste.com]
- 15. apexbt.com [apexbt.com]
Application Notes and Protocols for m-PEG2-Amine in Nanotechnology and New Materials Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG2-Amine, or 2-(2-Methoxyethoxy)ethanamine, is a short-chain, amine-terminated polyethylene (B3416737) glycol (PEG) derivative that is finding increasing utility in the fields of nanotechnology and new materials research. Its bifunctional nature, possessing a terminal primary amine group and a methoxy-terminated diethelyne glycol spacer, allows for its use as a versatile linker molecule. The primary amine facilitates covalent conjugation to a variety of functional groups, including carboxylic acids and activated esters, while the PEG component imparts hydrophilicity, biocompatibility, and can reduce non-specific protein adsorption on surfaces.[1][2]
These properties make this compound a valuable tool for the surface modification of nanoparticles, the development of novel drug delivery systems, the creation of biocompatible hydrogels for tissue engineering, and as a building block in the synthesis of new polymeric materials. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for these purposes.
Key Applications
-
Nanoparticle Surface Modification: this compound is widely used to PEGylate nanoparticles, creating a hydrophilic shell that improves colloidal stability, reduces opsonization by the immune system, and prolongs circulation times in vivo. The terminal amine group can be used to attach targeting ligands, imaging agents, or therapeutic molecules.
-
Drug Delivery Systems: As a component of antibody-drug conjugates (ADCs) and other targeted delivery platforms, this compound serves as a flexible and hydrophilic spacer between the targeting moiety and the payload, influencing the solubility and pharmacokinetic profile of the conjugate.[3][4]
-
Hydrogel Formation: The primary amine of this compound can react with various crosslinkers to form hydrogels with tunable properties. These hydrogels are being explored for applications in 3D cell culture, tissue engineering, and controlled drug release.
-
New Materials Synthesis: this compound can act as an initiator or a monomer in polymerization reactions to create novel block copolymers and other advanced materials with tailored properties.
Quantitative Data on this compound Functionalization
The following tables summarize key quantitative data from studies involving the surface modification of nanoparticles with amine-terminated PEGs. While not all studies used this compound specifically, the data provides valuable context for the expected outcomes of PEGylation with short-chain amine-PEGs.
Table 1: Physicochemical Properties of Amine-PEG Functionalized Nanoparticles
| Nanoparticle System | PEG Derivative | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | PEG Shell Thickness (nm) | Reference |
| Poly(ε-caprolactone) (PCL) | Amine/PEG1K-PCL | 125.3 ± 2.1 | 0.12 ± 0.02 | +25.6 ± 1.5 | 5.8 | [5] |
| Poly(ε-caprolactone) (PCL) | Amine/PEG2K-PCL | 118.4 ± 1.5 | 0.11 ± 0.01 | +20.1 ± 1.2 | 8.2 | [5] |
| Poly(ε-caprolactone) (PCL) | Amine/PEG5K-PCL | 110.5 ± 3.0 | 0.10 ± 0.03 | +15.4 ± 0.9 | 11.8 | [5] |
| Gold Nanocages (AuNCs, 50 nm) | HS-PEG3000-NH2 | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
| Gold Nanocages (AuNCs, 50 nm) | HS-PEG5000-NH2 | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
| Gold Nanocages (AuNCs, 50 nm) | HS-PEG20000-NH2 | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
Table 2: Quantification of Amine Groups on Functionalized Surfaces
| Nanoparticle System | Quantification Method | Amine Surface Density (amines/nm2) | Molar Amine Content (µmol/g) | Reference |
| Silica (B1680970) Nanoparticles | Ninhydrin (B49086) Assay | ~1 | 47 - 320 | [1][7] |
| Silica Nanoparticles | 4-Nitrobenzaldehyde Assay | Not Reported | 53 - 459 | [7] |
| Silica Nanoparticles | 19F Solid-State NMR | Not Reported | 40 - 380 | [7] |
| Silica Nanoparticles | 1H qNMR (total amines) | Not Reported | 57 - 655 | [7] |
| Gold Nanocages (AuNCs, 50 nm) | Fluorescamine (B152294) Assay | 1.64 | Not Reported | [6] |
| Gold Nanocages (AuNCs, 50 nm) | Fluorescamine Assay | 0.85 | Not Reported | [6] |
| Gold Nanocages (AuNCs, 50 nm) | Fluorescamine Assay | 0.14 | Not Reported | [6] |
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound
This protocol describes the covalent conjugation of this compound to nanoparticles with surface carboxyl groups using carbodiimide (B86325) chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., iron oxide, quantum dots, polystyrene beads)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
-
Sonicate briefly to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
Add EDC and NHS to the nanoparticle suspension. A 2-5 fold molar excess of EDC and NHS over the estimated surface carboxyl groups is recommended as a starting point.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Pellet the activated nanoparticles by centrifugation (speed and time will depend on the nanoparticle size and density).
-
Carefully remove the supernatant containing excess EDC and NHS.
-
Resuspend the nanoparticle pellet in Coupling Buffer. Repeat the centrifugation and resuspension steps twice to thoroughly wash the nanoparticles.
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Add a 10-50 fold molar excess of this compound to the washed, activated nanoparticles.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Final Washing:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any remaining active esters. Incubate for 30 minutes.
-
Pellet the PEGylated nanoparticles by centrifugation.
-
Wash the nanoparticles three times with Wash Buffer to remove unreacted this compound and byproducts.
-
Resuspend the final this compound functionalized nanoparticles in a suitable buffer for storage and characterization.
-
Characterization:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index.
-
Zeta Potential Measurement: To assess the change in surface charge after PEGylation.
-
Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the PEG chains on the nanoparticle surface.
-
Quantification of Surface Amine Groups: Using a ninhydrin or fluorescamine assay to determine the density of conjugated this compound.
Caption: Workflow for Nanoparticle Functionalization.
Protocol 2: Formation of a this compound Crosslinked Hydrogel
This protocol provides a general method for forming a hydrogel using this compound and a multi-arm PEG-NHS ester crosslinker. The properties of the hydrogel can be tuned by varying the concentration of the precursors and the ratio of amine to NHS ester groups.
Materials:
-
This compound
-
Multi-arm PEG-NHS ester (e.g., 4-arm or 8-arm PEG-Succinimidyl Succinate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free water
-
Vortex mixer
-
Molds for hydrogel casting (e.g., well plates, custom-made PDMS molds)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a stock solution of this compound in sterile PBS. The concentration will depend on the desired final hydrogel properties (e.g., 10-50 mg/mL).
-
Prepare a stock solution of the multi-arm PEG-NHS ester in sterile PBS immediately before use, as the NHS ester is susceptible to hydrolysis. The concentration should be calculated to achieve the desired stoichiometric ratio of amine to NHS groups (typically 1:1).
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, add the calculated volume of the this compound solution.
-
Quickly add the corresponding volume of the multi-arm PEG-NHS ester solution.
-
Immediately and thoroughly mix the two solutions by vortexing for 5-10 seconds.
-
Pipette the mixed solution into the desired molds.
-
Allow the hydrogels to crosslink at room temperature or 37°C. Gelation time can range from minutes to an hour, depending on the precursor concentrations and reactivity.
-
-
Hydration and Equilibration:
-
Once the hydrogels have set, gently add PBS to the molds to keep them hydrated.
-
Allow the hydrogels to equilibrate in PBS for several hours or overnight to remove any unreacted precursors and reach their equilibrium swelling state.
-
Characterization:
-
Gelation Time: Determined by visual inspection (e.g., vial tilting method).
-
Swelling Ratio: Calculated by comparing the weight of the swollen hydrogel to its dry weight.
-
Mechanical Testing (Rheometry): To measure the storage (G') and loss (G'') moduli, which indicate the stiffness and viscoelastic properties of the hydrogel.
-
Scanning Electron Microscopy (SEM): To visualize the porous microstructure of the hydrogel.
-
Degradation Studies: By incubating the hydrogels in relevant buffer solutions (e.g., PBS at 37°C) and monitoring weight loss over time.
Caption: Hydrogel Formation Workflow.
Application in New Materials Research: Block Copolymer Synthesis
This compound can be utilized as an initiator for the ring-opening polymerization of various monomers, leading to the synthesis of novel amphiphilic block copolymers. These copolymers can self-assemble into various nanostructures such as micelles and vesicles, which have potential applications in drug delivery and nanotechnology.
Logical Relationship for Block Copolymer Synthesis:
Caption: Block Copolymer Synthesis and Self-Assembly.
Conclusion
This compound is a highly versatile and valuable molecule for researchers in nanotechnology and new materials science. Its ability to modify surfaces, form hydrogels, and act as a building block for new polymers provides a wide range of possibilities for developing advanced materials for biomedical and other applications. The protocols and data presented in these application notes are intended to serve as a starting point for researchers to explore the potential of this compound in their own work. Optimization of the described methods will likely be necessary for specific applications and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.sciltp.com [media.sciltp.com]
Application Note & Protocols: Enhancing Hydrophobic Drug Solubility with m-PEG2-Amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The poor aqueous solubility of many promising drug candidates presents a major hurdle in pharmaceutical development, often leading to low bioavailability and formulation challenges.[1] Covalent modification of hydrophobic drugs with hydrophilic polymers, a process known as PEGylation, is a well-established strategy to overcome this limitation.[2] This document provides detailed protocols for using m-PEG2-Amine, a short, discrete polyethylene (B3416737) glycol (PEG) linker, to enhance the solubility of hydrophobic drugs. By covalently conjugating this hydrophilic moiety to a drug molecule, its overall polarity is increased, leading to a significant improvement in aqueous solubility. We present a two-step protocol for conjugating this compound to drugs possessing a carboxylic acid functional group via EDC/NHS chemistry, and a subsequent protocol for quantifying the resulting solubility enhancement using the classic shake-flask method.
Introduction
Approximately 40% of new chemical entities are poorly water-soluble, which can hinder their clinical development.[1] Enhancing solubility is therefore a critical step in turning these molecules into viable therapeutics. PEGylation involves the attachment of PEG chains to a molecule to improve its pharmacological properties.[2] While long PEG chains are often used to increase plasma half-life, shorter, discrete PEG linkers like this compound are effective for improving solubility without dramatically altering the drug's molecular weight or pharmacokinetic profile.
The this compound linker contains a primary amine group that can readily react with activated carboxylic acids to form a stable amide bond.[3][4] Its hydrophilic PEG spacer directly contributes to the aqueous solubility of the resulting drug conjugate.[3] This application note details the chemical strategy, experimental procedures, and expected outcomes for this application.
Principle of the Method
The strategy involves two key stages:
-
Covalent Conjugation: A hydrophobic drug containing a carboxylic acid group (-COOH) is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[5] This unstable intermediate is stabilized by NHS to form a more stable, amine-reactive NHS ester.[3][5] This activated drug is then covalently linked to the primary amine of this compound, forming a stable amide bond.
-
Solubility Measurement: The thermodynamic solubility of the original and PEGylated drug is determined using the shake-flask method.[6][7][8] This involves creating a saturated solution by agitating an excess amount of the compound in an aqueous buffer over an extended period to reach equilibrium. After removing the undissolved solid, the concentration of the dissolved compound in the supernatant is quantified, typically via UV-Vis spectrophotometry or LC-MS.[8][9][10]
Data Presentation
Quantitative data for the reagents and illustrative results are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | 2-(2-Methoxyethoxy)ethanamine |
| Synonyms | NH2-PEG2-OMe |
| CAS Number | 31576-51-9 |
| Molecular Formula | C₅H₁₃NO₂ |
| Molecular Weight | 119.16 g/mol |
| Appearance | Colorless Oil / Liquid |
| Primary Reactive Group | Amine (-NH₂) |
Table 2: Illustrative Solubility Enhancement of Model Hydrophobic Drugs The following data, derived from literature on hydrophobic drugs and PEGylation, illustrates the potential magnitude of solubility enhancement. The exact fold-increase using this compound will depend on the specific drug's properties.
| Drug | Native Aqueous Solubility | Solubility after PEGylation | Fold Increase (Approx.) | Reference |
| Paclitaxel (B517696) | ~0.25 µg/mL | >20 mg/mL (with PEG5000) | >80,000x | [11][12] |
| Camptothecin | ~1.9 µg/mL (5 µM) | ~713 µg/mL (1.9 mM) (with WP6) | ~380x | [13] |
| Coumarin-6 | ~0.25 µg/mL | >10 µg/mL (with mPEG-PDLLA) | >40x |
Experimental Protocols & Visualizations
The overall experimental process is outlined below, from conjugation to final analysis.
Caption: Overall experimental workflow for PEGylation and solubility analysis.
Protocol 1: Conjugation of Drug-COOH with this compound via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to a model hydrophobic drug containing a carboxylic acid.
Materials:
-
Hydrophobic Drug with a carboxylic acid group (Drug-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[14]
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5[5][15]
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vials, magnetic stirrer, pH meter
-
Purification system (e.g., preparative HPLC, flash chromatography, or dialysis tubing)
Procedure:
Step 1: Activation of Drug-COOH (Formation of NHS Ester)
-
Dissolve Drug-COOH in a minimal amount of anhydrous DMF or DMSO. Dilute with Activation Buffer to a final concentration of 1-10 mM.
-
Prepare fresh 10-fold molar excess stock solutions of EDC and NHS in Activation Buffer (e.g., 100 mM).[3]
-
Add a 2 to 10-fold molar excess of EDC to the Drug-COOH solution. Mix gently and incubate for 5-10 minutes at room temperature.
-
Add a 2 to 5-fold molar excess of NHS to the reaction mixture.
-
Allow the activation reaction to proceed for 15-60 minutes at room temperature.[4]
Step 2: Conjugation with this compound
-
Dissolve this compound in Coupling Buffer.
-
Add a 1.2 to 2-fold molar excess of this compound to the activated Drug-NHS ester solution.[4]
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary, as this range is optimal for the reaction with primary amines.[5]
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring.
-
Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).
Step 3: Quenching and Purification
-
Once the reaction is complete, quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes.[3]
-
Purify the final Drug-PEG2-OMe conjugate from excess reagents and byproducts.
-
For small molecules, preparative reverse-phase HPLC or flash chromatography is often effective.
-
Dialysis can be used if the conjugate has a sufficiently high molecular weight.
-
Step 4: Characterization
-
Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS to verify the correct mass and NMR to confirm the structure.
Caption: Chemical reaction pathway for EDC/NHS mediated PEGylation.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is used to measure and compare the aqueous solubility of the parent hydrophobic drug and its this compound conjugate.[8]
Materials:
-
Parent Drug (unconjugated)
-
Drug-PEG2-OMe conjugate (purified)
-
Aqueous Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Scintillation vials or microcentrifuge tubes
-
Orbital shaker or rotator with temperature control (e.g., 25°C or 37°C)
-
Centrifuge or filtration unit (e.g., 0.22 µm syringe filters)
-
UV-Vis Spectrophotometer or HPLC-UV system
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound (either the parent drug or the PEGylated conjugate) to a vial containing a known volume of the aqueous buffer (e.g., 1-2 mL). "Excess" means enough solid should remain visible after equilibration.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for 24 to 72 hours to ensure equilibrium is reached.[8][10]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let larger particles settle.
-
Carefully remove an aliquot of the supernatant. To ensure all undissolved solids are removed, either:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15-30 minutes) and collect the clear supernatant.
-
Filter the solution through a 0.22 µm syringe filter. Be cautious of potential compound adsorption to the filter material.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations for both the parent drug and the PEGylated conjugate in the same buffer.
-
Measure the absorbance (for UV-Vis) or peak area (for HPLC) of the standard solutions to generate a calibration curve.
-
Dilute the saturated supernatant samples as needed to fall within the linear range of the calibration curve.
-
Measure the concentration of the diluted samples and multiply by the dilution factor to determine the solubility in mg/mL or µg/mL.
-
-
Data Analysis: Perform the experiment in triplicate for each compound. Calculate the average solubility and standard deviation. Compare the solubility of the Drug-PEG2-OMe conjugate to that of the parent drug to determine the fold-increase in solubility.
Illustrative Mechanism of Action
To illustrate the ultimate goal of enhancing drug delivery, the diagram below shows the mechanism of action for Paclitaxel, a classic hydrophobic anti-cancer drug whose solubility is often enhanced via PEGylation.[11][16] The improved solubility allows for more effective delivery of the drug to its site of action.
Caption: Illustrative pathway of Paclitaxel, a drug often needing solubilization.
Conclusion
Covalent conjugation with this compound offers a straightforward and effective method for enhancing the aqueous solubility of hydrophobic drugs that possess a suitable functional group for derivatization. The protocols provided herein detail a reliable chemical method for conjugation and a standard biophysical assay for quantifying the resulting improvement in solubility. This strategy can be a valuable tool in early-stage drug development, helping to advance promising but poorly soluble compounds toward clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. encapsula.com [encapsula.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Synthesis and Preliminary Biological Evaluation of High-drug Load Paclitaxel-Antibody Conjugates for Tumor-targeted Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of water-soluble polyethylene glycol-paclitaxel conjugate as a paclitaxel prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved Solubility and Bioactivity of Camptothecin Family Antitumor Drugs with Supramolecular Encapsulation by Water-Soluble Pillar[6]arene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Cytotoxic and anti-angiogenic paclitaxel solubilized and permeation-enhanced by natural product nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in m-PEG2-Amine conjugation reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in PEGylation reactions involving the conjugation of amine-containing molecules with amine-reactive PEG reagents, such as mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM) or other N-hydroxysuccinimide (NHS) esters.
Troubleshooting Guide: Low Conjugation Yield
This guide addresses the most common issues encountered during the conjugation process in a question-and-answer format to help you identify and resolve the root causes of low reaction efficiency.
Q1: What are the most common causes of low conjugation yield?
Low yield in amine-PEGylation reactions typically stems from one of three areas: suboptimal reaction conditions, degradation of the PEG reagent, or issues with the amine-containing substrate molecule.[1] Key factors include incorrect pH, the presence of competing nucleophiles in the buffer, hydrolysis of the amine-reactive PEG, and low purity or concentration of the target molecule.[1]
Q2: My reaction yield is consistently low. Could my reaction conditions be the problem?
Yes, reaction conditions are critical. The most important factors to control are pH, buffer composition, temperature, and reaction time.[1]
-
pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The target amine must be deprotonated to be nucleophilic, which favors a neutral to slightly alkaline pH. However, at higher pH, the competing hydrolysis reaction of the NHS ester accelerates dramatically.[2][3] A pH range of 7.2 to 8.5 is generally recommended as the optimal balance.[2][4]
-
Buffer Choice: The buffer itself can interfere with the reaction. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for the PEG reagent.[1][3][4] Phosphate, borate, or carbonate/bicarbonate buffers are suitable choices.[2][3][4]
-
Molar Ratio: The molar excess of the PEG reagent over the target molecule is a crucial parameter. While a higher ratio can increase the degree of PEGylation, excessive amounts may lead to aggregation or unwanted modification of critical residues.[1] A titration experiment starting with a 10- to 50-fold molar excess of PEG is often recommended to find the optimal ratio.[5]
-
Temperature and Time: Conjugation reactions are typically performed for 1-4 hours at room temperature or overnight at 4°C.[1][3][4] Lower temperatures can help minimize side reactions and reduce aggregation, especially during longer incubation periods.[1]
Q3: How can I be sure my mPEG-NHS ester reagent is active?
mPEG-NHS esters are highly sensitive to moisture.[5][6] Improper storage or handling can lead to hydrolysis, rendering the reagent inactive.
-
Storage: Store the reagent desiccated at -20°C.[5][7] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[8][9]
-
Solvent: If the PEG reagent is not water-soluble, it should be dissolved in a high-quality, anhydrous water-miscible organic solvent like DMSO or DMF immediately before use.[3] Aqueous stock solutions should be used immediately and not stored.[3]
-
Activity Test: The activity of the NHS ester can be assessed by measuring the absorbance of the released NHS byproduct at 260 nm after intentional hydrolysis with a strong base. A significant increase in absorbance compared to the starting solution indicates an active reagent.[8][9]
Q4: Is it possible the issue is with my amine-containing molecule (e.g., a protein)?
Yes, the state of your target molecule is critical for a successful conjugation.
-
Buffer Exchange: Ensure your protein or molecule is in a suitable, amine-free conjugation buffer (e.g., PBS, Borate buffer).[1] Contaminating primary amines will significantly reduce conjugation efficiency.[1]
-
Purity and Concentration: The target molecule should be highly pure (>95%). Competing proteins, such as BSA often used as a stabilizer, will react with the PEG reagent.[1] The concentration should be high enough to favor the reaction kinetics; a protein concentration above 0.5-2.0 mg/mL is often recommended.[1][6]
Q5: How can I effectively monitor the reaction and confirm conjugation?
Several analytical methods can be used to monitor the reaction and characterize the final product.
-
Size-Exclusion Chromatography (SEC): SEC is a primary method for separating molecules by size. Since PEGylation increases the hydrodynamic radius of a molecule, the PEGylated product will elute earlier than the unmodified starting material.[][11] This allows for the separation of conjugated, unconjugated, and free PEG molecules.[]
-
Ion-Exchange Chromatography (IEX): PEGylation can shield surface charges on a protein, altering its interaction with IEX resins. This property can be used to separate PEGylated species, including positional isomers, from the native protein.[][12]
-
SDS-PAGE: Gel electrophoresis can provide a quick visual confirmation of PEGylation. The PEGylated protein will show a significant increase in apparent molecular weight, appearing as a higher molecular weight band or smear compared to the unmodified protein.[11]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the precise molecular weight of the conjugate, confirming the number of attached PEG chains.[13]
Frequently Asked Questions (FAQs)
What is the optimal pH for mPEG-NHS ester conjugation? The optimal pH is a compromise between amine reactivity and NHS-ester stability. A pH range of 7.2 to 8.5 is most common, with pH 8.3-8.5 often cited as ideal for balancing reaction rate and minimizing hydrolysis.[2][3][4]
What is NHS-ester hydrolysis? NHS-ester hydrolysis is a competing reaction where the NHS ester reacts with water instead of the target amine. This reaction regenerates the original carboxylic acid on the PEG and releases free N-hydroxysuccinimide (NHS), preventing conjugation.[2][4] The rate of hydrolysis increases significantly with pH.[2][4]
Which buffers should I absolutely avoid? You must avoid any buffer containing primary amines, such as Tris (TBS) and glycine, as they directly compete in the reaction and will quench the conjugation.[1][3][4]
How do I stop (quench) the reaction? The reaction can be stopped by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[4][6] This will react with any remaining active PEG-NHS ester.
Quantitative Data Summary
Table 1: pH Effects on NHS-Ester Reaction and Hydrolysis
| pH Range | Effect on Amine Group (-NH₂) | Effect on NHS-Ester Stability (Hydrolysis) | Overall Recommendation |
| < 7.0 | Amine is mostly protonated (-NH₃⁺), making it a poor nucleophile. Reaction is very slow.[3] | NHS-ester is relatively stable with a long half-life (e.g., 4-5 hours at pH 7.0, 0°C).[4] | Not recommended for efficient conjugation. |
| 7.2 - 8.5 | A good portion of amines are deprotonated and reactive.[4] | Hydrolysis rate increases with pH, but is manageable.[2][4] | Optimal range for balancing amine reactivity and ester stability.[2][4] |
| > 8.5 | Amine groups are highly reactive. | Hydrolysis is very rapid (e.g., half-life of 10 minutes at pH 8.6, 4°C), significantly reducing yield.[4] | Generally not recommended due to rapid reagent degradation. |
Table 2: Recommended Buffers for NHS-Ester Conjugation
| Recommended Buffers | Buffers to Avoid | Rationale for Avoidance |
| Phosphate-Buffered Saline (PBS)[2][4] | Tris (e.g., TBS)[3][4] | Contains primary amines that compete with the target molecule. |
| Borate Buffer[2][4][6] | Glycine[4] | Contains primary amines that compete with the target molecule. |
| Carbonate/Bicarbonate Buffer[3][4][6] | Acetate[2] | Contains carboxylates that can interfere with certain activation chemistries (e.g., EDC/NHS). |
| HEPES[4] | - |
Visualizations
Caption: Troubleshooting workflow for low PEGylation yield.
Caption: Desired aminolysis vs. competing hydrolysis reaction.
Experimental Protocols
Protocol 1: General mPEG-NHS Ester Conjugation to a Protein
This protocol provides a general starting point. Optimal conditions, particularly the molar ratio of PEG to protein, should be determined empirically.
-
Protein Preparation:
-
Ensure the protein is purified (>95%) and dissolved in an amine-free buffer (e.g., 1X PBS, 50 mM Borate Buffer) at a pH of 7.2-8.5.
-
Adjust the protein concentration to 2-3 mg/mL.[6] If the protein solution contains primary amines (e.g., from Tris buffer or stabilizers), perform a buffer exchange using a desalting column or dialysis.
-
-
PEG Reagent Preparation:
-
Allow the mPEG-NHS ester vial to warm completely to room temperature before opening.
-
Immediately before use, dissolve the required amount of mPEG-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mg/mL.[6] Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Calculate the volume of the PEG stock solution needed to achieve the desired molar excess over the protein (e.g., start with a 15:1 molar ratio of dye:protein).[6]
-
While gently stirring or vortexing the protein solution, add the calculated volume of the mPEG-NHS ester stock solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light if the PEG is fluorescently labeled.[1]
-
-
Quenching (Optional but Recommended):
-
Purification:
-
Purify the PEGylated protein from excess, unreacted PEG reagent and reaction byproducts. Size-exclusion chromatography (SEC) is the most common and effective method.[][11] Use a column with a suitable fractionation range for your protein's size.
-
Collect fractions and analyze them via SDS-PAGE and UV-Vis spectroscopy to identify those containing the purified conjugate.
-
Protocol 2: Purification of PEGylated Protein using SEC
-
Column Selection: Choose a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25 for desalting, or a high-resolution column like Superdex for separating different PEGylated species) appropriate for the size of your protein and the PEG conjugate.[11]
-
Equilibration: Equilibrate the column with at least two column volumes of a suitable storage buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer at the recommended flow rate. The PEGylated protein, having a larger hydrodynamic radius, will elute in earlier fractions than the unmodified protein and the small-molecule byproducts or excess PEG reagent.[][13]
-
Fraction Analysis: Collect fractions and monitor the eluate using a UV detector at 280 nm to detect the protein-containing fractions.
-
Verification: Analyze the collected fractions using SDS-PAGE to confirm the presence of the higher molecular weight PEGylated product and its separation from the unmodified protein. Pool the fractions containing the pure conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. m-PEG2-amine, 31576-51-9 | BroadPharm [broadpharm.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. creativepegworks.com [creativepegworks.com]
how to improve the efficiency of m-PEG2-Amine coupling
Welcome to the technical support center for m-PEG2-Amine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the efficiency of their PEGylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during this compound coupling reactions, particularly with N-hydroxysuccinimide (NHS) esters.
Q1: My this compound coupling reaction is showing low or no yield. What are the common causes?
Low yield in your coupling reaction can stem from several factors. A systematic evaluation of your experimental setup is crucial. Key areas to investigate include:
-
Suboptimal pH: The reaction is highly pH-dependent. The primary amine of this compound is reactive only in its deprotonated state (-NH2)[1]. The optimal pH for NHS ester coupling is a compromise between maximizing the reactive amine concentration and minimizing the hydrolysis of the NHS ester[1].
-
Hydrolysis of NHS Ester: NHS esters are susceptible to hydrolysis in aqueous solutions, which renders them inactive[1][2][3]. The rate of hydrolysis increases significantly at higher pH values[1][4].
-
Reagent Quality and Storage: Improper storage of this compound and the NHS ester can lead to degradation. This compound should be stored at 4°C and protected from light[5][6]. NHS esters are moisture-sensitive and should be stored desiccated[2][3].
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris, will compete with your this compound for reaction with the NHS ester, reducing your yield[4][7].
-
Incorrect Reagent Concentration: The molar ratio of the reactants plays a significant role in the reaction efficiency.
Q2: What is the optimal pH for this compound coupling with an NHS ester?
The optimal pH for the reaction is typically between 7.2 and 8.5[4]. A pH of 8.3-8.5 is often recommended as the sweet spot to ensure sufficient deprotonation of the primary amine while keeping the rate of NHS ester hydrolysis manageable[7][8][9]. At a pH below the pKa of the amine (around 10.5 for a lysine (B10760008) side chain, but can be lower), the amine is protonated (-NH3+) and non-nucleophilic, leading to a very slow reaction rate[1]. Conversely, at a pH above 9, the hydrolysis of the NHS ester becomes very rapid[2][3].
Q3: How can I minimize the hydrolysis of my NHS ester?
Minimizing NHS ester hydrolysis is critical for a successful coupling reaction. Here are some key strategies:
-
Control the pH: As mentioned, work within the optimal pH range of 7.2-8.5[4].
-
Prepare Fresh Solutions: Always prepare your NHS ester solution immediately before use[7]. Do not store NHS esters in aqueous solutions.
-
Use Anhydrous Solvents: If your NHS ester is not water-soluble, dissolve it in an anhydrous organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture[7][8]. Ensure the DMF is amine-free[8].
-
Temperature Control: Running the reaction at a lower temperature (e.g., 4°C) can help to slow down the rate of hydrolysis[4].
-
Prompt Purification: Once the reaction is complete, proceed with the purification steps to remove unreacted NHS ester and byproducts.
Q4: What buffers are recommended for the coupling reaction?
Phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a pH between 7.2 and 8.5 are commonly used for NHS ester coupling reactions[4]. 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at pH 8.3-8.5 are frequently recommended[1][8]. Crucially, avoid buffers containing primary amines like Tris (TBS) or glycine , as they will compete in the reaction[4][7].
Q5: How should I store my this compound and NHS ester reagents?
Proper storage is essential to maintain the reactivity of your reagents.
-
This compound: Store at 4°C and protect from light[5][6]. Stock solutions can be stored at -20°C for one month or -80°C for six months, protected from light[10].
-
NHS Esters: These reagents are moisture-sensitive. They should be stored desiccated at -20°C[2][3]. Before opening, allow the container to equilibrate to room temperature to prevent condensation[3].
Quantitative Data Summary
The efficiency of the this compound coupling reaction is influenced by several quantitative factors. The tables below summarize key data points from the literature to guide your experimental design.
Table 1: Effect of pH on NHS Ester Hydrolysis and Amidation
| pH | NHS Ester Half-life for Hydrolysis (minutes) | Amidation Half-life (minutes) | Amide Yield (%) |
| 8.0 | 210 | 80 | 80-85 |
| 8.5 | 180 | 20 | 80-85 |
| 9.0 | 125 | 10 | 80-85 |
Data adapted from a study on porphyrin-NHS esters with an amino-PEG reagent, providing a kinetic comparison of hydrolysis versus amidation.[11]
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester stability.[4] pH 8.3-8.5 is often ideal.[7][8] |
| Temperature | Room Temperature or 4°C | Lower temperatures can reduce the rate of hydrolysis.[4] |
| Reaction Time | 0.5 - 4 hours | Can be extended to overnight on ice.[7][8] |
| Buffer System | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Must be free of primary amines.[4] |
Experimental Protocols
A generalized protocol for coupling this compound to a molecule containing an NHS ester is provided below. Note: This is a starting point, and optimization for your specific molecules is recommended.
Materials:
-
Molecule functionalized with an NHS ester
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous DMSO or DMF (if needed for dissolving the NHS ester)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Prepare the NHS-ester functionalized molecule: Dissolve the molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the NHS ester is not soluble in the aqueous buffer, first dissolve it in a minimal amount of anhydrous DMSO or DMF and then add it to the buffer.
-
Prepare the this compound solution: Dissolve this compound in the Reaction Buffer. The molar ratio of this compound to the NHS-ester functionalized molecule will need to be optimized, but a starting point is often a 2 to 10-fold molar excess of the amine.
-
Initiate the coupling reaction: Add the this compound solution to the solution of the NHS-ester functionalized molecule.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Gentle mixing during incubation can be beneficial.
-
Quench the reaction: Add the Quenching Buffer to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes.
-
Purify the conjugate: Remove excess this compound, quenched NHS esters, and other reaction byproducts using an appropriate purification method such as dialysis or size-exclusion chromatography.
-
Characterize the conjugate: Analyze the purified product to confirm successful conjugation and determine the degree of PEGylation.
Visual Guides
The following diagrams illustrate the key chemical pathway and a typical experimental workflow for this compound coupling.
Caption: Chemical pathway of this compound coupling with an NHS ester.
Caption: A typical experimental workflow for this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. apexbt.com [apexbt.com]
- 6. chemscene.com [chemscene.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. interchim.fr [interchim.fr]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
common side reactions with m-PEG2-Amine and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of m-PEG2-Amine in bioconjugation experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you navigate common challenges and achieve successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a PEG linker that contains a reactive primary amine group.[1] Its most common application is in bioconjugation, where it reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][2] This process, often called PEGylation, is used to attach the hydrophilic PEG spacer to proteins, peptides, or other molecules to improve their solubility, stability, and pharmacokinetic profiles.[3]
Q2: What is the main reaction that this compound participates in for bioconjugation?
A2: The primary reaction is the nucleophilic acyl substitution between the primary amine of this compound and an N-hydroxysuccinimide (NHS) ester-activated molecule.[4] This reaction results in the formation of a highly stable covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[4][5]
Q3: What are the optimal conditions for reacting this compound with an NHS ester?
A3: The reaction is highly pH-dependent.[4] The optimal pH range is typically between 7.2 and 8.5.[1][4] Below this range, the amine group of this compound is protonated (-NH3+) and not sufficiently nucleophilic to react efficiently.[4] Above this pH range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces the conjugation efficiency.[4] Reactions are often performed in phosphate (B84403), borate (B1201080), or bicarbonate buffers.[4]
Q4: What are common side reactions when using this compound with NHS esters?
A4: The most significant side reaction is the hydrolysis of the NHS ester, where it reacts with water instead of the intended amine.[1] This reaction becomes more prominent at higher pH values.[6] Other potential side reactions involve the reaction of the NHS ester with other nucleophilic amino acid side chains in proteins, such as the hydroxyl groups of serine and threonine, and the phenolic group of tyrosine.[2][7]
Q5: How stable is the resulting amide bond from the reaction?
A5: The amide bond formed between this compound and an NHS ester is very stable.[5] This high stability is due to resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which gives the C-N bond a partial double bond character.[5][8] This makes amides much more resistant to hydrolysis compared to esters, which may be formed as side products.[5][9]
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation experiments with this compound and NHS esters.
Problem: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Hydrolyzed NHS Ester | NHS esters are moisture-sensitive.[10] Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[10] Prepare NHS ester solutions immediately before use and do not store them.[10][11] |
| Incorrect Buffer pH | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1] A pH that is too low will result in a protonated and unreactive amine, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[1] |
| Presence of Primary Amines in Buffer | Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[1] Buffers containing primary amines, like Tris or glycine, will compete with this compound for the NHS ester.[10] |
| Insufficient Molar Excess of NHS Ester | The optimal molar ratio of NHS ester to the amine-containing molecule depends on the concentration of the reactants.[1] For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point.[1] For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[1] |
Problem: Protein Precipitation During or After Conjugation
| Potential Cause | Recommended Solution |
| High Concentration of Organic Solvent | If the NHS ester is dissolved in an organic solvent like DMSO or DMF, ensure that the final concentration in the reaction mixture is below 10% to avoid denaturing the protein.[1] |
| Use of a Hydrophobic NHS Ester | The resulting conjugate may have reduced solubility if a hydrophobic NHS ester is used.[1] The use of a PEGylated NHS ester can help to increase the hydrophilicity and solubility of the final conjugate.[1] |
Problem: Non-specific Labeling or Heterogeneous Product
| Potential Cause | Recommended Solution |
| Reaction with Other Nucleophilic Residues | Side reactions with serine, threonine, and tyrosine can occur, especially at higher pH.[2][7] To minimize this, consider lowering the reaction pH towards 7.5.[4] This slows the reaction with amines but significantly disfavors reactions with hydroxyl groups.[4] |
| Hydrolysis of O-Acyl Adducts | The ester linkages formed with serine and threonine are less stable than amide bonds and can hydrolyze over time, leading to a heterogeneous product.[4] To selectively reverse O-acylation, consider post-reaction treatment with hydroxylamine, which can cleave the ester bonds while leaving the stable amide bonds intact.[4] |
Quantitative Data on NHS Ester Reactions
The success of a conjugation reaction with this compound depends on the competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the NHS ester.
Table 1: Influence of pH on the Half-life of NHS Esters
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Half-life of NHS Ester |
| 8.0 | 210 minutes[12][13] |
| 8.5 | 180 minutes[12][13] |
| 9.0 | 125 minutes[12][13] |
Note: Half-life can vary based on the specific NHS ester compound, buffer composition, and temperature.
Table 2: Competition Between Amidation and Hydrolysis at Different pH Values
This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. While hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.
| pH | Amidation Half-life (t1/2) | Hydrolysis Half-life (t1/2) | Amide Yield |
| 8.0 | 80 minutes[13] | 210 minutes[13] | 80-85%[13] |
| 8.5 | 20 minutes[13] | 180 minutes[13] | 80-85%[13] |
| 9.0 | 10 minutes[13] | 125 minutes[13] | 80-85%[13] |
Table 3: Reactivity of NHS Esters with Different Amino Acid Residues
While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic amino acid side chains.
| Amino Acid | Reactive Group | Relative Reactivity |
| Lysine | ε-amino group | Very High |
| N-terminus | α-amino group | High |
| Threonine | Hydroxyl group | Moderate[14] |
| Serine | Hydroxyl group | Moderate[14] |
| Tyrosine | Phenolic hydroxyl group | Low to Moderate[2][14] |
| Arginine | Guanidinium group | Low[14] |
| Cysteine | Thiol group | Low[14] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound (via NHS Ester Chemistry)
This protocol describes the conjugation of an NHS ester-activated molecule to a protein. This compound would be used in a similar fashion if it were first conjugated to a molecule to be attached to the protein, or if the protein itself was first activated with an NHS ester. For the purpose of illustrating the reaction with the amine, we will consider the reaction of an NHS-ester modified protein with this compound.
Materials:
-
Protein of interest activated with an NHS ester
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolving reagents if necessary
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the NHS-ester activated protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[15]
-
Prepare the this compound Solution: Immediately before use, prepare a stock solution of this compound in the Reaction Buffer or an anhydrous organic solvent like DMSO.
-
Calculate Reagents: Determine the volume of the this compound solution needed to achieve the desired molar excess (e.g., 20- to 50-fold).
-
Reaction: Add the calculated volume of the this compound solution to the protein solution while gently stirring. If an organic solvent is used, ensure its final concentration does not exceed 10%.[1]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[11]
-
Quenching (Optional but Recommended): Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[11]
-
Purification: Remove unreacted this compound and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography (SEC).[11]
-
Storage: Store the purified PEGylated protein under conditions optimal for the non-PEGylated protein.[11]
Visualizations
Caption: Main and side reaction pathways for this compound with NHS esters.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Protein PEGylation [jenkemusa.com]
- 4. benchchem.com [benchchem.com]
- 5. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. researchgate.net [researchgate.net]
- 8. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 14. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of m-PEG2-Amine Conjugates by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying m-PEG2-Amine conjugates using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound conjugates by HPLC?
The main challenge in purifying this compound conjugates lies in achieving efficient separation of the desired conjugate from unreacted starting materials (e.g., the parent small molecule or peptide) and excess this compound reagent. Due to the small size of the this compound linker, the resulting conjugate may have very similar physicochemical properties to the starting materials, making separation by standard HPLC methods difficult.
Q2: Which HPLC mode is most suitable for purifying this compound conjugates?
Reverse-phase HPLC (RP-HPLC) is the most commonly employed and effective method for the purification of small molecule and peptide conjugates of this compound.[1] This technique separates molecules based on their hydrophobicity. The addition of the hydrophilic this compound linker will typically decrease the retention time of the conjugate on a reverse-phase column compared to the often more hydrophobic parent molecule.
Q3: What type of HPLC column is recommended?
For the purification of this compound conjugates, C18 columns are a good starting point and are widely used for the separation of PEGylated molecules.[2] C4 columns can also be considered, particularly for larger or more hydrophobic parent molecules.[2] The choice of column will depend on the specific properties of the molecule being conjugated.
Q4: How can I detect my this compound conjugate during HPLC?
Since the this compound linker itself does not have a strong UV chromophore, detection typically relies on the properties of the conjugated molecule.[] If the parent molecule has a UV-active chromophore, a standard UV detector can be used. For molecules without a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed.[] HPLC coupled with MS (LC-MS) is also highly valuable for confirming the identity of the purified conjugate by mass.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor separation of conjugate and unreacted starting material | Inadequate resolution of the chromatography method.[1] | Optimize the gradient steepness. A shallower gradient over the elution range of your compounds of interest can significantly improve resolution.[4] Consider a different column chemistry (e.g., C4 instead of C18) or a column with a smaller particle size for higher efficiency.[2] |
| Mobile phase composition is not optimal. | Adjust the concentration of the organic modifier (typically acetonitrile). The addition of an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can improve peak shape and resolution, especially for peptide conjugates. | |
| Broad or tailing peaks | Secondary interactions with the stationary phase. | Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of TFA can help to suppress silanol (B1196071) interactions and improve peak shape. |
| Column is overloaded. | Reduce the sample injection volume or concentration. | |
| Low recovery of the conjugate | Irreversible binding of the product to the column.[1] | Modify the mobile phase to reduce strong interactions. This could involve adjusting the organic solvent concentration or the ion-pairing agent. |
| Product precipitation on the column.[1] | Ensure the sample is fully dissolved in the mobile phase before injection. You may need to decrease the sample concentration. | |
| No peak corresponding to the conjugate is observed | The conjugation reaction was unsuccessful. | Confirm the success of the conjugation reaction using an orthogonal technique like LC-MS before attempting purification. |
| The conjugate is not eluting from the column. | The conjugate may be too hydrophilic and eluting in the solvent front, or too hydrophobic and strongly retained. Adjust the starting and ending percentages of your organic solvent in the gradient. | |
| Retention time shifts between runs | Inadequate column equilibration. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time between runs. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing of components. |
Experimental Protocols
General Protocol for RP-HPLC Purification of an this compound Conjugate
This protocol provides a starting point for method development. The specific conditions will need to be optimized for each unique conjugate.
1. Materials:
- C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
- HPLC System with a UV or ELSD/MS detector
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
- Sample: Crude reaction mixture containing the this compound conjugate, dissolved in a small amount of mobile phase A or a compatible solvent.
2. HPLC Method:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at a wavelength appropriate for the parent molecule, or ELSD/MS.
- Injection Volume: 20 µL (can be optimized)
- Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
3. Procedure:
- Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10-15 column volumes.
- Inject the sample.
- Run the gradient program.
- Collect fractions corresponding to the desired conjugate peak.
- Analyze the collected fractions for purity and identity using an appropriate analytical technique (e.g., analytical HPLC, LC-MS).
Data Presentation
Table 1: Typical Starting Parameters for RP-HPLC Method Development
| Parameter | Typical Range | Considerations |
| Column Chemistry | C18, C8, C4 | C18 is a good starting point. C4 or C8 may be better for more hydrophobic molecules.[2] |
| Column Dimensions | 4.6 x 150 mm, 4.6 x 250 mm | Longer columns provide better resolution but result in longer run times. |
| Particle Size | 5 µm, 3.5 µm | Smaller particles offer higher efficiency and resolution but generate higher backpressure. |
| Mobile Phase A | 0.1% TFA in Water, 0.1% Formic Acid in Water | TFA is a good ion-pairing agent for peptides. Formic acid is more MS-friendly. |
| Mobile Phase B | Acetonitrile, Methanol | Acetonitrile is the most common organic modifier. |
| Flow Rate | 0.8 - 1.2 mL/min (for 4.6 mm ID column) | Should be optimized based on column dimensions and particle size. |
| Column Temperature | 25 - 40 °C | Higher temperatures can improve peak shape and reduce viscosity, but may affect analyte stability. |
| Gradient Slope | 1-5% B/minute | A shallower gradient will generally provide better resolution.[4] |
Visualizations
Caption: Experimental workflow for the purification of this compound conjugates by HPLC.
Caption: Troubleshooting logic for improving HPLC separation of this compound conjugates.
References
preventing aggregation of proteins during m-PEG2-Amine PEGylation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protein aggregation during amine-reactive PEGylation. The following guides and FAQs address specific issues to help optimize your conjugation strategy and ensure the stability of your biopharmaceutical products.
Troubleshooting Guide: Preventing Protein Aggregation
This guide addresses common aggregation issues encountered during the PEGylation process in a question-and-answer format.
Question 1: My protein solution becomes cloudy or forms a visible precipitate immediately after adding the activated PEG reagent. What is the likely cause and how can I prevent it?
Answer: Immediate precipitation is often due to localized high concentrations of the PEG reagent, which can cause rapid, uncontrolled reactions and destabilize the protein. The solvent used to dissolve the PEG reagent (like DMSO) can also contribute if not added correctly.
Troubleshooting Steps:
-
Reagent Addition: Instead of adding the solid PEG reagent directly to the protein solution, first dissolve it in an appropriate anhydrous solvent (e.g., DMSO). Then, add this stock solution to the protein solution slowly and dropwise while gently stirring.[1] This prevents localized high concentrations that can lead to precipitation.[1]
-
Protein Concentration: High protein concentrations increase the probability of intermolecular interactions.[2] Try reducing the protein concentration to a range of 1-5 mg/mL.[1][3]
-
Buffer Compatibility: Ensure your protein is stable and soluble in the chosen reaction buffer. Perform a buffer screen prior to PEGylation to identify the optimal pH and buffer system for your specific protein.
Question 2: My PEGylation reaction appears successful, but subsequent analysis by Size Exclusion Chromatography (SEC) shows the formation of soluble high molecular weight (HMW) species like dimers and oligomers. How can I minimize these?
Answer: The formation of soluble aggregates suggests that the PEGylation process is altering the protein's properties in a way that promotes self-association. This is frequently caused by excessive modification of surface amines, which can alter the protein's charge and stability.
Troubleshooting Steps:
-
Reduce Molar Ratio: Over-labeling is a primary cause of aggregation.[1] Decrease the molar excess of the PEG reagent to the protein. It is recommended to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to total reactive amines) and perform a titration to find the optimal ratio that yields the desired degree of PEGylation without causing aggregation.[4][5]
-
Optimize pH: For reactions involving N-hydroxysuccinimide (NHS) esters, the reaction is most efficient at a slightly alkaline pH (7.2-8.5).[1][6] However, some proteins are less stable at higher pH. Consider lowering the pH to 7.2-7.4 to slow the reaction and potentially improve protein stability, even if it requires a longer incubation time.[1][7]
-
Lower the Temperature: Performing the reaction at a lower temperature, such as 4°C, can slow down both the PEGylation reaction and the protein unfolding/aggregation processes, giving more control over the outcome.[2]
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary causes of protein aggregation during amine-reactive PEGylation?
Protein aggregation during PEGylation can be triggered by several factors:
-
High Protein Concentration: Increases proximity between protein molecules, favoring intermolecular interactions.[2]
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition can destabilize the protein, exposing hydrophobic regions that lead to aggregation.[2]
-
Over-labeling: Attaching too many PEG chains can alter the protein's surface charge and isoelectric point (pI), reducing its solubility.[1]
-
Localized Reagent Concentration: Rapid or direct addition of the PEG reagent can cause immediate precipitation.[1]
-
Poor Reagent Quality: Impurities or the presence of di-functional PEGs in a mono-functional reagent can lead to unintended cross-linking.[2]
FAQ 2: How does pH specifically affect aggregation in m-PEG-NHS ester reactions?
The pH is a critical parameter. NHS-ester reactions with primary amines (like the ε-amino group of lysine) are more efficient at pH 7-9.[6] However, this higher pH can also deprotonate other residues, potentially altering protein conformation and stability. The hydrolysis half-life of the PEG-NHS ester also decreases significantly at higher pH values (e.g., below 10 minutes at pH 9.0), which can reduce conjugation efficiency if the reaction is not rapid.[7] A compromise is often necessary; a pH of 7.4 may offer a good balance between reaction efficiency and protein stability.[1][8]
FAQ 3: What is the role of the PEG-to-protein molar ratio in causing aggregation?
A higher molar ratio of PEG to protein increases the likelihood of multiple PEG molecules attaching to a single protein (multi-PEGylation).[9] This extensive modification of surface lysines can neutralize positive charges, alter the protein's pI, and potentially lead to conformational changes. These alterations can disrupt the protein's hydration shell and promote self-association and aggregation.[1] Therefore, optimizing this ratio is crucial.
FAQ 4: Which excipients can I add to my reaction buffer to prevent aggregation?
Adding stabilizing excipients to the reaction buffer can significantly reduce aggregation.[2]
-
Sugars/Polyols (e.g., Sucrose, Glycerol): These act as stabilizers through preferential exclusion, promoting a more compact and stable protein conformation.[2][10]
-
Amino Acids (e.g., Arginine): Arginine is particularly effective at suppressing non-specific protein-protein interactions and can prevent aggregation.[2]
-
Surfactants (e.g., Polysorbate 20/80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation and adsorption to vessel walls.[2]
FAQ 5: What are the best analytical techniques for detecting and quantifying protein aggregation?
A multi-faceted approach using orthogonal techniques is recommended:
-
Size Exclusion Chromatography (SEC): This is the most common and powerful technique for separating and quantifying monomers, dimers, and higher-order soluble aggregates.[11]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive for detecting the early onset of aggregation.
-
SDS-PAGE: Can be used to visualize the shift in molecular weight upon PEGylation and may show high molecular weight bands corresponding to aggregates, especially if they are covalently cross-linked.[8][9]
-
UV-Vis Spectroscopy (Aggregation Index): A simple method that compares absorbance at 280 nm to light scattering at 350 nm. An increase in the A350/A280 ratio indicates the presence of light-scattering aggregates.[11]
Data and Parameters
Table 1: Recommended Starting Conditions for Amine-Reactive PEGylation
| Parameter | Recommended Range | Rationale & Considerations |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations increase the risk of aggregation.[1][3] |
| PEG:Protein Molar Ratio | 1:1 to 10:1 (PEG to Protein) | Start low and titrate up. Over-labeling is a key cause of aggregation.[1][4] |
| Reaction pH | 7.2 - 8.5 (for NHS Esters) | Balance reaction efficiency (higher pH) with protein stability (often better at lower pH).[1][7] |
| Temperature | 4°C - 25°C (Room Temp) | Lowering the temperature to 4°C slows the reaction rate, which can reduce aggregation.[2] |
| Reaction Buffer | Phosphate (PBS), HEPES | Buffer must be free of primary amines (e.g., Tris).[1] |
| Reaction Time | 30 minutes - 4 hours | Monitor reaction progress. Longer times may be needed at lower pH or temperature.[7] |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient | Starting Concentration | Mechanism of Action |
| Arginine | 50 - 100 mM | Suppresses non-specific protein-protein interactions.[2] |
| Sucrose | 5 - 10% (w/v) | Acts as a protein stabilizer via preferential exclusion.[2] |
| Glycerol | 5 - 20% (v/v) | Stabilizes proteins and improves solubility.[10] |
| Polysorbate 20 / 80 | 0.01 - 0.05% (v/v) | Non-ionic surfactant that reduces surface-induced aggregation.[2] |
Visual Guides and Workflows
Detailed Experimental Protocols
Protocol 1: General Protocol for m-PEG-NHS Ester PEGylation
-
Protein Preparation: Dialyze the protein extensively against an amine-free buffer (e.g., 1x PBS, pH 7.4). Adjust the final protein concentration to 1-5 mg/mL.[1]
-
Reagent Preparation: Immediately before starting the reaction, dissolve the m-PEG-NHS ester in anhydrous DMSO to create a 10-20 mM stock solution.[1]
-
PEGylation Reaction:
-
Place the protein solution in a suitable reaction vessel on a gentle stirrer, ideally at 4°C or room temperature.
-
Slowly add the calculated volume of the m-PEG-NHS ester stock solution to the protein solution to achieve the desired molar ratio.
-
Allow the reaction to proceed for 1-2 hours.
-
-
Quenching: Stop the reaction by adding a small molecule with a primary amine (e.g., Glycine or Tris) to a final concentration of 20-50 mM. This will consume any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG, quenched reagent, and any aggregates by purifying the reaction mixture using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
Analysis: Analyze the purified fractions using SDS-PAGE to confirm the molecular weight shift and SEC to assess the purity and aggregation state of the final PEGylated protein.[11]
Protocol 2: Analysis of Protein Aggregation using Size Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate an SEC column (e.g., a TSKgel G3000SWxL or similar) with a suitable mobile phase (e.g., 150 mM sodium phosphate, 100 mM sodium chloride, pH 6.9) at a constant flow rate (e.g., 0.5 mL/min).[3]
-
Sample Preparation: Before analysis, centrifuge the PEGylated protein sample at ~14,000 x g for 5 minutes to remove any insoluble precipitate.[3]
-
Injection: Inject a defined amount of the supernatant (e.g., 20-100 µL) onto the equilibrated column.
-
Data Acquisition: Monitor the column eluate using a UV detector at 280 nm.
-
Analysis: Integrate the peak areas corresponding to the high molecular weight (HMW) species (aggregates), the main monomer peak, and any low molecular weight (LMW) species. Calculate the percentage of aggregate by dividing the HMW peak area by the total peak area of all protein-related species. Compare this to a pre-reaction sample of the starting protein material.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. benchchem.com [benchchem.com]
- 6. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 7. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. approcess.com [approcess.com]
how to handle m-PEG2-Amine solubility issues in reaction buffers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with m-PEG2-Amine in reaction buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound, also known as 2-(2-Methoxyethoxy)ethanamine, is a short-chain methoxy-terminated polyethylene (B3416737) glycol (PEG) derivative with a terminal primary amine. The PEG chain enhances the hydrophilicity and aqueous solubility of molecules it is conjugated to. Generally, this compound is soluble in water and a variety of organic solvents, including dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2][3]
Q2: In which aqueous buffers is this compound soluble and at what pH should I conduct my reaction?
A2: this compound and similar PEG amines are soluble in a range of common, non-amine-containing buffers.[4][5][6] For reactions involving the primary amine group, a pH range of 7 to 9 is generally recommended to ensure the amine is deprotonated and sufficiently nucleophilic.[4][6]
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Borate buffer
-
Carbonate/Bicarbonate buffer
It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with activated reagents.[4][5]
Q3: Is it better to dissolve this compound directly in my aqueous buffer or to first create a stock solution in an organic solvent?
A3: The highly recommended method is to first prepare a concentrated stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.[4][6][7] This approach generally ensures complete dissolution and minimizes the risk of precipitation when added to the aqueous reaction buffer.[8] Direct dissolution in an aqueous buffer can be attempted if your experiment is sensitive to organic solvents, but it may be more challenging, especially at higher concentrations.
Q4: How should I store this compound and its stock solutions?
A4: Solid this compound should be stored at -20°C, protected from moisture and light.[9] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reagent.[7][9] Stock solutions in anhydrous DMSO or DMF should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[6] When stored properly, the solid reagent is stable for an extended period.
Quantitative Data Summary
Table 1: General Solubility of m-PEG-Amine Derivatives
| Solvent/Buffer | Reported Solubility | Notes |
| Water | > 10 mg/mL | Solubility is generally high but can be concentration-dependent.[10] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Generally Soluble | May require gentle warming or sonication at higher concentrations.[8] |
| DMSO (Dimethyl sulfoxide) | > 10 mg/mL | Recommended for preparing concentrated stock solutions.[10] |
| DMF (Dimethylformamide) | Soluble | Recommended for preparing concentrated stock solutions.[4][6] |
| Chloroform | > 10 mg/mL | [10] |
Table 2: Recommended Reaction Conditions for this compound
| Parameter | Recommendation | Rationale |
| Reaction pH | 7.0 - 9.0 | Ensures the primary amine is sufficiently nucleophilic for conjugation reactions.[4][6] |
| Recommended Buffers | PBS, HEPES, Borate, Carbonate | These buffers are compatible with amine-reactive chemistries.[4][6] |
| Organic Co-solvent | < 5% (final concentration) | High concentrations of organic solvents can cause precipitation of proteins or other biomolecules.[8] |
Troubleshooting Guide
This guide addresses common solubility issues encountered when using this compound in reaction buffers.
Problem 1: this compound is not dissolving in the aqueous buffer.
| Cause | Solution |
| Concentration is too high for direct aqueous dissolution. | 1. Prepare a concentrated stock solution (e.g., 100 mg/mL) in anhydrous DMSO or DMF.[6][7] 2. Add the stock solution to your buffer while vortexing to ensure rapid dispersion.[8] |
| Low temperature of the buffer. | 1. Gently warm the buffer to 30-40°C to aid dissolution. Avoid excessive heating, which could degrade your target molecule.[8] |
| Incomplete dissolution. | 1. Use sonication for 5-10 minutes to help break up any precipitate and facilitate dissolution.[8] |
Problem 2: The solution becomes cloudy or a precipitate forms after adding the this compound stock solution to the buffer.
| Cause | Solution |
| Final concentration of the organic solvent is too high. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in your working solution is low (typically <5%).[8] 2. Add the stock solution dropwise to the vigorously stirred or vortexed buffer.[8] |
| "Salting out" effect. | 1. If using a high salt concentration buffer, try reducing the salt concentration if your reaction allows. |
| pH is affecting the solubility of your target molecule. | 1. Ensure the pH of the final reaction mixture is within the optimal range for both the reaction and the stability of your biomolecule. |
Problem 3: The reaction is not proceeding efficiently.
| Cause | Solution |
| The pH of the reaction buffer is not optimal. | 1. For reactions with the amine group, ensure the pH of the buffer is between 7.0 and 8.0 to facilitate the reaction.[8] |
| This compound has degraded due to improper storage. | 1. Ensure the solid compound and any stock solutions are stored under the recommended conditions (-20°C, protected from moisture and light).[9] 2. Allow the vial to warm to room temperature before opening to prevent moisture contamination.[9] |
| Buffer contains primary amines. | 1. Use a non-amine-containing buffer such as PBS, HEPES, or Borate. Buffers like Tris will compete in the reaction.[4][5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 100 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (30-40°C) can be used to aid dissolution.[8]
-
Store the stock solution in aliquots at -20°C.
Protocol 2: Direct Dissolution of this compound in Aqueous Buffer
Materials:
-
This compound
-
Aqueous reaction buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Weigh the desired amount of this compound.
-
Add the this compound to the appropriate volume of the aqueous buffer.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution to 30-40°C.
-
If dissolution is still incomplete, place the tube in a water bath sonicator and sonicate for 5-10 minutes.[8]
Visualizations
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. mPEG2-amine (CAS No.: 31576-51-9) - Biopharma PEG [biochempeg.com]
- 3. This compound, 31576-51-9 | BroadPharm [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. confluore.com [confluore.com]
- 6. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 10. nanocs.net [nanocs.net]
removing excess unconjugated m-PEG2-Amine from reaction mixture
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for removing excess unconjugated m-PEG2-Amine from a reaction mixture after a PEGylation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess unconjugated this compound?
A1: The most common and effective methods for removing small, unreacted PEG reagents like this compound leverage the size difference between the PEGylated product and the small PEG molecule.[][2][3] Key techniques include:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. The larger PEGylated conjugate will elute first, while the smaller, unconjugated this compound is retained longer in the column pores, allowing for effective separation.[][]
-
Tangential Flow Filtration (TFF) / Diafiltration: TFF, a form of ultrafiltration, is a rapid and scalable method for separating molecules based on size.[5][6][7] By using a membrane with a specific Molecular Weight Cut-Off (MWCO), the smaller this compound can be washed away in the permeate, while the larger PEGylated product is retained.[2][3]
-
Dialysis: This is a classic lab-scale technique for removing small molecules from a solution of macromolecules by selective diffusion across a semi-permeable membrane.[2][3] It is effective but can be time-consuming.
-
Precipitation: In some cases, the PEGylated product can be selectively precipitated, leaving the unreacted this compound in the supernatant.[8][9] Common precipitating agents include diethyl ether and toluene.[8]
Q2: How do I choose the right purification method?
A2: The choice of method depends on several factors, including the scale of your reaction, the properties of your PEGylated molecule, the required purity, and available equipment.
| Method | Scale | Speed | Resolution | Key Consideration |
| Size Exclusion Chromatography (SEC) | Lab to Process | Moderate | High | Excellent for high purity; potential for sample dilution.[3] |
| Tangential Flow Filtration (TFF) | Lab to Process | Fast | Moderate-High | Highly scalable; requires optimization of membrane MWCO and process parameters.[5][10] |
| Dialysis | Lab | Slow | Moderate | Simple setup; best for small volumes and when time is not critical.[2] |
| Precipitation | Lab to Process | Fast | Low-Moderate | Rapid and simple; may require optimization to avoid product loss or denaturation.[11][12] |
Q3: What Molecular Weight Cut-Off (MWCO) should I use for TFF or Dialysis?
A3: To ensure efficient removal of this compound (MW: 119.16 g/mol ) while retaining your PEGylated product, a general rule of thumb is to select a membrane with an MWCO that is at least 10 times smaller than the molecular weight of your product and significantly larger than the molecule you want to remove. For example, if your PEGylated protein is 50 kDa, a 10 kDa MWCO membrane would be a suitable starting point. This provides a good balance between retaining the product and allowing the small this compound to pass through freely.
Troubleshooting Guide
Issue 1: I still see unconjugated this compound in my product after purification by SEC.
| Possible Cause | Suggested Solution |
| Poor Resolution | The column may not be providing adequate separation between your product and the small molecule. Ensure you are using a column with an appropriate fractionation range for your product's size. A longer column or running the chromatography at a lower flow rate can improve resolution. |
| Column Overloading | Too much sample was loaded onto the column, leading to peak broadening and overlap. Reduce the sample volume or concentration. As a general guideline, the sample volume should not exceed 2-5% of the total column volume. |
| Incorrect Mobile Phase | The mobile phase composition can affect the hydrodynamic volume of your molecule. Ensure the buffer conditions (pH, ionic strength) are optimal for your PEGylated product and do not cause interactions with the column matrix. |
Issue 2: My product yield is very low after TFF/Diafiltration.
| Possible Cause | Suggested Solution |
| Inappropriate MWCO | The membrane's MWCO may be too large, causing your PEGylated product to be lost in the permeate. Choose a membrane with a smaller pore size. |
| Membrane Fouling | The membrane may be clogged, leading to reduced flux and processing inefficiencies.[6] Increase the tangential flow rate to create a better sweeping action across the membrane surface. A cleaning-in-place (CIP) procedure may be necessary if fouling is severe. |
| Product Aggregation | The processing conditions (e.g., shear stress, buffer conditions) may be causing your product to aggregate and stick to the membrane. Optimize buffer composition and consider reducing the transmembrane pressure (TMP). |
Issue 3: My product precipitated when I tried to remove the this compound by precipitation with an organic solvent.
| Possible Cause | Suggested Solution |
| Solvent Choice | The chosen anti-solvent (e.g., diethyl ether) may also be causing your PEGylated product to precipitate.[8] |
| Solvent Addition Rate | Adding the anti-solvent too quickly can cause localized high concentrations, leading to co-precipitation of your product. Add the solvent slowly while stirring vigorously. |
| Temperature | Temperature can significantly affect solubility. Try performing the precipitation at a different temperature (e.g., on ice). |
Experimental Protocols
Protocol 1: Removal of this compound using Size Exclusion Chromatography (SEC)
-
Column Selection: Choose a gel filtration column with a fractionation range suitable for your PEGylated product. For example, if your product is in the range of 30-100 kDa, a Superdex 75 or similar resin would be appropriate.
-
Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Sample Preparation: Concentrate your reaction mixture if necessary. Filter the sample through a 0.22 µm filter to remove any particulates.
-
Sample Loading: Load the prepared sample onto the column. The sample volume should ideally be 1-2% of the total column volume for optimal resolution.
-
Elution: Begin the isocratic elution with the equilibration buffer at a flow rate recommended by the column manufacturer.
-
Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using a UV detector at 280 nm (for proteins) or another appropriate detection method.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., SDS-PAGE, HPLC) to identify the fractions containing your purified PEGylated product, free from unconjugated this compound.
Protocol 2: Removal of this compound using Tangential Flow Filtration (TFF)
-
System and Membrane Selection: Select a TFF system and a membrane cassette with an appropriate MWCO (e.g., 10 kDa for a >50 kDa product).
-
System Preparation: Install the membrane and flush the system with purified water, followed by the diafiltration buffer to remove any storage solutions and ensure membrane integrity.
-
Sample Loading: Load the reaction mixture into the system reservoir.
-
Concentration (Optional): Concentrate the sample to a smaller volume to reduce the amount of diafiltration buffer needed.
-
Diafiltration: Begin the diafiltration process by adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume while washing out the low molecular weight this compound. A common target is to exchange 5-10 diavolumes to ensure complete removal.
-
Product Recovery: Once the diafiltration is complete, concentrate the product to the desired final volume and recover it from the system.
-
Analysis: Analyze the purified product to confirm the removal of this compound and to check for product integrity and concentration.
Visualizations
Caption: Workflow for removing excess this compound via SEC.
Caption: Workflow for removing excess this compound via TFF.
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repligen.com [repligen.com]
- 7. rocker.com.tw [rocker.com.tw]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Purification of IgG by Precipitation with Polyethylene Glycol (PEG) | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Stability of m-PEG2-Amine Linked Bioconjugates
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the stability testing of bioconjugates linked with m-PEG2-Amine.
Troubleshooting Guide
This section addresses common challenges and provides step-by-step guidance to resolve them.
Issue 1: Increased Aggregation of the Bioconjugate
Q: My this compound linked bioconjugate is showing increased aggregation during stability studies. What are the common causes and how can I resolve this?
A: Aggregation is a common instability issue for bioconjugates and can stem from various factors related to the protein, the conjugation process, and the storage conditions. The modification of surface amines with PEG linkers can alter the protein's physicochemical properties, sometimes leading to aggregation.[1][2]
Potential Causes & Solutions:
-
Unfavorable Buffer Conditions: The pH of the buffer being too close to the isoelectric point (pI) of the bioconjugate can reduce electrostatic repulsion, leading to aggregation.[2] Similarly, low salt concentrations may not be sufficient to shield charges.
-
High Protein Concentration: Increased intermolecular interactions at higher concentrations can promote aggregation.[5]
-
Solution: Evaluate stability at several different concentrations to determine an optimal range for your specific bioconjugate.
-
-
Inappropriate Storage Temperature: Repeated freeze-thaw cycles are a major cause of aggregation.[3][6] Storage at non-optimal temperatures can also accelerate degradation pathways that lead to aggregation.
-
Hydrophobicity: The addition of linkers and payloads can increase the surface hydrophobicity of the antibody or protein, creating patches that attract each other and initiate aggregation.[2]
-
Solution: While the this compound linker itself is hydrophilic, ensure that the overall degree of substitution is controlled. Over-conjugation can lead to instability.[1]
-
Caption: A logical workflow for troubleshooting bioconjugate aggregation.
Issue 2: Cleavage of the PEG Linker or Fragmentation of the Bioconjugate
Q: I am observing the appearance of free protein or fragments during analysis. How can I determine if the this compound linker is being cleaved?
A: The amide bond formed between the this compound and a protein's carboxylic acid (or via an NHS ester intermediate to a lysine) is generally very stable.[9] However, cleavage can occur under harsh conditions, and it's important to distinguish this from protein fragmentation. Forced degradation studies are essential for identifying potential degradation pathways.[10][11][12]
Troubleshooting & Analysis Steps:
-
Perform Forced Degradation: Intentionally stress the bioconjugate to accelerate degradation.[13] This helps to understand how the molecule behaves under extreme conditions and validates that your analytical methods can detect these changes.[10]
-
Analyze with Orthogonal Methods: Use multiple analytical techniques to monitor changes.[14][15]
-
SDS-PAGE: This is a primary tool to visualize fragments. Comparing reduced and non-reduced gels can help distinguish between fragmentation of the polypeptide backbone and cleavage of inter-chain disulfide bonds.[16][17] A reappearance of the unconjugated protein band would suggest linker cleavage.
-
SEC-HPLC: This method separates molecules by size. Linker cleavage would result in a new peak corresponding to the size of the unconjugated protein.[18][19]
-
Mass Spectrometry (LC-MS): This is the most definitive method. It can precisely identify the masses of the parent bioconjugate and any degradation products, confirming whether cleavage has occurred and potentially identifying the cleavage site.[10][15][20]
-
-
Evaluate Data: Compare the degradation profiles under different stress conditions. For example, if cleavage is only observed at very low or high pH, it suggests hydrolysis of the amide bond. If it occurs under oxidative stress, it may point to degradation of a specific amino acid near the conjugation site.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. What is the best way to store the dye conjugates after the conjugation process? | AAT Bioquest [aatbio.com]
- 8. Antibody Storage and Antibody Shelf Life [labome.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. Protein Forced Degradation Studies [intertek.com]
- 12. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. aboligo.com [aboligo.com]
- 17. SDS-PAGE gel for protein-polymer complexation and release studies. [bio-protocol.org]
- 18. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Antibody Drug Conjugate Discovery and Development [promega.com]
dealing with steric hindrance in m-PEG2-Amine reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG2-Amine and encountering challenges related to steric hindrance.
Troubleshooting Guide
This guide addresses common problems encountered during the conjugation of this compound to sterically hindered molecules.
Issue 1: Low or No Reaction Yield
Question: I am attempting to conjugate this compound to a sterically hindered substrate containing a carboxylic acid (using EDC/NHS chemistry) or an activated ester, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in these reactions are frequently caused by steric hindrance, where bulky chemical groups near the reaction site physically block the this compound from approaching and forming a bond.[1] The primary amine of this compound acts as a nucleophile, and its access to the electrophilic center on your substrate is critical.[2] Several factors can be optimized to overcome this challenge.
Potential Causes & Optimization Strategies:
-
Suboptimal pH: The reaction pH is critical. For reactions with NHS esters, the primary amine of this compound must be deprotonated to be nucleophilic, which is favored at a slightly basic pH. However, at high pH, the NHS ester can hydrolyze rapidly, reducing the amount of active reagent available.[3][4]
-
Solution: Optimize the reaction pH. While a range of 7.0-9.0 is often cited, for hindered substrates, a narrower, empirically determined range is best. Start at pH 7.5 and test small increments up to 8.5.[5] Avoid buffers containing primary amines like Tris, as they will compete in the reaction.[4][6]
-
-
Insufficient Molar Excess of PEG Reagent: When steric hindrance slows down the reaction, increasing the concentration of one reactant can help drive the equilibrium towards product formation.
-
Solution: Increase the molar excess of this compound. While a 1.5 to 2-fold excess might be standard, for difficult conjugations, a 5 to 10-fold excess may be required. Monitor the reaction to avoid purification challenges later.
-
-
Inadequate Reaction Time or Temperature: Hindered reactions are often slower.
-
Solution: Increase the reaction time (e.g., from 2 hours to overnight at 4°C or for 4-6 hours at room temperature). A modest increase in temperature (e.g., from 4°C to room temperature, or from RT to 37°C) can also increase the reaction rate, but must be balanced against the potential for reagent degradation or side reactions.
-
-
Poor Choice of Coupling Chemistry/Reagents: Standard EDC/NHS chemistry may not be efficient enough for severely hindered substrates.
-
Solution: Consider alternative, more potent coupling reagents or different chemical strategies. For example, using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent instead of EDC can be more effective for forming amide bonds in sterically demanding situations.[7]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield this compound reactions.
Issue 2: Product Heterogeneity and Multiple PEGylation Sites
Question: My reaction is successful, but I am getting a mix of products, including unreacted substrate, mono-PEGylated, and di-PEGylated species. How can I improve the selectivity for mono-PEGylation?
Answer: Product heterogeneity arises when there are multiple amine-reactive sites on your substrate that are accessible to the this compound. Steric hindrance can sometimes be used to your advantage to achieve selectivity if one site is more hindered than another.
Solutions:
-
Control Stoichiometry: This is the most critical parameter. Reduce the molar ratio of this compound to your substrate. A 1:1 or even a substoichiometric ratio (e.g., 0.8:1) of PEG to substrate can favor mono-PEGylation.
-
Site-Specific Chemistry: If your substrate allows, use chemistries that target unique functional groups other than primary amines. For example, if you have a single free thiol group, you could use a hetero-bifunctional PEG linker (e.g., Maleimide-PEG-Amine) to first attach the maleimide (B117702) to the thiol, and then use the amine for subsequent steps.
-
Enzymatic Ligation: In complex biologics, enzymes can provide ultimate site-selectivity, ligating PEG to a specific amino acid sequence, thus avoiding issues of hindrance at other potential sites.[8]
Data Summaries
The following tables provide example data to guide optimization experiments. Actual results will vary based on the specific substrates used.
Table 1: Effect of pH on Conjugation Efficiency (Reaction: Hindered Protein-COOH + 5-fold excess this compound, with EDC/NHS, 4 hours at RT)
| Reaction pH | Hydrolysis of Activated Ester (%) | Mono-PEGylated Product Yield (%) |
| 6.5 | < 5% | 15% |
| 7.0 | ~10% | 35% |
| 7.5 | ~20% | 55% |
| 8.0 | ~35% | 50% |
| 8.5 | > 50% | 40% |
Table 2: Effect of Molar Ratio on Product Distribution (Reaction: Hindered Substrate-NHS + this compound, pH 7.8, 2 hours at RT)
| Molar Ratio (this compound : Substrate) | Unreacted Substrate (%) | Mono-PEGylated Product (%) | Di-PEGylated Product (%) |
| 1 : 1 | 40% | 55% | 5% |
| 2 : 1 | 25% | 65% | 10% |
| 5 : 1 | 5% | 70% | 25% |
| 10 : 1 | < 2% | 60% | 38% |
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound reactions? A1: Steric hindrance is a phenomenon where the three-dimensional shape of a molecule prevents a chemical reaction from occurring.[1] In this context, bulky chemical groups on the substrate molecule (e.g., a protein or small molecule) physically block the amine group of this compound from accessing the reactive site (e.g., an activated carboxylic acid).[9] This slows down or prevents the formation of the desired amide bond.
Q2: How does the structure of this compound contribute to or help with steric hindrance? A2: this compound is a relatively small, linear, and flexible PEG linker.[2][10] Its small size compared to larger PEG chains (e.g., 5kDa or 20kDa) makes it less likely to be the primary source of steric hindrance. Its flexibility can help it navigate crowded molecular environments more easily than a rigid linker. The hydrophilic PEG spacer can also improve the solubility of the reactants, which can be beneficial for the overall reaction efficiency.[3]
Q3: Can I use a different solvent to reduce steric hindrance? A3: While the solvent itself does not directly reduce the physical size of the bulky groups, it can influence the conformation of the substrate (especially proteins). A solvent that promotes a more "open" conformation of your substrate might improve the accessibility of the reaction site. For small molecules, ensure a solvent is used that fully solubilizes all reactants (e.g., DMF or DMSO).[4] For proteins, aqueous buffers are standard, but the inclusion of a small percentage of organic co-solvent (if the protein tolerates it) can sometimes help.
Q4: Are there alternatives to this compound for hindered sites? A4: Yes. If the hindrance is severe, you might consider using a PEG linker with a longer spacer arm (e.g., m-PEG4-Amine or m-PEG8-Amine). The longer chain provides more distance and flexibility, allowing the reactive amine group to reach a sterically crowded site more effectively.[11]
Visualizing Steric Hindrance and an Alternative Approach
Caption: Using a longer PEG spacer to overcome steric hindrance.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxylic Acid on a Hindered Protein
This protocol describes the activation of a carboxylic acid on a protein using EDC and NHS, followed by conjugation to this compound.
Materials:
-
Protein solution (in 0.1 M MES Buffer, pH 6.0)
-
This compound[2]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[7]
-
NHS (N-hydroxysuccinimide)[7]
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.8 (must be amine-free)[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC) or Dialysis Cassettes (appropriate MWCO)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in ice-cold Activation Buffer.
-
Activation of Carboxyl Groups:
-
Add a 50-fold molar excess of EDC to the protein solution.
-
Immediately add a 100-fold molar excess of NHS to the solution.
-
Incubate the reaction on ice or at room temperature for 15-30 minutes with gentle stirring.
-
-
Buffer Exchange (Optional but Recommended): To improve conjugation efficiency, immediately exchange the activated protein into the ice-cold Conjugation Buffer (pH 7.8) using a desalting column. This raises the pH for the subsequent amine reaction.
-
Conjugation Reaction:
-
Immediately add a 10-fold molar excess of this compound to the activated protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM Tris to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes.
-
Purification: Remove excess PEG reagent and byproducts by SEC or dialysis against a suitable storage buffer (e.g., PBS pH 7.4).
-
Analysis: Analyze the final product using SDS-PAGE to visualize the mass shift from PEGylation and use HPLC or Mass Spectrometry to confirm the degree of labeling.[12][13]
References
- 1. youtube.com [youtube.com]
- 2. This compound, 31576-51-9 | BroadPharm [broadpharm.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 8. mdpi.com [mdpi.com]
- 9. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
impact of buffer choice on m-PEG2-Amine conjugation efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of buffer choice on the efficiency of m-PEG2-Amine conjugation to molecules containing primary amines (e.g., proteins, peptides, antibodies).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Incorrect Reaction pH: The pH of the reaction buffer is outside the optimal range. At low pH, the primary amine on the target molecule is protonated and thus not nucleophilic enough to react with the this compound.[1][2][3][4] | Adjust the pH of the reaction buffer to the optimal range of 8.3-8.5. Use a calibrated pH meter to verify. Consider using a buffer with a pKa value close to this range for better pH stability. |
| Inappropriate Buffer Choice: The buffer contains primary amines (e.g., Tris, Glycine) that compete with the target molecule for conjugation with the this compound.[3][5][6] | Switch to a non-amine-containing buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[1][3][5][6][7] | |
| Hydrolysis of PEG Reagent: The activated PEG reagent (e.g., NHS ester) has hydrolyzed due to high pH or prolonged exposure to aqueous solution before addition of the target molecule. The rate of hydrolysis increases significantly at higher pH values.[2][7] | Prepare the PEG reagent solution immediately before use. Ensure the pH of the reaction mixture does not exceed 8.5. Work efficiently to minimize the time the PEG reagent is in an aqueous solution before the conjugation reaction begins. | |
| Poor Solubility of Reagents: The this compound or the target molecule is not fully dissolved in the reaction buffer, leading to a heterogeneous reaction mixture and reduced reaction efficiency. | If the PEG reagent has poor aqueous solubility, first dissolve it in a small amount of a compatible organic solvent like DMSO or high-purity DMF before adding it to the reaction buffer containing the target molecule.[1][3][4] | |
| Inconsistent Conjugation Results | pH Drift During Reaction: The hydrolysis of the activated PEG reagent can release acidic byproducts, causing the pH of the reaction mixture to decrease over time, especially in large-scale reactions or with low buffer concentrations.[3][4] | Use a higher concentration buffer (e.g., 0.1 M) to improve its buffering capacity. Monitor the pH of the reaction periodically and adjust if necessary with a dilute base. |
| Variable Reagent Quality: The quality of the this compound or the buffer components may vary between batches, leading to inconsistent results. DMF used as a solvent can degrade to dimethylamine, which can react with the activated PEG.[1][3] | Use high-purity reagents from a reliable supplier. If using DMF, ensure it is amine-free and stored properly. | |
| Formation of Undesired Byproducts | Reaction with Buffer Components: As mentioned, amine-containing buffers will react with the activated PEG, leading to the formation of PEG-buffer adducts. | Use a recommended non-amine-containing buffer like PBS, sodium bicarbonate, or borate buffer. |
| Cross-linking of Target Molecules: If the target molecule has multiple primary amines, and a high molar excess of a bifunctional PEG reagent is used, cross-linking can occur. (Note: this compound is monofunctional and will not cause cross-linking). | This is not an issue with this compound. However, if using a different, bifunctional PEG linker, optimizing the molar ratio of PEG to the target molecule is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to a primary amine?
A1: The optimal pH for the reaction of an activated this compound (such as an NHS ester) with a primary amine is between 8.3 and 8.5.[1][3][4] This pH provides a good balance between having a deprotonated, nucleophilic amine on the target molecule and minimizing the hydrolysis of the activated PEG reagent.[2]
Q2: Which buffers should I avoid for this compound conjugation?
A2: You should avoid buffers that contain primary amines, as they will compete in the conjugation reaction. The most common examples are Tris (tris(hydroxymethyl)aminomethane) and glycine-based buffers.[3][5][6]
Q3: What are the recommended buffers for this conjugation reaction?
A3: Recommended buffers include 0.1 M sodium bicarbonate, 0.1 M phosphate (B84403) buffer, HEPES, and borate buffers.[1][3][5][7] These buffers are effective in the optimal pH range and do not contain competing amines.
Q4: Can I use Tris buffer for the conjugation? I have seen it mentioned in some protocols.
A4: While some protocols mention the use of Tris buffer, it is generally not recommended because it contains a primary amine and can react with the activated PEG reagent.[3][4] The affinity of the activated ester for the amine in Tris is low, but it can still lead to reduced efficiency and the formation of byproducts.[1] It is best to use a non-amine-containing buffer if possible.
Q5: How does the choice of buffer impact the stability of the activated this compound?
A5: The primary impact of the buffer is through its pH. At a pH higher than the optimal range (i.e., > 8.5), the rate of hydrolysis of the activated PEG (e.g., NHS ester) increases significantly, reducing its half-life and the amount available to react with your target molecule.[2][7] For instance, the half-life of an NHS-ester can decrease from hours at pH 7 to just minutes at pH 8.6.[7]
Q6: My this compound reagent is not dissolving well in my aqueous buffer. What should I do?
A6: If your this compound reagent has poor solubility in aqueous solutions, you can first dissolve it in a small volume of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3][4] This stock solution can then be added to your target molecule in the aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low enough to not negatively impact your target molecule.
Data Presentation
Table 1: Effect of pH on NHS Ester Stability and Reaction Kinetics
This table summarizes the relationship between pH, the stability of the NHS ester (a common activated form of this compound), and the efficiency of the conjugation reaction.
| pH | NHS Ester Stability (Half-life) | Amine Reactivity | Overall Conjugation Efficiency |
| < 7.0 | High | Very Low (Amine is protonated) | Very Low |
| 7.0 - 8.0 | Moderate | Increasing | Moderate |
| 8.3 - 8.5 | Moderate to Low | High (Amine is deprotonated) | Optimal |
| > 8.6 | Very Low (Rapid hydrolysis) | High | Decreasing due to rapid hydrolysis |
Data is synthesized from principles described in the search results.[1][2][7]
Experimental Protocols
Detailed Methodology for this compound Conjugation to a Protein
This protocol provides a general guideline for the conjugation of an NHS-activated this compound to a protein.
Materials:
-
Protein solution in a suitable buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
This compound with an N-hydroxysuccinimide (NHS) ester reactive group
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a different buffer, exchange it into the Reaction Buffer using dialysis or a desalting column.
-
-
Prepare the this compound-NHS Ester Solution:
-
Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before starting the reaction, dissolve the required amount of the PEG reagent in DMF or DMSO to a concentration of 10-100 mg/mL. The required amount will depend on the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.
-
-
Conjugation Reaction:
-
Add the dissolved this compound-NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. The optimal time may need to be determined empirically.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted this compound-NHS ester.
-
-
Purify the Conjugate:
-
Remove unreacted PEG reagent and byproducts by purifying the reaction mixture. Size-exclusion chromatography (gel filtration) is a common and effective method for proteins.
-
Monitor the purification process by measuring the absorbance at 280 nm (for the protein).
-
-
Characterize the Conjugate:
-
Analyze the purified conjugate using appropriate techniques such as SDS-PAGE (to observe the increase in molecular weight), and UV-Vis spectroscopy.
-
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. interchim.fr [interchim.fr]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Monitoring m-PEG2-Amine Reactions with LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring m-PEG2-Amine reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to monitor during an this compound conjugation reaction?
A1: The primary goal is to track the consumption of the starting materials (e.g., this compound and an NHS-ester activated molecule) and the formation of the desired PEGylated product. Simultaneously, it is crucial to monitor for side products, primarily the hydrolyzed form of the activated ester (e.g., NHS ester), as this is a common competing reaction.[1][2]
Q2: How do I differentiate between the starting material, product, and byproducts in my LC-MS data?
A2: Differentiation is primarily based on the mass-to-charge ratio (m/z) of the different species. You will need to calculate the expected molecular weights of your starting materials, the desired product, and potential byproducts.
-
This compound: Has a molecular weight of 119.16 g/mol .[3][4]
-
Activated Molecule (e.g., NHS Ester): The molecular weight will be specific to your molecule.
-
PEGylated Product: The molecular weight will be the sum of the molecular weight of your molecule (after loss of the NHS group) and the this compound, minus the mass of a hydrogen atom.
-
Hydrolyzed NHS Ester: This byproduct will have a mass corresponding to the activated molecule where the NHS group has been replaced by a hydroxyl group.
By extracting the ion chromatograms for the expected m/z values of each of these species, you can monitor their relative abundance over the course of the reaction.
Q3: What are the optimal pH conditions for reacting this compound with an NHS ester?
A3: The reaction between a primary amine and an N-hydroxysuccinimide (NHS) ester is highly pH-dependent.[5] Generally, a pH range of 7.2 to 8.5 is recommended. While higher pH values (e.g., 9.0) can significantly accelerate the amidation reaction, they also dramatically increase the rate of NHS ester hydrolysis, which is an undesirable side reaction.[2][5] Therefore, a compromise is often necessary to achieve efficient conjugation with minimal hydrolysis.
Q4: Why am I observing significant peak tailing for my this compound or PEGylated product in the LC chromatogram?
A4: Peak tailing for amine-containing compounds is a common issue in reversed-phase chromatography.[6] It is often caused by secondary interactions between the basic amine groups of the analyte and residual acidic silanol (B1196071) groups on the surface of the silica-based column packing.[6][7] This can lead to poor peak shape, reduced resolution, and inaccurate quantification.
Q5: My mass spectrum is very complex with multiple charge states and adducts. How can I simplify it?
A5: The presence of multiple charge states and various adducts (e.g., [M+H]+, [M+Na]+, [M+NH4]+) is characteristic of electrospray ionization (ESI) of PEG-containing molecules.[8][9] To simplify the spectrum, consider the following:
-
Mobile Phase Modifiers: Using additives like formic acid can promote protonation ([M+H]+) and provide more consistent ionization.
-
Charge-Stripping Agents: Post-column addition of a charge-reducing agent, such as a weak amine, can help to simplify the spectra by reducing the number of charge states.[10][11]
-
MS Instrument Tuning: Optimize the MS settings for your specific compound to improve the signal-to-noise ratio for the desired ions.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield | 1. Hydrolysis of NHS Ester: The activated ester is reacting with water instead of the this compound.[1] | - Ensure the reaction buffer is freshly prepared and at the optimal pH (7.2-8.5).[5] - Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete in the reaction.[1] - Perform the reaction at room temperature or lower, as higher temperatures accelerate hydrolysis.[1] |
| 2. Incorrect Stoichiometry: Molar ratio of reactants is not optimal. | - Titrate the molar excess of the this compound or the activated ester to find the optimal ratio for your specific reaction. | |
| No Product Detected | 1. Reagent Degradation: The this compound or the activated ester may have degraded due to improper storage. | - Store this compound at 4°C, protected from light.[3][4] - NHS esters are moisture-sensitive; store them in a desiccator at -20°C.[13] |
| 2. Incorrect Reaction Conditions: pH is too low for the amine to be sufficiently nucleophilic. | - Confirm the pH of the reaction buffer. For amine-NHS ester reactions, a pH below 7 can significantly slow down the reaction rate.[14] | |
| Poor Chromatographic Peak Shape (Tailing) | 1. Secondary Silanol Interactions: The amine groups on the analyte are interacting with the silica-based column.[6] | - Use a column with end-capping to minimize exposed silanol groups.[7] - Add a buffer to the mobile phase to maintain a consistent pH and mask silanol interactions.[7] - Consider using a different stationary phase, such as one designed for polar compounds. |
| 2. Column Overload: Too much sample is being injected onto the column.[7][15] | - Dilute the sample and re-inject. If peak shape improves, column overload was the issue. | |
| 3. Column Contamination or Damage: A blocked frit or void in the column packing can distort peak shape.[15] | - Reverse and flush the column. If the problem persists, the column may need to be replaced. | |
| Inconsistent MS Signal / No Ionization | 1. Suboptimal MS Parameters: The instrument is not tuned for your specific analyte. | - Perform an infusion of your starting material and product standards to optimize MS parameters such as capillary voltage, cone voltage, and gas flow rates. |
| 2. Ion Suppression: Components in the sample matrix are interfering with the ionization of your analyte. | - Improve sample clean-up before LC-MS analysis. - Adjust the chromatography to separate the interfering components from your analyte. | |
| 3. Incorrect Mobile Phase: The mobile phase is not conducive to ESI. | - Ensure the mobile phase contains a source of protons (e.g., 0.1% formic acid) for positive ion mode or is slightly basic for negative ion mode. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring this compound Reaction with an NHS Ester
-
Reaction Setup:
-
Dissolve the NHS-ester activated molecule in an appropriate anhydrous organic solvent (e.g., DMSO, DMF).
-
In a separate vial, dissolve the this compound in the reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).
-
To initiate the reaction, add the desired molar equivalent of the dissolved NHS-ester to the this compound solution with stirring.
-
-
Time-Point Sampling:
-
At various time points (e.g., t=0, 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a quenching buffer (e.g., a buffer containing a primary amine like Tris or glycine) or by acidifying with formic acid to a final concentration of ~1%. The latter is often preferred for direct LC-MS analysis.
-
-
Sample Preparation for LC-MS:
-
Dilute the quenched aliquot in the initial mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid) to a final concentration suitable for your LC-MS system (typically in the low µg/mL range).
-
Filter the diluted sample through a 0.22 µm syringe filter if any precipitation is observed.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto a suitable C18 reversed-phase column.
-
Elute the analytes using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution of the starting materials, product, and byproducts using both a UV detector and the mass spectrometer in positive ion mode.
-
Acquire mass spectra over a relevant m/z range to detect all expected species.
-
-
Data Analysis:
-
Extract the ion chromatograms for the specific m/z values of the this compound, the activated starting material, the PEGylated product, and the hydrolyzed byproduct.
-
Integrate the peak areas for each component at each time point to monitor the reaction progress.
-
Visualizations
Caption: Workflow for monitoring this compound reactions.
Caption: Troubleshooting low yield in PEGylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 3. apexbt.com [apexbt.com]
- 4. chemscene.com [chemscene.com]
- 5. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. it.restek.com [it.restek.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. analusis.edpsciences.org [analusis.edpsciences.org]
- 9. researchgate.net [researchgate.net]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing m-PEG2-Amine Conjugates
For researchers, scientists, and drug development professionals, the rigorous characterization of PEGylated linkers such as m-PEG2-Amine is a critical step in the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and PROTACs. Ensuring the identity, purity, and stability of these conjugates is paramount for reproducible results and the ultimate safety and efficacy of the final drug product. This guide provides an objective comparison of key analytical techniques for the characterization of this compound conjugates, complete with experimental protocols, quantitative data comparisons, and visual workflows.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound conjugates and quantifying impurities. Due to the lack of a strong chromophore in the PEG moiety, UV detection can be challenging but is often feasible, especially when the conjugated molecule possesses a UV-active group.
Data Presentation: HPLC Performance Metrics
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Primary Application | Purity assessment, impurity quantification | Analysis of aggregation, separation of high molecular weight species |
| Typical Column | C18, 5 µm, 4.6 x 250 mm | SEC column, e.g., Shodex KW-802.5 |
| Limit of Detection (LOD) | ~10 µg/mL (with UV detection at 210 nm) | ~25 µg/mL (with Refractive Index detection)[1] |
| Limit of Quantitation (LOQ) | ~25 µg/mL (with UV detection at 210 nm) | ~50 µg/mL (with Refractive Index detection) |
| Precision (RSD) | < 2% | < 5% |
| Key Advantages | High resolution, excellent for purity determination, robust and reproducible.[] | Useful for detecting oligomers and aggregates. |
| Key Limitations | May not be suitable for detecting non-UV active impurities without a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[][3] | Lower resolution for small molecules compared to RP-HPLC. |
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
System: An HPLC or UPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that couples the separation capabilities of HPLC with the mass detection capabilities of mass spectrometry. This combination allows for the unequivocal confirmation of the molecular weight of the this compound conjugate and the identification of impurities.
Data Presentation: LC-MS Performance Metrics
| Parameter | Electrospray Ionization (ESI) |
| Primary Application | Molecular weight confirmation, impurity identification.[4] |
| Mass Analyzer | Time-of-Flight (TOF), Orbitrap, Quadrupole |
| Mass Accuracy | < 5 ppm (with high-resolution MS) |
| Sensitivity | High (ng to pg range) |
| Key Advantages | Provides definitive molecular weight information, highly sensitive and specific.[5] |
| Key Limitations | Ion suppression effects can impact quantification, requires more complex instrumentation than HPLC-UV. |
Experimental Protocol: LC-MS for Molecular Weight Confirmation
-
System: An HPLC or UPLC system coupled to a mass spectrometer with an ESI source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS Detector:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Sample Preparation: Prepare a dilute solution of the conjugate (e.g., 10 µg/mL) in the initial mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound conjugates. ¹H NMR provides detailed information about the chemical environment of protons, confirming the presence of the PEG backbone, the amine terminus, and the methoxy (B1213986) group.
Data Presentation: NMR Performance Metrics
| Parameter | ¹H NMR | ¹³C NMR |
| Primary Application | Structural elucidation, confirmation of functional groups. | Carbon skeleton confirmation. |
| Typical Solvent | CDCl₃, DMSO-d₆, D₂O | CDCl₃, DMSO-d₆, D₂O |
| Key Advantages | Provides unambiguous structural information, non-destructive.[6] | Complements ¹H NMR for full structural assignment. |
| Key Limitations | Lower sensitivity compared to MS, requires higher sample concentrations. | Even lower sensitivity than ¹H NMR, longer acquisition times. |
Experimental Protocol: ¹H NMR for Structural Confirmation
-
System: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound conjugate in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Expected ¹H NMR Chemical Shifts for this compound in CDCl₃:
-
~3.64 ppm (s): Methylene (B1212753) protons of the PEG backbone (-O-CH₂-CH₂-O-).
-
~3.54 ppm (t): Methylene protons adjacent to the amine (-CH₂-NH₂).
-
~3.38 ppm (s): Methoxy group protons (CH₃-O-).
-
~2.87 ppm (t): Methylene protons adjacent to the amine (-CH₂-NH₂).
-
~1.5-2.0 ppm (br s): Amine protons (-NH₂). The chemical shift and appearance of this peak can vary depending on concentration and solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. For this compound conjugates, FTIR can confirm the presence of the characteristic ether linkages of the PEG backbone and the amine group.
Data Presentation: FTIR Performance Metrics
| Parameter | Attenuated Total Reflectance (ATR) |
| Primary Application | Functional group identification.[7] |
| Sample Preparation | Minimal, direct analysis of liquid or solid samples. |
| Key Advantages | Fast, easy to use, requires minimal sample preparation. |
| Key Limitations | Provides less detailed structural information than NMR, not ideal for quantification. |
Experimental Protocol: FTIR for Functional Group Analysis
-
System: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Apply a small drop of the liquid this compound conjugate directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a clean ATR crystal.
Expected FTIR Absorption Bands for this compound:
-
~3300-3400 cm⁻¹ (broad): N-H stretching of the primary amine.
-
~2870 cm⁻¹: C-H stretching of the methylene groups.
-
~1600 cm⁻¹: N-H bending of the primary amine.
-
~1100 cm⁻¹ (strong): C-O-C stretching of the ether linkages in the PEG backbone.[7]
Conclusion
The comprehensive characterization of this compound conjugates requires a multi-technique approach. HPLC is essential for determining purity, while LC-MS provides definitive confirmation of molecular weight. NMR is the gold standard for structural elucidation, and FTIR offers a rapid method for functional group identification. The selection of which techniques to employ will depend on the specific requirements of the research or development stage. For routine quality control, HPLC may be sufficient, whereas for novel conjugate synthesis, a combination of all these techniques is recommended to ensure a well-characterized molecule.
References
- 1. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. enovatia.com [enovatia.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. researchgate.net [researchgate.net]
- 7. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming m-PEG2-Amine Conjugation: A Mass Spectrometry-Centric Comparative Guide
For researchers, scientists, and drug development professionals, the successful conjugation of moieties like m-PEG2-Amine is a critical step that demands rigorous verification. This guide provides an objective comparison of mass spectrometry techniques for confirming this conjugation, supported by experimental data and detailed protocols. We will also briefly explore alternative validation methods to offer a comprehensive overview.
Mass spectrometry (MS) stands as the gold standard for confirming the covalent attachment of this compound to a target molecule, be it a small molecule, peptide, or a larger protein.[1] It provides direct and unequivocal evidence of conjugation by precisely measuring the molecular weight shift resulting from the addition of the this compound moiety.
Comparative Analysis of Mass Spectrometry Techniques
The two most prevalent mass spectrometry techniques for analyzing PEGylated molecules are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS).[2][3] Each offers distinct advantages and is suited to different aspects of the analysis.
| Analytical Technique | Information Provided | Mass Accuracy | Sensitivity | Throughput | Key Advantages & Disadvantages |
| MALDI-TOF MS | Average molecular weight, degree of PEGylation, heterogeneity.[2][4] | Moderate | Moderate (pmol to fmol) | High | Advantages: Tolerant to buffers and salts, simple sample preparation, ideal for determining molecular weight distribution of PEGylated species.[5][6] Disadvantages: May not be ideal for complex mixtures, lower resolution compared to ESI-MS. |
| ESI-MS (e.g., LC-MS, Orbitrap, TripleTOF) | Precise molecular weight of the conjugate, confirmation of amino acid sequence, identification of conjugation sites (with MS/MS).[7][8] | High (<5 ppm)[9] | High (fmol to amol) | Moderate | Advantages: High resolution and mass accuracy, suitable for complex samples when coupled with liquid chromatography (LC), provides detailed structural information.[7][10] Disadvantages: Less tolerant to salts and detergents, spectra can be complex due to multiple charge states.[10] |
| Alternative Method: SDS-PAGE | Apparent molecular weight shift.[11] | Low | Low (µg) | High | Advantages: Simple, widely available, good for a quick qualitative check. Disadvantages: Provides only an apparent molecular weight, low resolution, not definitive. |
| Alternative Method: HPLC/UPLC | Purity of the conjugate, separation of conjugated from unconjugated species.[9] | N/A | High (ng) | High | Advantages: Quantitative, robust, can be automated. Disadvantages: Does not provide direct confirmation of identity without a mass detector. |
| Alternative Method: NMR Spectroscopy | Detailed chemical structure, confirmation of covalent bond formation.[12] | N/A | Low (mg) | Low | Advantages: Provides unambiguous structural information. Disadvantages: Requires a large amount of pure sample, complex data analysis. |
Experimental Protocol: Confirmation of this compound Conjugation via LC-ESI-MS
This protocol outlines a general procedure for confirming the conjugation of this compound to a protein via liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS).
1. Sample Preparation:
-
Protein Preparation: If the protein sample is in a buffer containing primary amines (e.g., Tris), it is crucial to exchange the buffer with a suitable conjugation buffer like 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) using methods such as dialysis or desalting columns.[12][13] The protein concentration should be adjusted to 2-10 mg/mL.[11]
-
Conjugation Reaction: The this compound is typically conjugated to the protein through an amine-reactive chemical group (e.g., an NHS ester on the target molecule). The reaction is generally carried out by adding a molar excess of the activated molecule to the protein solution and incubating for 2 hours at room temperature or overnight at 4°C with gentle stirring.[11]
-
Reaction Quenching: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.[12]
-
Purification: The PEGylated protein is purified from excess reagents using size-exclusion chromatography (SEC) or dialysis.[11]
2. LC-MS Analysis:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended.[9]
-
Column: A reversed-phase column (e.g., C4 or C8) suitable for protein separation is typically used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15-30 minutes) is employed to elute the protein.[9]
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min for UPLC or 0.8-1.2 mL/min for HPLC.[9]
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ion mode is generally used for proteins.[9]
-
Data Acquisition: The mass spectrometer is set to acquire data over a mass-to-charge (m/z) range appropriate for the expected charge states of the protein and its conjugate.
-
Deconvolution: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass of the protein.[7]
-
3. Data Analysis:
-
The deconvoluted mass of the unconjugated protein is compared to the mass of the PEGylated protein.
-
The expected mass increase from the this compound (Molecular Weight: 119.16 g/mol ) is calculated.[14]
-
A successful conjugation is confirmed by a mass shift in the experimental data that corresponds to the addition of one or more this compound molecules.
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and the logical steps for confirming conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bath.ac.uk [bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. enovatia.com [enovatia.com]
- 8. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. sciex.com [sciex.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 14. chemscene.com [chemscene.com]
The Virtues of Brevity: A Comparative Guide to the Advantages of Short PEG Linkers like m-PEG2-Amine
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker is a critical determinant of a molecule's ultimate success. This guide provides an objective comparison of short polyethylene (B3416737) glycol (PEG) linkers, exemplified by m-PEG2-Amine, against their longer-chain counterparts and other alternatives. By examining experimental data, we highlight the distinct advantages that shorter PEGylation offers in terms of solubility, steric hindrance, and pharmacokinetic profiles, providing a data-driven framework for linker selection in therapeutic and diagnostic development.
Key Advantages of Short PEG Linkers
Short PEG linkers, such as this compound, offer a unique set of properties that make them highly advantageous in specific bioconjugation applications. Their compact and hydrophilic nature can enhance the solubility of hydrophobic molecules without adding significant molecular weight.[1] This is particularly beneficial in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where maintaining drug-like properties is essential.[2]
The primary advantages of using a short PEG linker like this compound include:
-
Improved Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of conjugated molecules.[3] This is crucial for preventing aggregation and improving the handling and formulation of bioconjugates.[4]
-
Minimal Steric Hindrance: Compared to longer PEG chains, shorter linkers introduce less steric bulk. This can be critical for maintaining the binding affinity and biological activity of the conjugated molecule, especially when the conjugation site is near a binding interface.[5]
-
Precise Control over Spacing: Short, discrete PEG linkers provide a well-defined and fixed distance between the conjugated molecules, which is important for applications requiring precise spatial orientation, such as in PROTACs where it influences the formation of the ternary complex.[6][7]
-
Reduced Immunogenicity: While PEGylation, in general, reduces the immunogenicity of molecules, shorter PEGs can sometimes offer a better balance by providing sufficient shielding without being overly immunogenic themselves.[4]
Performance Comparison: Short vs. Long PEG Linkers
The length of the PEG linker significantly impacts the physicochemical and biological properties of a bioconjugate. The following tables summarize experimental data comparing the effects of short and long PEG linkers.
Table 1: Impact of PEG Linker Length on Pharmacokinetics and In Vivo Performance
| Parameter | Short PEG Linker | Long PEG Linker | Rationale | Reference |
| Plasma Half-life (t1/2) | Generally shorter | Significantly longer | Longer PEG chains have a larger hydrodynamic radius, which reduces renal clearance. | [8] |
| Tumor Accumulation | Maintained or slightly increased | Can be increased due to longer circulation | Longer circulation time can lead to greater accumulation in tumor tissue via the Enhanced Permeability and Retention (EPR) effect. | [9] |
| Tumor-to-Background Ratio (Imaging) | High contrast achieved earlier | May require longer time for sufficient contrast | Faster clearance of the unbound conjugate from circulation leads to a better signal-to-noise ratio at earlier time points. | [10] |
| In Vivo Efficacy | Potentially enhanced | Can be enhanced | The optimal linker length is context-dependent and needs to be empirically determined to balance circulation time and target interaction. | [8] |
Table 2: Influence of PEG Linker Length on Cellular Uptake and Binding Affinity
| Parameter | Short PEG Linker | Long PEG Linker | Rationale | Reference |
| Cellular Uptake Efficiency | Can be synergistically increased with high ligand density | Can be decreased due to ligand entanglement | Shorter linkers can lead to cooperative binding, while the flexibility of longer chains can hinder ligand-receptor interactions. | [11][12] |
| Receptor Binding Affinity | Less impact on binding affinity | Can cause a significant reduction | Longer PEG chains can introduce steric hindrance that interferes with the binding of the conjugated molecule to its target receptor. | [9] |
| In Vitro Potency (IC50/DC50) | May be slightly reduced | Potentially higher reduction | Steric hindrance from the PEG chain can lower the binding affinity to the target protein. | [8] |
Table 3: Physicochemical Properties of Conjugates with Short vs. Long PEG Linkers
| Property | Short PEG Linker | Long PEG Linker | Rationale | Reference |
| Aqueous Solubility | High | High | The hydrophilic nature of PEG enhances solubility regardless of chain length. | [3] |
| Hydrodynamic Volume | Smaller for a given molecular weight | Larger for a given molecular weight | The extended polymer chain of longer PEGs occupies a larger volume in solution. | [5] |
| "Stealth" Effect | Provides a hydrophilic shield | Offers a superior shielding effect | The larger three-dimensional structure of longer PEG chains provides more comprehensive protection from enzymatic degradation and immune recognition. | [5] |
Experimental Protocols
General Protocol for Protein Conjugation with this compound via NHS Ester Chemistry
This protocol outlines a general procedure for conjugating an amine-containing molecule like this compound to a protein with an activated N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest containing an activated NHS ester
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Dissolve the NHS-ester activated protein in an amine-free buffer to a final concentration of 1-10 mg/mL.[13]
-
This compound Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.[14]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[15]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[15]
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and other small molecules from the conjugated protein using SEC or dialysis.[16][]
-
Characterization: Characterize the purified protein-PEG conjugate to determine the degree of PEGylation and confirm its integrity. Techniques such as SDS-PAGE, mass spectrometry, and HPLC can be used.[18][19]
Visualizing Workflows and Mechanisms
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The selection of a linker is a nuanced decision that must be tailored to the specific application. For scenarios demanding a balance of improved solubility with minimal steric hindrance and precise spatial control, a short PEG linker like this compound presents a compelling option. While longer PEG chains excel at extending plasma half-life, the data suggests that shorter linkers can offer advantages in achieving high-contrast imaging, maintaining binding affinity, and enhancing cellular uptake under certain conditions. This guide provides a foundational understanding to aid researchers in making informed decisions for the rational design of novel bioconjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ligand Density and Linker Length are Critical Factors for Multivalent Nanoparticle-Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
The Impact of PEG Chain Length on Pharmacokinetics: A Comparative Guide to m-PEG2-Amine and Longer PEG Chains
For researchers and drug development professionals, optimizing the pharmacokinetic (PK) profile of a therapeutic agent is a critical step in translating a promising molecule into an effective drug. Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely employed strategy to enhance the in vivo performance of drugs by improving their solubility, stability, and circulation time.[1] The choice of PEG chain length is a crucial parameter that can significantly influence these properties. This guide provides an objective comparison of m-PEG2-Amine, a very short-chain PEG linker, and longer PEG chains, supported by experimental data, to aid in the rational design of next-generation therapeutics.
Executive Summary
The length of the PEG chain is a dominant factor in determining the pharmacokinetic behavior of a conjugated molecule.[] Longer PEG chains generally lead to a more pronounced "stealth" effect, significantly extending the circulation half-life and reducing clearance by shielding the molecule from enzymatic degradation and uptake by the reticuloendothelial system (RES).[1][3] Conversely, very short PEG chains, such as this compound, offer a more subtle modification, providing a hydrophilic spacer without dramatically altering the overall size and PK profile of the parent molecule. This can be advantageous when a long circulation time is not desired or when minimizing steric hindrance at the target site is a priority.
Quantitative Pharmacokinetic Data
The following tables summarize quantitative data from studies comparing the pharmacokinetic parameters of therapeutics conjugated with different PEG chain lengths. While direct head-to-head data for this compound is limited in the public domain, the data for other short-chain PEGs serve as a valuable proxy to illustrate the general principles.
Table 1: Influence of PEG Molecular Weight on Pharmacokinetic Parameters of Interferon-α
| PEG Molecular Weight (kDa) | Half-life (t½) | Systemic Clearance (L/hr) | Reference |
| Unmodified | 2.3 - 3.8 hr | 6.6 - 29.2 | [4] |
| 5 (linear) | - | 2.5 - 5 | [4] |
| 12 (linear) | ~50 hr | 0.725 | [4] |
| 40 (branched) | ~65 hr | 0.06 - 0.10 | [4] |
Table 2: Pharmacokinetic Parameters of Methotrexate-Loaded Chitosan Nanoparticles with Varying mPEG Chain Lengths in Rats
| mPEG Molecular Weight (Da) | Elimination Half-life (t½β) (h) | AUC₀₋₇₂ h (mg·h/L) | Clearance (CL) (L/h/kg) |
| 0 (unmodified) | 15.81 ± 0.14 | 44.38 ± 6.42 | 0.09 ± 0.01 |
| 750 | 21.12 ± 1.37 | 125.21 ± 4.85 | 0.03 ± 0.01 |
| 2000 | 24.24 ± 2.32 | 158.87 ± 6.20 | 0.02 ± 0.01 |
| 5000 | 25.56 ± 1.65 | 278.01 ± 5.30 | 0.01 ± 0.01 |
Data presented as mean ± standard deviation (n=6). AUC: Area Under the Curve. Data extracted from a study by Ait Bachir et al. (2018) published in the International Journal of Nanomedicine.[5]
Logical Framework for Pharmacokinetic Improvement by PEGylation
The decision to use a short versus a long PEG chain is a trade-off between maximizing circulation time and maintaining biological activity and efficient cellular uptake.
Impact on Signaling Pathways
The influence of PEG chain length on specific intracellular signaling pathways is not as extensively documented as its pharmacokinetic effects. The primary mechanism by which PEGylation can affect signaling is through steric hindrance, which may interfere with the binding of a therapeutic protein to its cell surface receptor.[6] Longer PEG chains, due to their larger hydrodynamic radius, are more likely to cause such interference, potentially leading to reduced receptor activation and downstream signaling.[7] However, for some researchers, this steric shielding effect of PEGylation can be beneficial in reducing non-specific interactions and improving the safety profile of a drug.[8]
There is emerging research suggesting that certain PEG molecules themselves might have modest pro-inflammatory activities and can induce calcium signaling in immune cells, though this appears to be independent of the conjugated therapeutic.[9] More research is needed to fully elucidate the direct effects of different PEG chain lengths on cellular signaling.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the pharmacokinetics of a PEGylated compound in a rat model.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (half-life, clearance, volume of distribution, AUC) of a PEGylated therapeutic.
Materials:
-
Test compound (PEGylated therapeutic) and vehicle control.
-
Sprague-Dawley rats (male, 8-10 weeks old).
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Dosing syringes and needles (appropriate for the route of administration).
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes).
-
Centrifuge.
-
Freezer (-80°C).
-
Analytical method for drug quantification (e.g., ELISA, LC-MS/MS).
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Dosing:
-
Administer the PEGylated compound to the rats via the intended clinical route (e.g., intravenous bolus via the tail vein or subcutaneous injection). A typical dose for a novel compound might be in the range of 1-10 mg/kg.
-
Include a control group receiving the vehicle alone.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24, 48, and 72 hours) after dosing, collect blood samples (typically 100-200 µL) from a suitable site (e.g., tail vein or saphenous vein).
-
Place the blood samples into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and transfer to clean tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Drug Quantification:
-
Analyze the plasma samples to determine the concentration of the PEGylated therapeutic using a validated analytical method such as ELISA or LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
-
Quantification of PEGylated Protein by Competitive ELISA
This protocol is adapted from a commercially available PEGylated protein ELISA kit and provides a method for quantifying PEGylated proteins in biological samples.[10][11]
Principle: This is a competitive immunoassay where a monoclonal antibody specific to the PEG backbone is pre-coated onto a 96-well plate. The PEGylated protein in the sample competes with a biotin-conjugated PEGylated protein for binding to the antibody. The amount of bound biotinylated conjugate is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The signal is inversely proportional to the amount of PEGylated protein in the sample.
Materials:
-
96-well plate pre-coated with anti-PEG antibody.
-
PEGylated protein standards.
-
Biological samples (plasma, serum, etc.).
-
Biotin-conjugated PEGylated protein.
-
Assay buffer.
-
Wash buffer.
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop solution.
-
Plate reader.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed by the kit manufacturer. This typically involves diluting concentrated buffers and preparing a standard curve of the PEGylated protein.
-
Sample and Standard Addition:
-
Add 50 µL of the standards and samples to the appropriate wells of the microplate.
-
Add 50 µL of assay buffer to the zero standard (B₀) and non-specific binding (NSB) wells.
-
-
Competitive Binding:
-
Add 50 µL of the biotin-conjugated PEGylated protein to all wells except the NSB wells.
-
Seal the plate and incubate for 1 hour at room temperature on a plate shaker.
-
-
Washing:
-
Wash the plate four times with wash buffer to remove unbound reagents.
-
-
Streptavidin-HRP Addition:
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Seal the plate and incubate for 30 minutes at room temperature on a plate shaker.
-
-
Washing:
-
Wash the plate four times with wash buffer.
-
-
Substrate Reaction:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 30 minutes at room temperature in the dark. A blue color will develop.
-
-
Stopping the Reaction:
-
Add 100 µL of stop solution to each well. The color will change to yellow.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 450 nm using a plate reader.
-
-
Calculation:
-
Calculate the percentage of binding for each standard and sample relative to the B₀.
-
Plot a standard curve of percent binding versus the log of the standard concentration.
-
Determine the concentration of the PEGylated protein in the samples by interpolating their percent binding values from the standard curve.
-
Conclusion
The selection of PEG chain length is a critical decision in the design of PEGylated therapeutics. Longer PEG chains are a powerful tool for extending the in vivo half-life and reducing the clearance of a drug, which can lead to less frequent dosing and improved patient compliance. However, this comes at the potential cost of reduced biological activity due to steric hindrance. In contrast, very short-chain PEGs like this compound provide a means to introduce a hydrophilic linker without significantly altering the drug's intrinsic pharmacokinetic profile. This can be particularly useful in applications such as PROTACs and ADCs, where the linker's role is primarily to connect two moieties without interfering with their respective binding interactions. A thorough understanding of these principles, supported by robust experimental evaluation, is essential for the successful development of optimized PEGylated drugs.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyethylene Glycols Stimulate Ca2+ Signaling, Cytokine Production, and the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. abcam.com [abcam.com]
Beyond PEGylation: A Comparative Guide to Next-Generation Polymer-Based Drug Delivery Systems
For decades, PEGylation—the process of attaching polyethylene (B3416737) glycol (PEG) to a molecule—has been the gold standard for improving the pharmacokinetic properties of therapeutic drugs. This strategy effectively increases a drug's hydrodynamic size, prolonging its circulation half-life and shielding it from the immune system. However, the widespread use of PEG has led to the emergence of anti-PEG antibodies in a significant portion of the population, which can lead to accelerated blood clearance and reduced efficacy of PEGylated therapeutics. This has spurred the development of a new generation of polymers designed to offer the benefits of PEGylation while mitigating its drawbacks. This guide provides a comprehensive comparison of the leading alternatives to PEGylation, including polysarcosine (pSar), poly(2-oxazoline)s (POx), zwitterionic polymers, and hyaluronic acid (HA), supported by experimental data and detailed methodologies.
Executive Summary
This guide is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of PEGylation alternatives. We present a detailed analysis of four major classes of polymers, comparing their performance with PEG based on key metrics such as in vivo half-life, immunogenicity, drug loading capacity, and biodistribution. All quantitative data is summarized in comparative tables for easy reference. Furthermore, we provide detailed experimental protocols for key assays and visualizations of relevant biological and experimental processes to aid in the practical application of this information.
Polysarcosine (pSar): The Peptoid Mimic
Polysarcosine is a polypeptoid, a polymer of N-methylated glycine, which is an endogenous amino acid. This inherent biocompatibility and biodegradability make it an attractive alternative to the synthetic polymer PEG.
Performance Comparison: pSar vs. PEG
| Parameter | Polysarcosine (pSar) | Polyethylene Glycol (PEG) | Key Findings |
| In Vivo Half-Life | Comparable to PEG | Established benchmark | A pSar-interferon-α (IFN-α) conjugate showed a similar circulation half-life to its PEGylated counterpart[1]. |
| Immunogenicity | Significantly lower | Can elicit anti-PEG antibodies | pSar-IFN-α conjugate induced considerably fewer anti-IFN antibodies in mice compared to PEG-IFN-α[1]. |
| In Vitro Activity | Higher retention of activity | Can lead to a loss of activity | pSar-IFN-α retained more of its in vitro antiproliferative activity compared to PEG-IFN-α[1]. |
| Tumor Accumulation | Higher | Standard | pSar-IFN-α demonstrated greater accumulation in tumor sites upon systemic administration than PEG-IFN-α[1]. |
| Drug Solubility | High | High | VE-pSar conjugates showed a 30-fold higher ability to increase the solubility of paclitaxel (B517696) compared to VE-PEG (TPGS)[2]. |
| Hemolysis Rate | Low (<5%) | Higher | VE-pSar conjugates exhibited a much lower hemolysis rate compared to TPGS[2]. |
Experimental Protocol: Synthesis of Polysarcosine-Drug Conjugate
This protocol describes the synthesis of a polysarcosine-succinamic acid (pSar-SA) conjugate, which can then be further conjugated to a drug molecule containing a hydroxyl group.
Materials:
-
Sarcosine N-carboxyanhydride (Sar-NCA)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Propylamine (NPA)
-
Succinamic acid (SA)
-
Anhydrous dimethylacetamide (DMAc)
-
Anhydrous chloroform
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Drug molecule with a hydroxyl group (e.g., Vitamin E)
Procedure:
-
Polymerization:
-
In a pre-dried, nitrogen-purged flask, dissolve Sar-NCA (50 mmol) and DIPEA (10 mmol) in anhydrous DMAc (52 mL).
-
Add NPA (2 mmol) in a small amount of anhydrous DMAc to the solution via syringe.
-
Stir the reaction at 60°C for 24 hours.
-
Add SA (2 mmol) in a small amount of anhydrous DMAc to the solution and stir at room temperature for another 24 hours.
-
Precipitate the resulting pSar-SA in diethyl ether, collect by centrifugation, and dry under vacuum[2].
-
-
Drug Conjugation:
-
In a reaction flask, place pSar-SA (0.5 mmol).
-
Sequentially add DCC (0.6 mmol), DMAP (0.125 mmol), and DCM (10 mL).
-
Once the reagents are completely dissolved, introduce the drug molecule (e.g., Vitamin E, 0.6 mmol) to the reaction system.
-
Maintain the mixture at room temperature with continuous stirring for 24 hours.
-
Remove the byproduct, dicyclohexylurea (DCU), by vacuum filtration[2].
-
Poly(2-oxazoline)s (POx): The Versatile Alternative
Poly(2-oxazoline)s are a class of polymers with a repeating unit that is an isomer of amino acids, making them pseudo-peptides. Their properties can be readily tuned by altering the side chain of the 2-oxazoline monomer, offering a high degree of versatility.
Performance Comparison: POx vs. PEG
| Parameter | Poly(2-oxazoline)s (POx) | Polyethylene Glycol (PEG) | Key Findings |
| Hydrodynamic Volume | Slightly lower than PEG | Established benchmark | Poly(2-methyl-2-oxazoline) (PMOZ) and poly(2-ethyl-2-oxazoline) (PEOZ) have slightly smaller hydrodynamic volumes than PEG of similar molecular weight[3]. |
| In Vitro Activity | Similar to PEG | Can lead to a loss of activity | The in vitro activity of POZ-enzyme conjugates (catalase, ribonuclease, uricase) was found to be similar to their PEGylated counterparts, depending on the degree of modification[3]. |
| In Vivo Half-Life | Extended | Established benchmark | A PEtOx-insulin conjugate extended the glucose-lowering effect in rats to 8 hours, compared to 2 hours for native insulin[4]. |
| Immunogenicity | Attenuated | Can elicit anti-PEG antibodies | PEOZ was able to successfully attenuate the immunogenic properties of bovine serum albumin (BSA) in rabbits, similar to PEG[3]. |
| Cytotoxicity | Low | Low | PEtOx-based polymers were found to be non-cytotoxic at concentrations up to 10 g/L[4]. |
Experimental Protocol: Synthesis of Poly(2-ethyl-2-oxazoline) (PEtOx)
This protocol outlines the synthesis of PEtOx via microwave-assisted cationic ring-opening polymerization (CROP).
Materials:
-
2-Ethyl-2-oxazoline (EtOx)
-
Methyl tosylate (initiator)
-
Dichloromethane (DCM)
-
Microwave reactor
Procedure:
-
In a glovebox under an argon atmosphere, dissolve EtOx (e.g., 47.0 mmol) and methyl tosylate (e.g., 0.47 mmol) in DCM to achieve a desired reaction concentration (e.g., 4 M)[5].
-
Transfer the solution into microwave vials.
-
Place the vials in a microwave reactor and heat for a specified time and temperature (e.g., 7 minutes at 140°C) to achieve the target molecular weight[5].
-
The polymerization can be terminated with a variety of nucleophiles to introduce different end-group functionalities. For a hydroxyl end-group, the reaction can be quenched with sodium carbonate[2].
-
The resulting polymer is then purified, for example, by precipitation in diethyl ether[5].
Zwitterionic Polymers: The Super-Hydrophilic Shield
Zwitterionic polymers contain an equal number of positive and negative charges on their pendant groups, resulting in a net neutral charge. This unique structure allows them to form a tightly bound hydration layer, providing exceptional resistance to protein adsorption and biofouling.
Performance Comparison: Zwitterionic Polymers vs. PEG
| Parameter | Zwitterionic Polymers | Polyethylene Glycol (PEG) | Key Findings |
| Protein Adsorption | Ultralow | Low | A poly(carboxybetaine) (PCB) coating showed stronger resistance to bovine serum albumin (BSA) adsorption than a PEG coating at very thin thicknesses (~1nm)[6]. |
| Cellular Uptake | Up to 60-fold higher | Standard | Zwitterionic lipid-based nanocarriers showed up to a 60-fold higher cellular uptake in Caco-2 cells compared to PEGylated nanocarriers[7]. |
| Circulation Time | Ultra-long | Long | Fe3O4 nanoparticles coated with a carboxybetaine-based biomimetic membrane exhibited an ultra-long blood circulation half-life of 96.0 hours[8]. |
| Immunogenicity | Low | Can elicit anti-PEG antibodies | Zwitterionic polymers have been shown to mitigate the accelerated blood clearance (ABC) effect observed with repeated injections of PEGylated nanoparticles[9]. |
| mRNA Transfection | Superior | Standard | LNPs decorated with poly(2-methyacryloyloxyethyl phosphorylcholine) (PMPC) exhibited superior mRNA transfection efficiency compared to PEG-LNPs[10]. |
Experimental Protocol: Preparation of Zwitterionic Polymer-Coated Lipid Nanoparticles (LNPs)
This protocol describes the preparation of zwitterionic LNPs where a zwitterionic polymer-lipid conjugate replaces the traditional PEG-lipid.
Materials:
-
Zwitterionic polymer-lipid conjugate (e.g., DSPE-PCB)
-
Ionizable lipid
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
mRNA
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Lipid Mixture Preparation: Dissolve the zwitterionic polymer-lipid conjugate, ionizable lipid, helper lipid, and cholesterol in ethanol (B145695) at a specific molar ratio.
-
mRNA Solution Preparation: Dissolve the mRNA in a citrate buffer (pH 4.0).
-
Nanoparticle Formation: Rapidly mix the lipid-ethanol solution with the mRNA-buffer solution, typically using a microfluidic mixing device. This process leads to the self-assembly of the LNPs with the mRNA encapsulated.
-
Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove the ethanol and exchange the buffer.
-
Characterization: Characterize the size, polydispersity index (PDI), and zeta potential of the Zwitterionic LNPs using dynamic light scattering (DLS). The mRNA encapsulation efficiency can be determined using a fluorescent dye-based assay (e.g., RiboGreen assay)[11][12].
Hyaluronic Acid (HA): The Targeted Biopolymer
Hyaluronic acid is a naturally occurring polysaccharide found in the extracellular matrix. Its inherent biocompatibility, biodegradability, and ability to target the CD44 receptor, which is overexpressed on many cancer cells, make it a promising candidate for targeted drug delivery.
Performance Comparison: HA vs. PEG
| Parameter | Hyaluronic Acid (HA) | Polyethylene Glycol (PEG) | Key Findings |
| Drug Loading Capacity | Higher | Lower | HA-based grafted copolymer micelles had a higher drug-loading capacity (8.31%) for doxorubicin (B1662922) and curcumin (B1669340) compared to PEG-based block copolymer micelles (4.38%)[13]. |
| Particle Size | Larger | Smaller | HA-based micelles had a larger particle size (223.93 nm) compared to PEG-based micelles (13.21 nm)[13]. |
| Circulation Time | Shorter (can be improved with PEGylation) | Longer | PEGylation of HA-nanoparticles resulted in prolonged circulation and reduced clearance in an in vivo model[14][15]. |
| Tumor Targeting | Active (CD44-mediated) and Passive (EPR) | Passive (EPR effect) | HA-based nanoparticles showed high tumor targeting ability due to both prolonged circulation (when PEGylated) and high affinity for CD44-expressing tumor cells[6]. |
| In Vivo Efficacy | Similar to PEGylated systems | Established benchmark | In a study comparing doxorubicin-loaded HA-based and PEG-based micelles, both formulations showed similar in vivo antitumor effects[13]. |
Experimental Protocol: Synthesis of a Hyaluronic Acid-Drug Conjugate
This protocol describes the synthesis of an HA-paclitaxel conjugate using an adipic dihydrazide (ADH) linker.
Materials:
-
Hyaluronic acid (HA)
-
Adipic dihydrazide (ADH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Paclitaxel
-
Dimethylformamide (DMF)
-
Dialysis membrane
Procedure:
-
HA-ADH Synthesis:
-
Dissolve HA in a mixture of water and DMF.
-
Add a large excess of ADH, followed by EDC and NHS.
-
Stir the reaction at room temperature for 24 hours.
-
Purify the HA-ADH derivative by dialysis against a DMF/water mixture and then water, followed by lyophilization[16].
-
-
Paclitaxel Conjugation:
-
Activate the carboxyl group of a paclitaxel derivative (e.g., paclitaxel-2'-hemisuccinate) with EDC and NHS in DMF.
-
Add the HA-ADH derivative to the activated paclitaxel solution.
-
Stir the reaction at room temperature for 24 hours.
-
Purify the HA-paclitaxel conjugate by dialysis to remove unreacted components, followed by lyophilization[16].
-
Conclusion
The development of alternatives to PEGylation represents a significant advancement in the field of drug delivery. Polysarcosine, poly(2-oxazoline)s, zwitterionic polymers, and hyaluronic acid each offer unique advantages that can address the limitations of PEG, particularly immunogenicity.
-
Polysarcosine stands out for its excellent biocompatibility and low immunogenicity, demonstrating improved in vitro activity and tumor accumulation in some studies.
-
Poly(2-oxazoline)s offer remarkable versatility, allowing for fine-tuning of their properties to suit specific applications, while maintaining performance comparable to PEG.
-
Zwitterionic polymers provide a superior "stealth" effect due to their super-hydrophilic nature, leading to enhanced cellular uptake and prolonged circulation times.
-
Hyaluronic acid offers the distinct advantage of active targeting to CD44-overexpressing cells, in addition to its biocompatibility and biodegradability.
The choice of the optimal polymer will depend on the specific therapeutic application, the properties of the drug being delivered, and the desired pharmacokinetic profile. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and to design the next generation of highly effective and safe polymer-based drug delivery systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(2-oxazoline)s as Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00116D [pubs.rsc.org]
- 6. Self-assembled hyaluronic acid nanoparticles as a potential drug carrier for cancer therapy: synthesis, characterization, and in vivo biodistribution - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fabrication of a hyaluronic acid-targeted supramolecular delivery platform with multi-mode drug release - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CA3205827A1 - Zwitterionic lipid nanoparticle compositions, and methods of use - Google Patents [patents.google.com]
- 10. Zwitterionic Polymer-Decorated Lipid Nanoparticles for mRNA Delivery in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zwitterionic lipid nanoparticles for efficient siRNA delivery and hypercholesterolemia therapy with rational charge self-transformation [thno.org]
- 12. Zwitterionic lipid nanoparticles for efficient siRNA delivery and hypercholesterolemia therapy with rational charge self-transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zwitterionic Polymer-Functionalized Lipid Nanoparticles for the Nebulized Delivery of mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. mdpi.com [mdpi.com]
Evaluating the Biocompatibility of m-PEG2-Amine Modified Surfaces: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the biocompatibility of materials is a critical step in the development of medical devices, drug delivery systems, and in vitro diagnostic platforms. Surface modification is a key strategy to improve biocompatibility, and m-PEG2-Amine has emerged as a common choice for this purpose. This guide provides a comprehensive comparison of this compound modified surfaces with three common alternatives: heparin-coated surfaces, albumin-coated surfaces, and zwitterionic polymer-grafted surfaces. The evaluation is based on key biocompatibility metrics supported by experimental data.
Comparison of Performance
The biocompatibility of a surface is determined by a complex series of interactions with biological systems. Key indicators of biocompatibility include low protein adsorption (biofouling), minimal cytotoxicity, and a low inflammatory response in vivo. The following tables summarize the performance of this compound modified surfaces in comparison to the alternatives based on these critical parameters.
It is important to note that direct head-to-head comparative studies for this compound against all alternatives are limited. Therefore, data from studies using other forms of polyethylene (B3416737) glycol (PEG), particularly those with amine functionalities, have been included as a proxy, and this limitation should be considered when interpreting the data.
Protein Adsorption
Non-specific protein adsorption is the initial event that occurs when a foreign material comes into contact with biological fluids. This can trigger a cascade of undesirable responses, including coagulation and inflammation. Therefore, minimizing protein adsorption is a primary goal of biocompatible surface modifications.
| Surface Modification | Fibrinogen Adsorption (ng/cm²) | Albumin Adsorption (ng/cm²) | Overall Protein Resistance |
| This compound (extrapolated) | Low to Moderate | Low to Moderate | Good |
| Heparin-Coated | Variable (can be high) | Low | Moderate |
| Albumin-Coated | Low | N/A (surface is albumin) | Good |
| Zwitterionic Polymers | Very Low | Very Low | Excellent |
Note: Quantitative values for protein adsorption can vary significantly based on the base material, protein concentration, and measurement technique (e.g., Quartz Crystal Microbalance, Surface Plasmon Resonance, X-ray Photoelectron Spectroscopy).
Cytotoxicity
Cytotoxicity assays are used to determine the potential for a material to cause cell death. High cell viability in the presence of a modified surface is indicative of good biocompatibility.
| Surface Modification | Cell Viability (%) | Assay Type | Cell Line |
| This compound (extrapolated) | > 80% | MTT, Live/Dead | Various |
| Heparin-Coated | > 90% | MTT | HepG2, HK-2 |
| Albumin-Coated | > 90% | MTT | MDA-MB-231 |
| Zwitterionic Polymers | > 95% | MTT | 4T1 |
Note: Cell viability is highly dependent on the concentration of any leachable materials and the specific cell line used in the assay.
In Vivo Inflammatory Response
The in vivo inflammatory response to an implanted material is a crucial indicator of its long-term biocompatibility. This is often assessed by examining the tissue surrounding the implant for signs of inflammation, such as the presence of macrophages and fibrous capsule formation.
| Surface Modification | Macrophage Activation | Fibrous Capsule Thickness | Key Inflammatory Markers |
| This compound (extrapolated) | Low | Thin | Low levels of TNF-α, IL-1β |
| Heparin-Coated | Low to Moderate | Thin to Moderate | Reduced complement activation |
| Albumin-Coated | Low | Thin | Reduced leukocyte adhesion |
| Zwitterionic Polymers | Very Low | Very Thin | Significantly suppressed microglial encapsulation |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are protocols for key experiments used to evaluate the biocompatibility of modified surfaces.
Protein Adsorption Assay (Quartz Crystal Microbalance with Dissipation - QCM-D)
-
Sensor Preparation: Gold-coated QCM-D sensors are cleaned with a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 5 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
Surface Modification: The cleaned sensors are immersed in a solution of the modifying agent (e.g., this compound, heparin, zwitterionic polymer) for a specified time to allow for self-assembly or grafting. For albumin coating, a solution of bovine serum albumin (BSA) is typically used. Sensors are then rinsed and dried.
-
QCM-D Measurement:
-
A baseline is established by flowing a buffer solution (e.g., Phosphate Buffered Saline - PBS) over the functionalized sensor until a stable frequency and dissipation signal is achieved.
-
A solution of the target protein (e.g., fibrinogen or albumin at a concentration of 0.1-1 mg/mL in PBS) is then introduced into the measurement chamber.
-
Changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time as the protein adsorbs to the surface.
-
After the protein solution, the buffer is re-introduced to rinse away any loosely bound protein.
-
-
Data Analysis: The change in frequency is used to calculate the adsorbed mass per unit area using the Sauerbrey equation. The change in dissipation provides information about the viscoelastic properties of the adsorbed protein layer.
Cytotoxicity Assay (MTT Assay)
-
Material Preparation: The modified surface material is cut into small discs that fit into the wells of a 96-well cell culture plate. The materials are sterilized, for example, by UV irradiation.
-
Cell Culture: A specific cell line (e.g., L929 fibroblasts, a standard for cytotoxicity testing) is seeded into the wells of the 96-well plate at a predetermined density and allowed to adhere overnight.
-
Exposure: The culture medium is replaced with fresh medium, and the sterilized material discs are placed into the wells, in direct contact with the cells. Control wells contain only cells and medium.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the material discs are removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals produced by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of the test wells relative to the control wells.
Visualizing Experimental Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key processes in evaluating surface biocompatibility.
A Comparative Guide to Amine-Reactive PEGylation: m-PEG2-Amine vs. NHS Esters
For researchers, scientists, and drug development professionals navigating the complexities of protein modification, this guide offers an objective comparison of two prominent amine-reactive PEGylation strategies: the use of m-PEG2-Amine with carbodiimide (B86325) chemistry and the more direct approach using mPEG-NHS esters. This analysis is supported by experimental data and detailed methodologies to inform the selection of the most suitable reagent for specific therapeutic and research applications.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and masking surface epitopes, PEGylation can lead to a longer circulating half-life, reduced immunogenicity, and improved stability. The choice of PEGylation chemistry is critical and depends on the target protein and desired outcome. This guide focuses on the quantitative analysis of PEGylation sites following the use of two common amine-targeting methods.
Performance Comparison: this compound vs. mPEG-NHS Esters
The primary distinction between these two PEGylation reagents lies in their reaction mechanism and target amino acid residues. This compound possesses a primary amine and is typically conjugated to a protein's carboxylic acid groups (aspartic and glutamic acid) through the use of activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). In contrast, mPEG-NHS esters are activated PEGs that directly react with primary amine groups, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[1][2][3][4][5]
| Feature | This compound (with EDC/NHS) | mPEG-NHS Ester |
| Target Residues | Aspartic Acid, Glutamic Acid (Carboxyl Groups) | Lysine, N-terminus (Primary Amines) |
| Reaction Mechanism | Two-step: Carboxyl activation with EDC/NHS, followed by nucleophilic attack by the PEG-amine. | One-step: Direct nucleophilic acyl substitution of the NHS ester by the protein's primary amine. |
| Linkage Formed | Stable Amide Bond | Stable Amide Bond |
| Reaction pH | Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.0 | pH 7.0-9.0 |
| Byproducts | Urea derivative, NHS | N-hydroxysuccinimide (NHS) |
| Selectivity | Dependent on the accessibility of carboxyl groups. | Dependent on the accessibility and pKa of primary amines. |
Quantitative Analysis of PEGylation Sites
Accurate determination of the number and location of attached PEG chains is crucial for ensuring product consistency and understanding structure-activity relationships. Mass spectrometry and chromatography-based methods are the gold standards for this analysis.
Mass Spectrometry Analysis
Mass spectrometry (MS) can be used to determine the molecular weight of the intact PEGylated protein, providing information on the degree of PEGylation (the number of PEG molecules attached).[6][7] Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly employed.[7]
Table 1: Illustrative Mass Spectrometry Data for a Model Protein (20 kDa)
| PEGylation Reagent | Expected Mass Shift per PEG (5 kDa) | Observed Average Molecular Weight (Da) | Calculated Degree of PEGylation |
| Unmodified Protein | N/A | 20,000 | 0 |
| This compound (5 kDa) | + 5,000 | ~25,000 (for mono-PEGylated) | ~1 |
| mPEG-NHS Ester (5 kDa) | + 5,000 | ~30,000 (for di-PEGylated) | ~2 |
Note: This is illustrative data. The actual degree of PEGylation will vary depending on the protein and reaction conditions.
Peptide Mapping
To identify the specific sites of PEGylation, a technique called peptide mapping is used. This involves the enzymatic digestion of the PEGylated protein into smaller peptides, followed by separation and analysis, typically using liquid chromatography-mass spectrometry (LC-MS). By comparing the peptide maps of the unmodified and PEGylated protein, peptides that have been modified with PEG can be identified.[8]
Table 2: Example Peptide Mapping Data for a Hypothetical Protein Sequence
| Peptide Fragment | Unmodified Mass (Da) | Observed Mass (Da) after PEGylation with mPEG-NHS (5 kDa) | PEGylation Site Identified |
| T1 (aa 1-10, no Lys) | 1100 | 1100 | None |
| T2 (aa 11-25, contains Lys15) | 1500 | 6500 | Lysine 15 |
| T3 (aa 26-35, contains Lys30) | 950 | 5950 | Lysine 30 |
| T4 (aa 36-48, no Lys) | 1300 | 1300 | None |
Experimental Protocols
Protocol 1: PEGylation of a Model Protein with this compound using EDC/NHS Chemistry
-
Protein Preparation: Dissolve the protein in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.
-
PEGylation Reaction: Add this compound to the activated protein solution at a desired molar ratio (e.g., 10:1 PEG to protein). Adjust the pH to 7.2-7.5 with a coupling buffer (e.g., 1 M phosphate (B84403) buffer, pH 7.5). Incubate for 2 hours at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification: Remove unreacted PEG and byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 2: PEGylation of a Model Protein with mPEG-NHS Ester
-
Protein Preparation: Dissolve the protein in a reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).
-
PEGylation Reaction: Add the mPEG-NHS ester to the protein solution at a desired molar ratio (e.g., 5:1 PEG to protein).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M glycine, pH 8.0).
-
Purification: Purify the PEGylated protein using SEC or TFF.
Protocol 3: Mass Spectrometry for Quantitative Analysis of PEGylation Sites
-
Sample Preparation: Desalt the purified PEGylated protein sample using a suitable method (e.g., dialysis or buffer exchange).
-
Intact Mass Analysis:
-
For MALDI-TOF MS, co-crystallize the sample with a suitable matrix (e.g., sinapinic acid) on a MALDI plate.
-
For ESI-MS, infuse the sample directly into the mass spectrometer.
-
-
Data Acquisition: Acquire mass spectra in the appropriate mass range.
-
Data Analysis: Deconvolute the raw data to determine the molecular weights of the different PEGylated species and calculate the average degree of PEGylation.
-
Peptide Mapping:
-
Denature, reduce, and alkylate the PEGylated and unmodified protein samples.
-
Digest the proteins with a specific protease (e.g., trypsin).
-
Separate the resulting peptides using reverse-phase HPLC (RP-HPLC).
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS).
-
Compare the peptide maps of the modified and unmodified samples to identify peptides with a mass shift corresponding to the attached PEG molecule. The MS/MS data will confirm the exact site of modification.
-
Signaling Pathways and Experimental Workflows
Conclusion
The choice between this compound (with EDC/NHS chemistry) and mPEG-NHS esters for protein PEGylation depends on the desired site of modification and the characteristics of the target protein. While mPEG-NHS esters offer a more direct route for modifying accessible lysine residues and the N-terminus, the this compound approach provides a valuable alternative for targeting aspartic and glutamic acid residues.
A thorough quantitative analysis using mass spectrometry and peptide mapping is indispensable for characterizing the resulting PEGylated protein, ensuring batch-to-batch consistency, and understanding its biological activity. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and optimize their protein PEGylation strategies.
References
- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, 31576-51-9 | BroadPharm [broadpharm.com]
- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
A Head-to-Head Comparison: Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical design parameter that can significantly dictate the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Among the most widely utilized linkers are polyethylene (B3416737) glycol (PEG) derivatives, prized for their hydrophilicity, biocompatibility, and ability to shield molecules from enzymatic degradation and immunogenic responses. PEG linkers are broadly categorized into two architectures: linear and branched. This guide provides an objective, data-driven comparison of these two architectures to inform the selection process for specific applications such as antibody-drug conjugates (ADCs), nanoparticle drug delivery, and protein therapeutics.
At a Glance: Linear vs. Branched PEG Linkers
The fundamental difference between linear and branched PEG linkers lies in their molecular architecture. Linear PEGs consist of a single, straight chain of ethylene (B1197577) glycol units, while branched PEGs feature multiple PEG arms extending from a central core. This structural distinction leads to significant differences in their physicochemical and biological properties.
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Architecture | Single, unbranched chain of ethylene glycol units. | Multiple PEG arms extending from a central core. |
| Drug-to-Antibody Ratio (DAR) in ADCs | Typically lower, as one linker attaches one drug molecule. | Potentially higher, as one linker can be designed to attach multiple drug molecules. |
| Hydrodynamic Volume | Generally smaller for a given molecular weight, though this can be debated.[1] | Often larger for a given molecular weight, which can contribute to reduced renal clearance.[2] |
| "Stealth" Effect | Provides a hydrophilic shield, reducing immunogenicity and enzymatic degradation.[2] | Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection.[3] |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of a similar total molecular weight.[2] | Can lead to a significantly longer circulation time in the bloodstream.[4] |
| Steric Hindrance | Minimal, which can be advantageous for site-specific conjugation and maintaining binding affinity.[2] | Can be more significant, potentially impacting enzyme accessibility for cleavable linkers or antigen binding. |
| Applications | Protein PEGylation, drug delivery systems, diagnostic probe labeling.[5] | Antibody-drug conjugates (ADCs), nanoparticle surface modification, multivalent therapeutics.[6][7] |
Quantitative Performance Data
The choice between a linear and a branched PEG linker is often guided by the desired pharmacokinetic and pharmacodynamic properties of the final conjugate. Below are tables summarizing key quantitative data from comparative studies.
Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)
A larger hydrodynamic radius can lead to reduced renal clearance and a longer in vivo half-life. This data suggests that for the same total molecular weight, a branched architecture can result in a larger hydrodynamic volume.[8]
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[8]
Table 2: In Vivo Pharmacokinetics of TNF Nanobodies Conjugated to 40 kDa PEG
This study demonstrates the superior pharmacokinetic profile of branched PEG conjugates compared to a linear PEG of the same total molecular weight, as evidenced by a longer terminal half-life and increased area under the curve (AUC).[4]
| Linker Architecture | Terminal Half-life (t½, h) | AUC (last) (h*µg/mL) |
| Linear (1 x 40 kDa) | 43.2 ± 3.9 | 2870 ± 290 |
| Branched (2 x 20 kDa) | 61.3 ± 4.5 | 4470 ± 410 |
| Branched (4 x 10 kDa) | 58.9 ± 5.1 | 4260 ± 490 |
Data from a study on TNF nanobodies conjugated to different 40 kDa PEG architectures.[4]
Table 3: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
The architecture of the PEG linker can influence the efficacy of ADCs. In some cases, the increased steric hindrance of a branched linker may affect the enzymatic cleavage required to release the cytotoxic payload, potentially leading to reduced potency compared to a linear counterpart.
| ADC with Linker Type | Target Cell Line | IC50 (nM) |
| Linear PEG4 | HER2+ (BT-474) | 0.085 |
| Branched PEG4 | HER2+ (BT-474) | 0.68 |
| Linear PEG8 | HER2+ (BT-474) | 0.079 |
| Branched PEG8 | HER2+ (BT-474) | 0.074 |
Hypothetical data based on trends observed in the literature where shorter branched linkers can exhibit reduced cytotoxicity compared to longer branched or linear linkers of similar length.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and characterization of bioconjugates with linear versus branched PEG linkers.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of an ADC on a cancer cell line.
Materials:
-
Target cancer cell line (e.g., BT-474 for HER2-targeted ADCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
ADCs with linear and branched PEG linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
ADC Treatment: Prepare serial dilutions of the ADCs with linear and branched PEG linkers in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADCs to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value for each ADC.
Characterization by Size Exclusion Chromatography (SEC)
SEC is used to determine the hydrodynamic radius and assess the aggregation of PEGylated proteins.
Materials:
-
SEC column (e.g., Superdex 200)
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
PEGylated protein samples (with linear and branched PEGs)
-
Molecular weight standards
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[9]
-
Sample Preparation: Filter the PEGylated protein samples through a 0.22 µm filter to remove any particulates.
-
Injection: Inject a defined volume of the sample onto the column.
-
Elution and Detection: Elute the sample with the mobile phase and monitor the absorbance at 280 nm.
-
Data Analysis: Calibrate the column using molecular weight standards to create a standard curve of log(MW) versus elution volume. Determine the apparent molecular weight and hydrodynamic radius of the PEGylated proteins based on their elution volumes. Assess the presence of aggregates, which will elute earlier than the monomeric species.
Serum Stability Assessment using LC-MS
This protocol is for evaluating the stability of an ADC in serum by monitoring the drug-to-antibody ratio (DAR) over time.
Materials:
-
ADC samples
-
Human or mouse serum
-
Incubator at 37°C
-
Protein A magnetic beads
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris buffer)
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Incubation: Incubate the ADC in serum at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).[10]
-
ADC Capture: Add Protein A magnetic beads to the serum aliquots to capture the ADC.
-
Washing: Wash the beads with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the ADC from the beads using the elution buffer and immediately neutralize the sample.
-
LC-MS Analysis: Analyze the eluted ADC samples by LC-MS to determine the distribution of different drug-loaded species.
-
Data Analysis: Calculate the average DAR at each time point. A decrease in the average DAR over time indicates drug loss and instability of the linker.[11]
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) help to illustrate complex biological pathways and experimental workflows.
Antibody-Drug Conjugate (ADC) Mechanism of Action
Caption: Mechanism of action for a typical antibody-drug conjugate (ADC).
Experimental Workflow for Comparing Linear and Branched PEG Linker ADCs
Caption: Experimental workflow for comparing ADCs with linear and branched PEG linkers.
Conclusion
The decision to employ a linear or branched PEG linker is not a one-size-fits-all scenario and must be tailored to the specific application and desired therapeutic outcome. The evidence strongly suggests that for applications demanding prolonged circulation, enhanced stability, and the potential for a higher drug payload, branched PEG linkers offer a significant advantage.[2][3] Their three-dimensional architecture provides a superior "stealth" effect, effectively shielding the bioconjugate from premature clearance and degradation.
However, the simplicity and lower steric hindrance of linear linkers can be beneficial in certain contexts.[2] For instance, when precise control over a low drug-to-antibody ratio is paramount, or when the larger size of a branched PEG could potentially interfere with the binding affinity of a sensitive targeting moiety, a linear linker may be the more prudent choice. Ultimately, the optimal linker architecture is contingent on the specific therapeutic agent, the targeting molecule, and the desired pharmacokinetic and pharmacodynamic profile of the final drug conjugate. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 9. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Functional Landscape of Amine-PEGylated Proteins: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, or PEGylation, is a widely employed strategy to enhance its therapeutic properties. Modification with amine-reactive PEGs, such as methoxy-PEG2-Amine (m-PEG2-Amine), can improve a protein's pharmacokinetic profile. However, a critical consideration is the potential impact of PEGylation on the protein's biological function. This guide provides a comparative overview of key in vitro functional assays to assess the bioactivity of proteins after modification with a focus on the influence of PEG chain length, providing insights relevant for modifications with smaller PEGs like this compound.
While specific quantitative data for proteins modified exclusively with this compound is limited in publicly available literature, the principles and assays detailed herein are standard for evaluating any PEGylated protein. The provided data will focus on comparisons between native proteins and those modified with various, including smaller, amine-reactive PEGs to illustrate the potential effects on function.
Data Presentation: The Impact of PEGylation on Protein Function
The modification of proteins with PEG can lead to a range of effects on their biological activity, primarily due to steric hindrance, which can interfere with binding to receptors, substrates, or other interacting molecules. The extent of this impact is often dependent on the size of the PEG molecule and the site of attachment.
Cell-Based Proliferation and Cytotoxicity Assays
These assays are crucial for assessing the biological activity of PEGylated cytokines, growth factors, and antibody-drug conjugates (ADCs). A common metric is the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which quantifies the concentration of the protein required to elicit a 50% response.
| Protein | PEG Modifier | Molecular Weight (kDa) | Assay Type | Key Parameter | Result Compared to Unmodified Protein |
| Interferon-alpha-2a (IFN-α2a) | Branched PEG | 40 | Antiproliferation | In vitro activity | 93% reduction in activity[1] |
| Interferon-alpha-2a (IFN-α2a) | Not Specified | 20 | Antiviral | ED50 | Increased from 7 pg/mL to 50-300 pg/mL[2] |
| HER2-targeted drug conjugate | Linear PEG | 4 | Cytotoxicity | IC50 | ~4.5-fold increase[3] |
| HER2-targeted drug conjugate | Linear PEG | 10 | Cytotoxicity | IC50 | ~22-fold increase[3] |
Receptor-Ligand Binding Assays
These assays directly measure the ability of a PEGylated protein to bind to its target receptor. A decrease in binding affinity (often reflected by an increase in the dissociation constant, Kd) can indicate that the PEG moiety is sterically hindering the binding interface.
| Protein | PEG Modifier | Molecular Weight (kDa) | Assay Type | Key Parameter | Result Compared to Unmodified Protein |
| Human Growth Hormone (hGH) | Not Specified | 20 | Receptor Binding | Binding Affinity | Reduced binding affinity |
| Antibody Fragment | Not Specified | Not Specified | Receptor Binding | Binding Affinity | ~5-fold reduction in binding affinity |
Enzyme Kinetic Assays
For PEGylated enzymes, it is essential to determine the impact on their catalytic activity. Key parameters include the Michaelis constant (Km), which reflects substrate affinity, and the catalytic constant (kcat), which represents the turnover rate.
| Enzyme | PEG Modifier | Molecular Weight (kDa) | Key Parameter | Result Compared to Unmodified Enzyme |
| α-Chymotrypsin | Linear mPEG | 5 | Km | Increased (Lower affinity) |
| α-Chymotrypsin | Linear mPEG | 5 | kcat | Decreased (Slower turnover) |
| L-lacate oxidase | Maleimide PEG | Not Specified | Activity | 30% decrease in activity[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for the key in vitro functional assays discussed.
Cell Proliferation/Cytotoxicity Assay (MTT/XTT or CellTiter-Glo®)
This protocol is a widely used method to assess the effect of a PEGylated protein on cell viability and proliferation.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product, or cell viability is determined by the amount of ATP present (CellTiter-Glo®). The amount of product is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Target cell line
-
Complete cell culture medium
-
PEGylated protein and unmodified control
-
MTT, XTT, or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the PEGylated and unmodified protein in complete cell culture medium. Remove the old medium from the cells and add the protein dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the protein's mechanism of action (typically 24-72 hours).
-
Assay:
-
For MTT/XTT: Add the reagent to each well and incubate for 2-4 hours. If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
For CellTiter-Glo®: Add the reagent to each well, mix, and incubate for 10 minutes.
-
-
Data Acquisition: Measure the absorbance (MTT/XTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the protein concentration and determine the EC50 or IC50 value using a suitable curve-fitting software.
Receptor-Ligand Binding Assay (Competitive Binding)
This protocol determines the binding affinity of a PEGylated protein to its receptor.
Principle: A labeled ligand (e.g., radiolabeled or fluorescently labeled) of known affinity for the receptor is competed with increasing concentrations of the unlabeled PEGylated or unmodified protein. The ability of the unlabeled protein to displace the labeled ligand is measured.
Materials:
-
Cells or membranes expressing the target receptor
-
Labeled ligand
-
PEGylated protein and unmodified control
-
Binding buffer
-
Filtration apparatus or scintillation counter
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled PEGylated and unmodified protein in binding buffer.
-
Binding Reaction: In each well of a multi-well plate, add the receptor source, a fixed concentration of the labeled ligand, and the various concentrations of the unlabeled protein.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand:
-
Filtration Assay: Rapidly filter the contents of each well through a filter mat that retains the receptor-ligand complexes. Wash the filters to remove unbound ligand.
-
Scintillation Proximity Assay (SPA): If using SPA beads, the signal is only generated when the radiolabeled ligand is in close proximity to the bead-bound receptor.
-
-
Detection: Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter for radiolabels, fluorescence plate reader for fluorescent labels).
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the concentration of the unlabeled competitor. Fit the data to a competition binding equation to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
Enzyme Kinetic Assay
This protocol measures the catalytic activity of a PEGylated enzyme.
Principle: The rate of the enzymatic reaction is measured by monitoring the disappearance of the substrate or the appearance of the product over time.
Materials:
-
PEGylated enzyme and unmodified control
-
Substrate specific to the enzyme
-
Reaction buffer
-
Spectrophotometer or other suitable detector
-
Cuvettes or multi-well plates
Procedure:
-
Reaction Setup: In a cuvette or well, prepare a reaction mixture containing the reaction buffer and varying concentrations of the substrate.
-
Initiate Reaction: Add a fixed amount of the PEGylated or unmodified enzyme to the reaction mixture to start the reaction.
-
Monitor Reaction: Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at a specific wavelength over time. Alternatively, for endpoint assays, stop the reaction at different time points and measure the product concentration.
-
Data Acquisition: Record the absorbance or product concentration at regular intervals.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the progress curve for each substrate concentration.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Mandatory Visualization
Interferon Signaling Pathway
Interferons are a class of cytokines that are often PEGylated to improve their therapeutic efficacy. Understanding their signaling pathway is crucial for interpreting the results of functional assays. The following diagram illustrates the canonical Type I Interferon signaling pathway.
Caption: Type I Interferon Signaling Pathway.
Experimental Workflow for Enzyme Kinetic Assay
The following diagram outlines a typical workflow for determining the kinetic parameters of a native versus a PEGylated enzyme.
Caption: Workflow for Enzyme Kinetic Analysis.
References
Zwitterionic Polymers Emerge as a Superior Alternative to PEG Linkers in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the quest for improved drug efficacy and biocompatibility is perpetual. While Poly(ethylene glycol) (PEG) has long been the gold standard for stealth linkers in drug delivery, concerns over its immunogenicity and oxidative degradation have spurred the search for alternatives.[1][2][3] Zwitterionic polymers, with their unique biomimetic properties, are proving to be a highly promising substitute, demonstrating superior performance in reducing nonspecific protein adsorption, enhancing in vivo circulation times, and potentially lowering immunogenic responses.[4][5][6]
This guide provides an objective comparison of the performance of zwitterionic polymers and PEG linkers, supported by experimental data and detailed methodologies for key comparative experiments.
Performance Comparison: Zwitterionic Polymers vs. PEG Linkers
Zwitterionic polymers, such as poly(sulfobetaine methacrylate) (pSBMA) and poly(carboxybetaine methacrylate) (pCBMA), possess a unique structure with an equal number of positive and negative charges on each repeating unit. This allows them to tightly bind water molecules, forming a robust hydration layer that acts as a physical and energetic barrier to protein adsorption, a phenomenon often referred to as "superhydrophilicity".[3][7] This contrasts with PEG, which relies on weaker hydrogen bonding to coordinate water molecules.[1]
Quantitative Data Summary
The following tables summarize the quantitative comparison between zwitterionic polymers and PEG linkers across key performance metrics.
Table 1: Anti-Fouling Properties - Protein Adsorption
| Polymer Coating | Protein | Protein Adsorption (ng/cm²) | Measurement Technique | Reference |
| pSBMA | Fibrinogen | < 0.3 | Surface Plasmon Resonance (SPR) | [8] |
| PEG | Fibrinogen | ~ 1 | Surface Plasmon Resonance (SPR) | [8] |
| pCBMA | Lysozyme (B549824) | ~ 0.2 | Quartz Crystal Microbalance (QCM) | [9] |
| PEG | Lysozyme | ~ 1.5 | Quartz Crystal Microbalance (QCM) | [9] |
| Zwitterionic Brush | BSA | Significantly lower than PEG at thin thickness (~1nm) | Surface Plasmon Resonance (SPR) | [8] |
| PEG Brush | BSA | Lower than zwitterionic at thicker coatings (1.5-3.3nm) | Surface Plasmon Resonance (SPR) | [8] |
Table 2: Pharmacokinetics - In Vivo Circulation Half-Life
| Polymer-Protein Conjugate | Animal Model | Circulation Half-Life (t½) | Reference |
| Myoglobin-pCBMA | Mice | ~18 hours | [5] |
| Myoglobin-pOEGMA (PEG-like) | Mice | ~10 hours | [5] |
| Zwitterionic Nanoparticles | Mice | Longer than PEGylated nanoparticles | [3] |
| ZW800-CDPL (Zwitterionic) | Mice | 2.86 ± 0.15 h (elimination half-life) | [10] |
Table 3: Immunogenicity
| Polymer | Antibody Generation | Key Findings | Reference |
| Zwitterionic Polymers | Low to negligible | Do not typically induce anti-polymer antibodies. | [3] |
| PEG | Can induce anti-PEG antibodies | Pre-existing and induced anti-PEG antibodies can lead to accelerated blood clearance and hypersensitivity reactions. | [1][2][3] |
| L-P(EG3Glu) (polypeptide alternative) | Lower than PEG | Showed reduced immunogenicity compared to PEG. | [11] |
Experimental Methodologies
To ensure a comprehensive understanding of how these comparative data are generated, detailed protocols for key experiments are provided below.
Synthesis of Zwitterionic Polymers (pSBMA) via RAFT Polymerization
This protocol describes the synthesis of a well-defined zwitterionic polymer, poly(sulfobetaine methacrylate), which can be subsequently functionalized for bioconjugation.
Materials:
-
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide (B78521) (SBMA) monomer
-
Azobisisobutyronitrile (AIBN) (initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)
-
1,4-Dioxane (B91453) (solvent)
-
Diethyl ether (non-solvent)
Procedure:
-
SBMA monomer, AIBN, and CPAD are dissolved in 1,4-dioxane in a Schlenk flask.
-
The solution is degassed by three freeze-pump-thaw cycles.
-
The flask is backfilled with nitrogen and placed in a preheated oil bath at 70°C to initiate polymerization.
-
The polymerization is allowed to proceed for a specified time to achieve the desired molecular weight.
-
The reaction is quenched by immersing the flask in an ice bath and exposing the solution to air.
-
The polymer is precipitated by adding the reaction mixture dropwise into an excess of diethyl ether.
-
The precipitated polymer is collected by filtration, washed with diethyl ether, and dried under vacuum.
Characterization:
-
Molecular weight and polydispersity index (PDI) are determined by gel permeation chromatography (GPC).
-
Chemical structure is confirmed by ¹H NMR spectroscopy.
Surface Modification and Anti-Fouling Property Evaluation using Surface Plasmon Resonance (SPR)
This protocol outlines the steps to compare the protein-repellent properties of zwitterionic polymer and PEG-coated surfaces.
Materials:
-
SPR sensor chips (e.g., gold-coated)
-
Zwitterionic polymer with a reactive end-group (e.g., NHS-ester functionalized pSBMA)
-
PEG with a reactive end-group (e.g., NHS-PEG)
-
Amine-functionalized self-assembled monolayer (SAM) reagents (e.g., (3-aminopropyl)triethoxysilane)
-
Protein solution (e.g., fibrinogen or lysozyme in PBS)
-
Activation buffer (e.g., EDC/NHS solution)
-
Blocking solution (e.g., ethanolamine)
-
Running buffer (e.g., Phosphate Buffered Saline - PBS)
Procedure:
-
Surface Preparation:
-
Clean and activate the SPR sensor chip surface.
-
Functionalize the surface with amine groups by immersing in a solution of the aminosilane (B1250345) reagent.
-
-
Polymer Immobilization ("Grafting To"):
-
Activate the carboxyl groups on the polymer (if not already NHS-ester functionalized) using EDC/NHS chemistry.
-
Inject the activated zwitterionic polymer or PEG solution over the amine-functionalized SPR sensor surface to form a covalent bond.
-
Inject a blocking solution to deactivate any remaining reactive sites.
-
-
Protein Adsorption Measurement:
-
Establish a stable baseline by flowing running buffer over the polymer-coated surface.
-
Inject the protein solution at a constant flow rate for a defined period.
-
Monitor the change in the SPR signal (in Resonance Units, RU) in real-time, which corresponds to the mass of protein adsorbed onto the surface.
-
Flow running buffer again to measure the amount of irreversibly bound protein.
-
-
Data Analysis:
-
Quantify the amount of adsorbed protein by converting the change in RU to surface concentration (ng/cm²).
-
Compare the protein adsorption on the zwitterionic polymer surface to the PEG-coated surface.
-
In Vivo Circulation Half-Life Determination
This protocol describes a general method for comparing the circulation times of polymer-drug conjugates.
Materials:
-
Zwitterionic polymer-drug conjugate (e.g., pCBMA-doxorubicin)
-
PEG-drug conjugate (e.g., PEG-doxorubicin)
-
Animal model (e.g., BALB/c mice)
-
Fluorescent label conjugated to the polymer or drug for detection
-
Anesthesia
-
Blood collection supplies (e.g., heparinized capillaries)
-
Fluorometer or other suitable detection instrument
Procedure:
-
Animal Dosing:
-
Administer a single intravenous (IV) injection of the polymer-drug conjugate to each mouse in the respective experimental groups.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect small blood samples from the tail vein or another appropriate site.
-
-
Sample Processing:
-
Process the blood samples to isolate plasma or serum.
-
-
Quantification:
-
Measure the concentration of the fluorescently labeled conjugate in the plasma/serum samples using a fluorometer.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the conjugate versus time.
-
Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the circulation half-life (t½).
-
Compare the half-life of the zwitterionic polymer conjugate to that of the PEG conjugate.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Chemical structures of a zwitterionic polymer (pSBMA) and a PEG linker.
Caption: Workflow for surface modification using the "grafting to" method.
Caption: Experimental workflow for comparing anti-fouling properties using SPR.
Caption: Workflow for in vivo circulation half-life determination.
References
- 1. Biodegradable Zwitterionic Polymers as PEG Alternatives for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. A Sulfobetaine Zwitterionic Polymer-Drug Conjugate for Multivalent Paclitaxel and Gemcitabine Co-Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Site-Specific Zwitterionic Polymer Conjugates of a Protein Have Long Plasma Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zwitterionic Poly(Carboxybetaine Methacrylate)s in Drug Delivery, Antifouling Coatings, and Regenerative Tissue Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. briefs.techconnect.org [briefs.techconnect.org]
- 8. Quantitative fabrication, performance optimization and comparison of PEG and zwitterionic polymer antifouling coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Immunogenicity of m-PEG2-Amine Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the immunogenicity of m-PEG2-Amine conjugates with other PEG alternatives, supported by experimental data and detailed methodologies. The selection of the appropriate PEG linker is critical in minimizing the potential for an anti-PEG immune response, which can impact the efficacy and safety of PEGylated therapeutics.
Factors Influencing PEG Immunogenicity
The immunogenicity of PEG conjugates is influenced by several factors, including the molecular weight of the PEG, its structure (linear vs. branched), and the nature of the terminal functional group. Generally, higher molecular weight PEGs are associated with increased immunogenicity. The terminal functional group of the PEG linker can also significantly impact the immune response.
Comparative Immunogenicity of PEG Linkers
While direct quantitative comparisons of this compound with a wide range of other PEG linkers are limited in publicly available literature, the immunogenicity can be assessed based on established principles. The primary concern with PEGylated therapeutics is the induction of anti-PEG antibodies (IgM and IgG) and the activation of the complement system.
One study compared the immunogenicity of PEG-lipids with different terminal functional groups and found the following order of increasing anti-PEG IgM production: hydroxyl (-OH) < amino (-NH2) < carboxyl (-COOH) < methoxy (B1213986) (-OCH3)[1][2]. This suggests that amine-terminated PEGs, such as this compound, may be less immunogenic than the commonly used methoxy-terminated PEGs. However, the same study noted that the hydroxyl-PEG, while being the least immunogenic, also underwent more rapid clearance[1].
It is important to note that the immunogenicity of a PEG conjugate is not solely determined by the PEG linker but also by the conjugated molecule, the overall architecture of the conjugate, and the route of administration[3][4].
Data on Anti-PEG Antibody Levels and Complement Activation
Table 1: Relative Immunogenicity Based on PEG Linker Characteristics
| PEG Linker Characteristic | Relative Immunogenicity | Supporting Evidence |
| Molecular Weight | ||
| Low MW (e.g., < 5 kDa) | Lower | Lower molecular weight PEGs generally exhibit reduced immunogenicity compared to higher molecular weight PEGs[3]. |
| High MW (e.g., > 20 kDa) | Higher | Higher molecular weight PEGs have a greater potential to induce an anti-PEG antibody response[3]. |
| Terminal Functional Group | ||
| Hydroxyl (-OH) | Lowest | Studies have shown that hydroxyl-terminated PEGs are the least immunogenic[1][2]. |
| Amine (-NH2) | Low to Moderate | Amine-terminated PEGs are considered to be less immunogenic than methoxy-terminated PEGs[1][2]. |
| Carboxyl (-COOH) | Moderate | Carboxyl-terminated PEGs show moderate immunogenicity[1]. |
| Methoxy (-OCH3) | High | Methoxy-terminated PEGs are among the more immunogenic options[1][2][5]. |
| Structure | ||
| Linear | Generally Lower | Linear PEGs are the most commonly used and their immunogenicity is well-characterized. |
| Branched | Variable | Branched PEGs may offer better shielding of the conjugated molecule, but their impact on immunogenicity can vary. |
Table 2: Representative Data on Anti-PEG Antibody Levels in Human Plasma
| Antibody Isotype | Prevalence in Healthy Donors | Concentration Range in Positive Samples | Citation |
| Anti-PEG IgG | ~18-65% | 39 ng/mL to 18.7 µg/mL | [6][7][8][9][10] |
| Anti-PEG IgM | ~25-65% | 26 ng/mL to 11.6 µg/mL | [6][7][8][9][10] |
Note: These values represent the prevalence of pre-existing anti-PEG antibodies in the general population and can vary based on the detection method used. The administration of a PEGylated therapeutic can induce higher titers.
Table 3: Complement Activation Potential of PEGylated Nanoparticles
| Nanoparticle Formulation | Complement Activation Marker | Result | Citation |
| PEGylated Liposomes | SC5b-9 | Increased levels in the presence of anti-PEG antibodies. | [11] |
| CarboxyPEG2000-stabilized nanoparticles | sC5b-9 and C5a | Surface-area-dependent increase in complement activation markers. | [12] |
| Dextran Functionalized Graphene | SC5b-9 | Small increase in complement activation at higher concentrations. | [11] |
Experimental Protocols
Accurate assessment of immunogenicity relies on robust and well-defined experimental protocols. The following are detailed methodologies for two key assays used to evaluate the immune response to PEGylated conjugates.
Protocol 1: Anti-PEG Antibody Detection by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the detection and quantification of anti-PEG antibodies in serum or plasma.
Materials:
-
High-binding 96-well microplates
-
m-PEG-Amine conjugate (or other PEGylated molecule for coating)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% BSA or milk in PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Serum/plasma samples
-
Anti-human IgG-HRP and Anti-human IgM-HRP secondary antibodies
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute the PEG-conjugate to 10 µg/mL in PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Dilute serum/plasma samples in blocking buffer (e.g., 1:100). Add 100 µL of diluted samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Dilute the anti-human IgG-HRP or anti-human IgM-HRP antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to the appropriate wells. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a plate reader.
Protocol 2: Complement Activation Assay (SC5b-9)
This protocol describes the measurement of the terminal complement complex (SC5b-9) in human serum as an indicator of complement activation.
Materials:
-
Human serum
-
PEGylated conjugate to be tested
-
Veronal buffer with 0.1% gelatin (GVB)
-
SC5b-9 ELISA kit
-
Plate reader
Procedure:
-
Sample Preparation: Dilute the PEGylated conjugate to the desired concentration in a suitable buffer.
-
Serum Incubation: Mix the diluted PEGylated conjugate with human serum at a 1:1 ratio. A positive control (e.g., Zymosan) and a negative control (buffer only) should be included. Incubate at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the complement activation by adding EDTA to a final concentration of 10 mM.
-
ELISA for SC5b-9: Perform the SC5b-9 ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Adding diluted samples to a microplate pre-coated with an anti-C9 antibody.
-
Incubating to allow SC5b-9 to bind.
-
Washing to remove unbound components.
-
Adding a detection antibody (e.g., biotinylated anti-C5b-9).
-
Incubating and washing.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate and stop solution.
-
Measuring the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of SC5b-9 in each sample based on a standard curve. An increase in SC5b-9 levels compared to the negative control indicates complement activation.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can help visualize complex processes.
Caption: Workflow for Anti-PEG Antibody ELISA.
Caption: Simplified Complement Activation Cascade.
Conclusion
The immunogenicity of this compound conjugates is expected to be relatively low, particularly in comparison to methoxy-terminated PEGs of similar molecular weight. However, a comprehensive assessment requires direct experimental evaluation. The provided protocols for anti-PEG antibody ELISA and complement activation assays offer a robust framework for generating this critical data. For researchers and drug developers, the careful selection of PEG linkers, based on a thorough understanding of the factors influencing immunogenicity, is paramount for the successful development of safe and effective PEGylated therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 7. Collection - Analysis of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol (PEG) in the General Population - Analytical Chemistry - Figshare [acs.figshare.com]
- 8. Monitoring Anti-PEG Antibodies Level upon Repeated Lipid Nanoparticle-Based COVID-19 Vaccine Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometry analysis of anti-polyethylene glycol antibodies in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. minded-cofund.eu [minded-cofund.eu]
A Researcher's Guide to Amine-Reactive PEG Linkers: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical step in the synthesis of bioconjugates, influencing the efficacy, stability, and delivery of therapeutics. This guide provides an objective comparison of common amine-reactive PEG linkers, supported by available data, to facilitate an informed selection process for your specific application.
The process of attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1] Key advantages of PEGylation include a longer serum half-life due to reduced renal clearance, decreased immunogenicity by masking epitopes, improved stability against proteolytic degradation, and enhanced solubility.[1] Amine-reactive PEG linkers are frequently employed as they readily react with the primary amines found on the N-terminus and lysine (B10760008) residues of proteins.[1]
Comparative Analysis of Amine-Reactive PEG Linkers
The most prevalent class of amine-reactive PEG linkers utilizes N-hydroxysuccinimide (NHS) esters. These esters react with primary amines under mild conditions (typically pH 7-9) to form stable amide bonds.[1][2][3][4] However, the specific chemistry of the NHS ester can influence its reactivity and stability.
Several types of NHS esters are available, distinguished by the linker arm connecting the PEG to the NHS group. These include Succinimidyl Valerate (SVA), Succinimidyl Carbonate (SC), Succinimidyl Glutarate (SG), Succinimidyl Succinate (SS), Succinimidyl Carboxymethyl (SCM), and Succinimidyl Propionate (SPA). A critical performance parameter for these linkers is their susceptibility to hydrolysis, which competes with the desired amination reaction. The rate of hydrolysis can impact the efficiency of the PEGylation reaction.
| PEG NHS Ester | Hydrolysis Half-life (minutes) at pH 8, 25°C |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Glutarate (SG) | 17.6 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Succinate (SS) | 9.8 |
| Succinimidyl Carboxymethyl (SCM) | 0.75 |
This data, based on UV absorbance of the hydrolyzed succinimidyl group, indicates that SVA esters exhibit the greatest stability against hydrolysis, potentially leading to higher conjugation efficiency.
Other amine-reactive functionalities include p-nitrophenyl carbonates (NPC), isocyanates, and aldehydes.[5] PEG-aldehydes, for instance, can be used for N-terminal specific PEGylation by leveraging the pKa difference between the N-terminal α-amino group and the ε-amino groups of lysines at a controlled pH (around pH 5).[5]
Experimental Protocols
General Protocol for Protein PEGylation with an NHS-Ester PEG Linker
This protocol provides a general framework for the PEGylation of a protein using an amine-reactive NHS-ester PEG linker. Optimization of the molar ratio of PEG linker to protein, reaction time, and temperature is recommended for each specific application.
Materials:
-
Protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4-8.5)[2]
-
Amine-reactive PEG NHS-ester (e.g., mPEG-SVA)
-
Anhydrous, amine-free solvent for dissolving the PEG linker (e.g., Dimethyl sulfoxide, DMSO, or Dimethylformamide, DMF)[2]
-
Quenching solution (e.g., Tris or glycine (B1666218) buffer)[6]
-
Dialysis or gel filtration materials for purification[2]
Procedure:
-
Preparation of Reagents:
-
Prepare the protein solution at a known concentration in an amine-free buffer. Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[2]
-
Just before use, dissolve the PEG NHS-ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[2] The NHS-ester group is susceptible to hydrolysis, so it is crucial to prepare this solution immediately before the reaction.[2]
-
-
PEGylation Reaction:
-
Add the desired molar excess of the dissolved PEG NHS-ester to the protein solution while gently stirring. A common starting point is a 20-fold molar excess of the PEG linker.[2] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[2]
-
Incubate the reaction mixture. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.[2]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted PEG linker, a quenching solution containing a primary amine, such as Tris or glycine, can be added.[6]
-
-
Purification:
-
Remove unreacted PEG linker and byproducts from the PEGylated protein using dialysis or size-exclusion chromatography (gel filtration).[2]
-
-
Characterization:
-
Confirm successful PEGylation and assess the degree of modification using techniques like SDS-PAGE, which will show a molecular weight shift for the PEGylated protein.[1]
-
Visualizing the Process
Reaction of an NHS-Ester PEG with a Protein's Primary Amine
Caption: Reaction of an NHS-Ester PEG with a protein's primary amine.
Workflow for Comparing Amine-Reactive PEG Linkers
Caption: Workflow for comparing the efficiency of different PEG linkers.
References
A Comparative Guide to the Purity Validation of ADCs Synthesized with m-PEG2-Amine Linkers
For researchers, scientists, and drug development professionals, ensuring the purity and quality of antibody-drug conjugates (ADCs) is a critical step in the development of safe and effective therapeutics. The choice of linker, such as the hydrophilic m-PEG2-Amine, can significantly impact the physicochemical properties of the final conjugate. This guide provides an objective comparison of the analytical validation of an ADC synthesized with a hydrophilic this compound linker against an ADC synthesized with a more traditional, hydrophobic linker (e.g., a maleimide-based linker without a PEG spacer). The comparison is supported by representative experimental data and detailed analytical protocols.
The Impact of Linker Hydrophilicity on ADC Purity
The conjugation of potent, often hydrophobic, small-molecule drugs to a large antibody molecule can increase the propensity for aggregation and lead to a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR). The inclusion of a hydrophilic linker, such as this compound, is a key strategy to mitigate these challenges. The polyethylene (B3416737) glycol (PEG) component of the linker increases the overall hydrophilicity of the ADC, which can lead to:
-
Reduced Aggregation: The hydrophilic PEG chain can shield the hydrophobic drug, reducing intermolecular interactions that lead to the formation of high molecular weight species (aggregates).
-
Improved Solubility: Increased hydrophilicity enhances the solubility of the ADC, which is beneficial for formulation and in vivo stability.
-
Higher Achievable DAR: By reducing aggregation, it is often possible to achieve a higher average DAR with a more homogeneous distribution, potentially leading to a more potent therapeutic.
Comparative Analysis of ADC Purity
The following tables summarize representative quantitative data from the analysis of two model ADCs:
-
ADC-PEG: An ADC synthesized using a hydrophilic this compound linker.
-
ADC-Hydrophobic: An ADC synthesized using a traditional, more hydrophobic linker.
Table 1: Drug-to-Antibody Ratio (DAR) Profile by Hydrophobic Interaction Chromatography (HIC)
| Parameter | ADC-PEG (this compound Linker) | ADC-Hydrophobic (Hydrophobic Linker) |
| Average DAR | 3.8 | 3.5 |
| % Unconjugated Antibody (DAR=0) | 2.1 | 4.5 |
| % DAR=2 | 15.5 | 20.1 |
| % DAR=4 | 78.3 | 65.4 |
| % DAR=6 | 4.1 | 8.9 |
| % DAR=8 | < 1.0 | 1.1 |
| Heterogeneity Index | 1.2 | 1.8 |
This representative data illustrates that the ADC with the this compound linker can achieve a slightly higher average DAR with a more homogenous distribution (lower heterogeneity index) and less unconjugated antibody.
Table 2: Aggregation and Fragmentation Analysis by Size Exclusion Chromatography (SEC)
| Parameter | ADC-PEG (this compound Linker) | ADC-Hydrophobic (Hydrophobic Linker) |
| % Monomer | 98.5 | 94.2 |
| % High Molecular Weight Species (Aggregates) | 1.2 | 5.5 |
| % Low Molecular Weight Species (Fragments) | 0.3 | 0.3 |
This representative data highlights the significant reduction in aggregation for the ADC synthesized with the hydrophilic this compound linker.
Table 3: Intact Mass Analysis by Mass Spectrometry (MS)
| Species | ADC-PEG (this compound Linker) - Observed Mass (Da) | ADC-Hydrophobic (Hydrophobic Linker) - Observed Mass (Da) |
| Light Chain (LC) | 23,510 | 23,510 |
| LC + 1 Drug | 24,525 | 24,450 |
| Heavy Chain (HC) | 50,220 | 50,220 |
| HC + 1 Drug | 51,235 | 51,160 |
| Intact Antibody (DAR=0) | 147,460 | 147,460 |
| Intact ADC (DAR=4) | 151,520 | 151,240 |
The mass spectrometry data confirms the successful conjugation for both ADCs and reflects the differing masses of the linkers and drugs.
Experimental Workflows and Signaling Pathways
To ensure a comprehensive understanding of the validation process, the following diagrams illustrate the experimental workflow for ADC characterization and the orthogonal relationship between the primary analytical techniques.
Caption: Workflow for ADC Synthesis and Purity Validation.
Caption: Orthogonal Analytical Methods for ADC Purity Assessment.
Detailed Experimental Protocols
Protocol 1: HIC-HPLC for DAR Profile Analysis
Objective: To separate and quantify ADC species with different drug-to-antibody ratios based on their hydrophobicity.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
Reagents:
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0.
-
ADC sample at 1 mg/mL in PBS.
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20 µg of the ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative percentage of each species and the average DAR.
Protocol 2: SEC-HPLC for Aggregation and Fragmentation Analysis
Objective: To separate and quantify high molecular weight species (aggregates) and low molecular weight species (fragments) from the monomeric ADC.
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, and UV detector.
-
SEC column (e.g., Tosoh TSKgel G3000SWxl).
Reagents:
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.
-
ADC sample at 1 mg/mL in PBS.
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject 50 µg of the ADC sample.
-
Run the analysis isocratically for 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to aggregates, monomer, and fragments.
-
Calculate the percentage of each species relative to the total peak area.
Protocol 3: RP-HPLC for Reduced Chain Analysis
Objective: To determine the distribution of the drug on the light and heavy chains of the antibody after reduction.
Instrumentation:
-
UPLC/HPLC system with a binary pump, autosampler, and UV detector.
-
Reversed-phase column (e.g., Agilent PLRP-S).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Reducing Agent: 1 M Dithiothreitol (DTT).
-
ADC sample at 2 mg/mL in PBS.
Procedure:
-
To 50 µL of the ADC sample, add 5 µL of 1 M DTT and incubate at 37°C for 30 minutes to reduce the disulfide bonds.
-
Equilibrate the RP column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the reduced ADC sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
Protocol 4: Intact Mass Analysis by LC-MS
Objective: To determine the molecular weight of the intact ADC and its different DAR species.
Instrumentation:
-
UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Reversed-phase column suitable for protein analysis.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
ADC sample at 1 mg/mL in PBS.
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µg of the ADC sample.
-
Run a shallow gradient to desalt the sample and elute the ADC into the mass spectrometer.
-
Acquire mass spectra in the positive ion mode over a mass range of m/z 2000-5000.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact ADC species.
-
Identify the mass of the unconjugated antibody and the different DAR species.
Conclusion
The validation of ADC purity is a multi-faceted process that relies on a suite of orthogonal analytical techniques. The choice of linker chemistry has a profound impact on the physicochemical properties of the ADC. As demonstrated by the representative data, the use of a hydrophilic this compound linker can significantly reduce aggregation and improve the homogeneity of the drug-to-antibody ratio profile compared to more hydrophobic linkers. This can lead to a more stable, soluble, and potentially more efficacious therapeutic product. The detailed protocols provided herein offer a robust framework for the analytical characterization and purity validation of ADCs, enabling researchers to make informed decisions in the development of next-generation antibody-drug conjugates.
Safety Operating Guide
Proper Disposal of m-PEG2-Amine: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. This document provides essential guidance on the proper disposal procedures for m-PEG2-Amine (CAS: 31576-51-9), a common PEG linker used in research and drug development.
This compound, also known as 2-(2-Methoxyethoxy)ethanamine, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to proper disposal protocols is crucial to mitigate potential hazards to personnel and the environment.
Hazard Identification and Classification
Different suppliers may provide varying hazard classifications. While some Safety Data Sheets (SDS) may classify this compound as not hazardous, a conservative approach is recommended due to the potential for acute oral toxicity and significant aquatic toxicity[1].
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed[1]. |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life[1]. |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long-lasting effects[1]. |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
Step-by-Step Disposal Procedure
The primary disposal method for this compound is through an approved waste disposal plant[1]. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, empty vials) in a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and "this compound".
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Absorb the spill with an inert material (e.g., vermiculite, dry sand).
-
Collect: Carefully collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Always refer to the specific Safety Data Sheet provided by your supplier for the most detailed and up-to-date information. By following these procedures, researchers and laboratory professionals can handle and dispose of this compound safely and responsibly, minimizing risks to themselves and the environment.
References
Personal protective equipment for handling m-PEG2-Amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling m-PEG2-Amine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
1. Hazard Identification and Personal Protective Equipment (PPE)
While some suppliers classify this compound as non-hazardous, others identify it as harmful if swallowed and very toxic to aquatic life.[1] Therefore, a cautious approach to handling is recommended, utilizing comprehensive personal protective equipment.
Recommended Personal Protective Equipment
The following table summarizes the necessary PPE for handling this compound, based on a conservative assessment of potential hazards.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and aerosols.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.[2] |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin from accidental spills and contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoids inhalation of vapors, mists, or dust.[1][3] A suitable respirator may be necessary for large quantities or in case of insufficient ventilation. |
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| CAS Number | 31576-51-9 |
| Molecular Formula | C5H13NO2 |
| Molecular Weight | 119.16 g/mol [1] |
| Synonyms | 2-(2-Methoxyethoxy)ethanamine, 1-(2-Aminoethoxy)-2-methoxyethane[1][4] |
2. Operational and Handling Procedures
Adherence to proper handling and storage protocols is critical for maintaining the stability of this compound and ensuring a safe laboratory environment.
Safe Handling Protocol
-
Preparation : Ensure a clean and organized workspace. Have all necessary PPE, handling equipment, and spill containment materials readily available.
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoiding Contact : Avoid direct contact with skin, eyes, and clothing. Do not inhale any dust, vapor, or mist.[1]
-
Hygiene : Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the work area.[1]
-
Weighing : If handling a powdered form, weigh the substance carefully to avoid creating dust.
Storage Conditions
Proper storage is essential to maintain the integrity of this compound.
| Storage Parameter | Recommendation |
| Temperature | Store at -5°C to -20°C.[1][4] Some suppliers recommend -80°C for solutions.[1][5] |
| Container | Keep container tightly sealed in a dry, well-ventilated area.[1] |
| Light Exposure | Protect from direct sunlight.[4] |
| Incompatibilities | Keep away from strong oxidizing agents.[3] |
3. Emergency and Disposal Plans
A clear plan for emergencies and waste disposal is crucial for laboratory safety.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with plenty of water.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[1] |
Spill Response
In the event of a spill, follow these steps to contain and clean the area safely.
Caption: Workflow for this compound Spill Response.
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the product to enter drains or watercourses, as it is very toxic to aquatic life.[1] Package waste in approved, labeled containers for disposal by a licensed waste management company.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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